Fluvalinate
Description
Properties
IUPAC Name |
[cyano-(3-phenoxyphenyl)methyl] 2-[2-chloro-4-(trifluoromethyl)anilino]-3-methylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22ClF3N2O3/c1-16(2)24(32-22-12-11-18(14-21(22)27)26(28,29)30)25(33)35-23(15-31)17-7-6-10-20(13-17)34-19-8-4-3-5-9-19/h3-14,16,23-24,32H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INISTDXBRIBGOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OC(C#N)C1=CC(=CC=C1)OC2=CC=CC=C2)NC3=C(C=C(C=C3)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22ClF3N2O3 | |
| Record name | FLUVALINATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18156 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID7024110 | |
| Record name | Fluvalinate | |
| Source | EPA DSSTox | |
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Molecular Weight |
502.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Fluvalinate appears as a viscous heavy oil (technical). Formerly used as an insecticide. Production discontinued by Sandoz Agro, Inc. Insoluble in water., Yellow to amber liquid; [Merck Index] | |
| Record name | FLUVALINATE | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Fluvalinate | |
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Boiling Point |
>450 °C at 760 mm Hg (extrapolated), Viscous amber oil; moderate or weak sweetish odor. BP: 164 °C at 0.07 mm Hg. Stable for 2 years at room temperature (20-28 °C). Undergoes decomposition on exposure to sunlight. /Technical tau-fluvalinate/ | |
| Record name | FLUVALINATE | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6659 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Solubility in water, 0.012 mg/L at 25 °C /tau-Fluvalinate/, Solubility in water: 2.0 ppb; sol in organic solvents, In water, <0.005 mg/kg, In water at 20 °C (98.6% purity): distilled water: 1.12 ug/L; pH 4: <0.35-0.56 ug/L; pH 7: 1.03 ug/L; pH 9: not stable, Freely soluble in alcohols, aromatic hydrocarbons, dichloromethane, diethyl ether, At 25 °C (91.6% purity): >500g/L in acetone, ethyl acetate, methanol, octanol, dichloromethane and toluene | |
| Record name | FLUVALINATE | |
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| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.29 g/cu cm at 25 °C | |
| Record name | FLUVALINATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6659 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.0000001 [mmHg], Vapor pressure: <0.013 mPa (<1X10-7 mm Hg) at 25 °C, Vapor pressure at 20 °C (99.0% purity): 9.0X10-11 Pa, extrapolated, 8.42X10-9 mm Hg at 25 °C | |
| Record name | Fluvalinate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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| Record name | FLUVALINATE | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6659 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Yellow-amber liquid | |
CAS No. |
69409-94-5 | |
| Record name | FLUVALINATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18156 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Fluvalinate | |
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| Record name | Fluvalinate [ANSI:ISO] | |
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| Record name | Fluvalinate | |
| Source | EPA DSSTox | |
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| Record name | DL-Valine, N-[2-chloro-4-(trifluoromethyl)phenyl]-, cyano(3-phenoxyphenyl)methyl ester | |
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| Record name | FLUVALINATE | |
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| Record name | FLUVALINATE | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6659 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
-14.1 °C (99.5% purity, glass transition temperature) | |
| Record name | FLUVALINATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6659 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
Fluvalinate's Interaction with Voltage-Gated Sodium Channels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the intricate molecular interactions between fluvalinate, a synthetic pyrethroid insecticide, and its primary target, the voltage-gated sodium channel (VGSC). Understanding this mechanism is crucial for the development of novel insecticides and for managing the growing challenge of insecticide resistance.
Core Mechanism of Action
This compound, like other pyrethroids, exerts its neurotoxic effects by modulating the function of voltage-gated sodium channels, which are essential for the initiation and propagation of action potentials in neurons.[1][2][3] The fundamental mechanism involves the binding of this compound to the VGSC, which disrupts its normal gating kinetics. Specifically, this compound prevents the channel from transitioning from the open (activated) state to the inactivated state.[2] This leads to a prolonged influx of sodium ions, causing persistent membrane depolarization, repetitive firing of neurons, and ultimately, paralysis and death of the target arthropod.[2][4][5]
The interaction is state-dependent, with this compound showing a preferential affinity for the open state of the sodium channel.[1] This "use-dependent" characteristic means that the modulatory effect of this compound is enhanced with repeated channel activation, as occurs during a train of action potentials.[1]
Binding Site and Molecular Determinants of Selectivity
Computational modeling and site-directed mutagenesis studies have identified the binding site for pyrethroids within a hydrophobic pocket of the VGSC. This pocket is formed by the S4-S5 linker and the S5 and S6 transmembrane helices of domain II, along with the S6 helix of domain III.[2]
The selective toxicity of this compound towards different arthropod species and its lower toxicity to mammals are attributed to subtle differences in the amino acid sequences of their respective VGSCs.[2][3] For instance, the amino acid at position 918 (in the housefly VGSC) is critical for pyrethroid sensitivity; arthropods typically have a methionine at this position, whereas mammals do not.[2]
Furthermore, the selectivity of tau-fluvalinate (B143150) between insects and acarines (mites and ticks) is influenced by the amino acid present at a specific position within the binding pocket. Insect channels often possess a cysteine residue, which can sterically hinder the binding of the larger tau-fluvalinate molecule. In contrast, acarine channels have smaller amino acids at the equivalent position, allowing for a tighter fit and greater efficacy.[2][6]
Mechanisms of Resistance
The widespread use of this compound has led to the evolution of resistance in various pest populations, most notably the honey bee ectoparasite, Varroa destructor.[5][7] The primary mechanism of this resistance is the alteration of the target site through point mutations in the VGSC gene. These mutations reduce the binding affinity of this compound to the channel.
Several key mutations associated with this compound resistance have been identified in Varroa destructor:
-
L925V/I/M: Mutations at the leucine (B10760876) 925 residue in domain II S5 have been strongly correlated with resistance.[7][8][9]
-
L1770P: A leucine to proline substitution in the linker region between domains III and IV has also been implicated in this compound resistance.[10][11][12]
These mutations highlight the critical role of specific amino acid residues in the interaction between this compound and the VGSC.
Quantitative Data on this compound-VGSC Interactions
The following tables summarize key quantitative findings from studies investigating the effects of this compound and related pyrethroids on VGSCs, as well as the impact of resistance-associated mutations.
| Compound | Channel/Organism | Parameter | Value | Reference |
| Permethrin | BV2 microglia cells | Na+ influx increase | ~28% | [13] |
| Deltamethrin | BV2 microglia cells | Na+ influx increase | ~43% | [13] |
| Permethrin | Primary microglia | Na+ influx increase | ~29% | [13] |
| Deltamethrin | Primary microglia | Na+ influx increase | ~28% | [13] |
| Mutation | Channel | Effect on Sensitivity | Fold Change | Reference |
| M918V | Drosophila para | Reduction to deltamethrin | 16-fold | [14] |
| M918V | Drosophila para | Reduction to permethrin | 800-fold | [14] |
| T929V | Drosophila para | Reduction to deltamethrin | 2600-fold | [14] |
| P1577L | Cockroach BgNav1-1 | Increased sensitivity to this compound | 5-fold | [10][11][12] |
Experimental Protocols
Heterologous Expression of VGSCs in Xenopus oocytes
This is a widely used method to study the functional properties of ion channels and their modulation by various compounds.
-
cDNA Preparation and in vitro Transcription:
-
The cDNA encoding the VGSC of interest (wild-type or mutant) is subcloned into a suitable expression vector (e.g., pGEM-HE).
-
The plasmid is linearized, and cRNA is synthesized in vitro using a T7 or SP6 RNA polymerase kit.
-
The integrity and concentration of the cRNA are verified by gel electrophoresis and spectrophotometry.
-
-
Oocyte Preparation and Injection:
-
Oocytes are surgically removed from a female Xenopus laevis.
-
The follicular membrane is removed by treatment with collagenase.
-
Healthy, stage V-VI oocytes are selected and injected with 50-100 ng of the prepared cRNA.
-
Injected oocytes are incubated at 16-18°C in Barth's solution for 2-7 days to allow for channel expression.
-
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
TEVC is employed to record the ionic currents flowing through the expressed channels in response to controlled changes in membrane potential.
-
Recording Setup:
-
An oocyte expressing the VGSC is placed in a recording chamber and perfused with a standard saline solution.
-
Two microelectrodes, filled with 3 M KCl, are impaled into the oocyte. One electrode measures the membrane potential, and the other injects current to clamp the voltage at a desired level.
-
-
Voltage Protocols:
-
Current-Voltage (I-V) Relationship: The membrane potential is held at a negative potential (e.g., -90 mV) and then stepped to a series of depolarizing potentials to elicit sodium currents.
-
Activation and Inactivation Kinetics: Specific voltage protocols are used to measure the time course of channel activation and inactivation.
-
Drug Application: this compound is applied to the bath solution at various concentrations. The effect on the sodium current (e.g., peak current amplitude, decay kinetics, tail current) is recorded.
-
Use-Dependence: To assess state-dependent binding, a train of short depolarizing pulses is applied to the oocyte in the presence of this compound, and the cumulative modification of the channel is measured.
-
Visualizations
Logical Flow of this compound's Mode of Action
Caption: Logical progression of this compound's toxic action.
Experimental Workflow for Assessing this compound Effects
Caption: Workflow for studying this compound's effects on VGSCs.
Signaling Pathway to Neurotoxicity
Caption: Pathway from VGSC modulation to neurotoxicity.
References
- 1. State-Dependent Modification of Voltage-Gated Sodium Channels by Pyrethroids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Voltage-gated sodium channels as targets for pyrethroid insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Voltage-gated sodium channels as targets for pyrethroid insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pesticide Active Ingredients Database / Home and Landscape / Statewide IPM Program [ipm.ucanr.edu]
- 5. Residual Tau-Fluvalinate in Honey Bee Colonies Is Coupled with Evidence for Selection for Varroa destructor Resistance to Pyrethroids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Voltage-Gated Sodium Channels as Insecticide Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Mutations in the Voltage-Gated Sodium Channel of Pyrethroid-Resistant Varroa destructor Populations from the Southeastern USA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Point mutations in the sodium channel gene conferring tau-fluvalinate resistance in Varroa destructor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effect of a this compound-resistance-associated sodium channel mutation from varroa mites on cockroach sodium channel sensitivity to this compound, a pyrethroid insecticide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. zacharyhuang.com [zacharyhuang.com]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
- 14. Interactions of pyrethroids with the voltage-gated sodium channel - Nottingham ePrints [eprints.nottingham.ac.uk]
A Comprehensive Technical Guide to the Chemical Structure and Properties of Tau-Fluvalinate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and mechanism of action of tau-fluvalinate (B143150), a synthetic pyrethroid insecticide. The information is curated for professionals in research and development, offering detailed data and experimental context.
Chemical Identity and Structure
Tau-fluvalinate is a Type II synthetic pyrethroid, distinguished by the presence of an α-cyano group.[1] It is the biologically active diastereomer of the racemic mixture fluvalinate.[1][2] Specifically, it is the (2R) diastereomer.[2][3]
The chemical structure of tau-fluvalinate is provided below:
2D Chemical Structure:
IUPAC Name: [cyano-(3-phenoxyphenyl)methyl] (2R)-2-[2-chloro-4-(trifluoromethyl)anilino]-3-methylbutanoate[2][4]
Chemical Formula: C₂₆H₂₂ClF₃N₂O₃[4][5][6]
Canonical SMILES: CC(C)--INVALID-LINK--OC(C#N)C1=CC(=CC=C1)OC2=CC=CC=C2)NC3=C(C=C(C=C3)C(F)(F)F)Cl[4][5]
InChI Key: INISTDXBRIBGOC-XMMISQBUSA-N[4][5][7]
Physicochemical and Toxicological Properties
The following tables summarize key quantitative data for tau-fluvalinate, including its physicochemical properties, mammalian toxicity, and ecotoxicity.
Table 1: Physicochemical Properties of Tau-Fluvalinate
| Property | Value | Reference(s) |
| Molecular Weight | 502.9 g/mol | [4][8][9] |
| Physical State | Viscous oil | [8] |
| Color | Yellow-amber liquid | [8] |
| Boiling Point | >450 °C at 760 mm Hg (extrapolated) | [8] |
| Density | 1.29 g/cm³ at 25 °C | [6][8] |
| Vapor Pressure | 1 x 10⁻⁷ mmHg | [8] |
| Water Solubility | 0.012 mg/L at 25 °C | [8] |
| logP (Octanol-Water Partition Coefficient) | 7.02 | [8] |
Table 2: Mammalian Toxicity of Tau-Fluvalinate
| Endpoint | Species | Value | Reference(s) |
| Acute Oral LD₅₀ | Rat | 261 - 281 mg/kg | [4][10] |
| Acute Dermal LD₅₀ | Rat | >2000 mg/kg | [4] |
| Acute Dermal LD₅₀ | Rabbit | >2000 mg/kg | [10] |
| Acute Inhalation LOAEL | Rat | 20 mg/m³ | [11] |
Table 3: Ecotoxicity of Tau-Fluvalinate
| Endpoint | Species | Value | Reference(s) |
| 96-hour LC₅₀ | Rainbow Trout (Oncorhynchus mykiss) | 2.9 µg/L | [10] |
| 96-hour LC₅₀ | Bluegill Sunfish (Lepomis macrochirus) | 0.9 µg/L | [10] |
| 96-hour LC₅₀ | Carp (Cyprinus carpio) | 2.9 µg/L | [10] |
| 48-hour LC₅₀ | Daphnia magna | 74 µg/L | [10] |
| Oral LD₅₀ | Honey Bee (Apis mellifera) | Low toxicity reported | [10][12] |
Mechanism of Action
Tau-fluvalinate exerts its insecticidal and acaricidal effects by targeting the voltage-gated sodium channels in the nervous system of invertebrates.[13] As a Type II pyrethroid, it binds to the open state of these channels, causing a significant delay in their closing.[1][14] This disruption leads to a prolonged influx of sodium ions, resulting in nerve hyperexcitability, paralysis, and ultimately, the death of the target organism.[1][13]
While the primary target is the voltage-gated sodium channel, some studies suggest that pyrethroids may also have secondary effects, including antagonism of GABA-mediated inhibition and modulation of nicotinic cholinergic transmission.[6]
Experimental Protocols
This section details the methodologies for key experiments related to the analysis and characterization of tau-fluvalinate.
Residue Analysis in Honey and Beeswax
This protocol describes the determination of tau-fluvalinate residues using gas chromatography.
Objective: To quantify the concentration of tau-fluvalinate in honey and beeswax samples.
Methodology:
-
Sample Preparation:
-
A known weight of the honey or beeswax sample is homogenized.
-
For honey, a solid-phase extraction (SPE) is performed using C8 cartridges.[15]
-
For beeswax, a solvent extraction with a mixture of ethyl acetate (B1210297) and hexane (B92381) (70:30, v/v) is employed.[16]
-
-
Extraction:
-
Analysis:
-
The purified extract is analyzed using a gas chromatograph equipped with an electron-capture detector (GC-ECD) or a mass spectrometer (GC-MS).[15][16][17]
-
Quantification is achieved by comparing the peak area of tau-fluvalinate in the sample to a standard curve prepared from known concentrations of the compound.
-
Acute Toxicity Assay in Zebrafish (Danio rerio)
This protocol outlines a method for determining the acute toxicity of tau-fluvalinate in an aquatic model organism.
Objective: To determine the 96-hour median lethal concentration (LC₅₀) of tau-fluvalinate in zebrafish.
Methodology:
-
Test Organisms: Adult zebrafish are acclimated to laboratory conditions.
-
Exposure:
-
Observation:
-
Mortality is recorded at 24, 48, 72, and 96 hours.
-
-
Data Analysis:
-
The 96-hour LC₅₀ value, representing the concentration that is lethal to 50% of the test population, is calculated using appropriate statistical methods (e.g., probit analysis).[18]
-
Electrophysiological Analysis of Sodium Channel Modulation
This protocol describes the use of patch-clamp electrophysiology to study the effect of tau-fluvalinate on voltage-gated sodium channels.
Objective: To characterize the modulatory effects of tau-fluvalinate on the kinetics of insect voltage-gated sodium channels.
Methodology:
-
Cell Preparation:
-
Xenopus oocytes or insect cell lines (e.g., from Drosophila melanogaster) are engineered to express the target insect voltage-gated sodium channel.[7]
-
-
Electrophysiological Recording:
-
The whole-cell patch-clamp technique is used to record sodium currents from the prepared cells.[14]
-
A voltage protocol is applied to elicit sodium currents in the absence (control) and presence of varying concentrations of tau-fluvalinate.
-
-
Data Acquisition and Analysis:
-
The recorded currents are analyzed to determine the effects of tau-fluvalinate on key channel properties, such as the time course of activation and inactivation, and the voltage-dependence of channel gating.[19][20]
-
The prolonged sodium tail current upon repolarization is a characteristic effect of pyrethroids and is quantified.[14]
-
Visualizing the Mechanism of Action
The following diagrams illustrate the mechanism of action of tau-fluvalinate and a general workflow for its residue analysis.
References
- 1. Tau-fluvalinate (UK PID) [inchem.org]
- 2. Determination of tau-fluvalinate residues in honey | Semantic Scholar [semanticscholar.org]
- 3. This compound [sitem.herts.ac.uk]
- 4. Tau-Fluvalinate | C26H22ClF3N2O3 | CID 91768 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Tau-fluvalinate (Ref: SAN 527l) [sitem.herts.ac.uk]
- 6. Tau-fluvalinate | 102851-06-9 | FC106296 | Biosynth [biosynth.com]
- 7. caymanchem.com [caymanchem.com]
- 8. This compound | C26H22ClF3N2O3 | CID 50516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. ars.usda.gov [ars.usda.gov]
- 10. EXTOXNET PIP - this compound [extoxnet.orst.edu]
- 11. Federal Register :: Tau-Fluvalinate; Pesticide Tolerance [federalregister.gov]
- 12. researchgate.net [researchgate.net]
- 13. Pesticide Active Ingredients Database / Home and Landscape / Statewide IPM Program [ipm.ucanr.edu]
- 14. AOP-Wiki [aopwiki.org]
- 15. Study of tau-fluvalinate persistence in honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. mdpi.com [mdpi.com]
- 20. Flufenamic acid decreases neuronal excitability through modulation of voltage-gated sodium channel gating - PubMed [pubmed.ncbi.nlm.nih.gov]
Stereoisomers and Insecticidal Activity of Fluvalinate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluvalinate is a synthetic pyrethroid insecticide and acaricide widely used in agriculture and apiculture for the control of a variety of pests. As a chiral molecule with two stereogenic centers, this compound exists as a mixture of four stereoisomers. The commercial product, tau-fluvalinate (B143150), is an enriched mixture of the two most active diastereomers. This technical guide provides a comprehensive overview of the stereoisomers of this compound, their differential insecticidal and acaricidal activities, and the experimental methodologies used for their separation and evaluation.
Stereochemistry of this compound
This compound, chemically known as α-cyano-3-phenoxybenzyl N-(2-chloro-α,α,α-trifluoro-p-tolyl)-D-valinate, possesses two chiral centers, leading to the existence of four stereoisomers: (R,R), (R,S), (S,R), and (S,S). The insecticidal activity of these stereoisomers varies significantly, with the biological efficacy primarily attributed to specific configurations.
Structure-Activity Relationship and Insecticidal Efficacy
The insecticidal and acaricidal activity of this compound stereoisomers is highly dependent on their spatial configuration. Research has demonstrated that the (R,S)-isomer exhibits the highest insecticidal activity against various pests.
Quantitative Data on Biological Activity
While comprehensive data for all four individual stereoisomers against a wide range of insects is limited in publicly available literature, studies on tau-fluvalinate, which contains the two active diastereomers, and separated isomers provide valuable insights.
A study on the acute toxicity of the two stereoisomers of tau-fluvalinate to a non-target aquatic organism, the zebrafish (Danio rerio), revealed a significant difference in their effects. The (+)-stereoisomer was found to be substantially more toxic than the (-)-stereoisomer[1]. Although this study was on an aquatic non-target species, it highlights the principle of stereoselective toxicity.
| Stereoisomer | Organism | Exposure Time | LC50 (µg/L) | 95% Confidence Interval (µg/L) |
| (+)-tau-fluvalinate | Zebrafish (Danio rerio) | 96 hours | 3.25 | 2.85 - 3.75 |
| (-)-tau-fluvalinate | Zebrafish (Danio rerio) | 96 hours | 888.5 | 720.0 - 1037.0 |
| tau-fluvalinate (mixture) | Zebrafish (Danio rerio) | 96 hours | 21.8 | 18.78 - 22.72 |
| Table 1: Acute toxicity of tau-fluvalinate stereoisomers to zebrafish.[1] |
Experimental Protocols
Separation of this compound Stereoisomers
The separation of this compound stereoisomers is crucial for studying their individual biological activities. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a common and effective method.
Protocol for Chiral HPLC Separation of Tau-Fluvalinate Stereoisomers [1]
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector and a chiral column.
-
Chiral Stationary Phase: A polysaccharide-based chiral stationary phase, such as a cellulose- or amylose-based column, is effective. A Chiralcel OD-H column (cellulose tris(3,5-dimethylphenylcarbamate) coated on silica (B1680970) gel) is a suitable choice.
-
Mobile Phase: A mixture of n-hexane and a polar modifier like isopropanol (B130326) or ethanol (B145695) is typically used. The optimal ratio needs to be determined empirically. For example, a mobile phase of n-hexane:isopropanol (90:10, v/v) can be effective.
-
Flow Rate: A flow rate of 1.0 mL/min is a common starting point and can be optimized for better resolution.
-
Detection: UV detection at a wavelength of 254 nm is suitable for this compound.
-
Procedure:
-
Prepare a standard solution of this compound or tau-fluvalinate in the mobile phase.
-
Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.
-
Inject the sample solution onto the column.
-
Monitor the elution of the stereoisomers using the UV detector.
-
The different stereoisomers will have different retention times, allowing for their separation and quantification.
-
Chiral HPLC separation workflow for this compound stereoisomers.
Insecticidal Bioassays
To determine the insecticidal activity of the separated stereoisomers, various bioassay methods can be employed. The choice of method depends on the target insect and the mode of action of the insecticide.
1. Topical Application Bioassay (for Heliothis virescens and Spodoptera frugiperda)
This method is suitable for assessing the contact toxicity of the insecticides.
-
Insects: Third-instar larvae of Heliothis virescens or Spodoptera frugiperda.
-
Materials: Microliter syringe, acetone (B3395972) (as solvent), petri dishes, insect diet.
-
Procedure:
-
Prepare a series of dilutions of each this compound stereoisomer in acetone.
-
Anesthetize the larvae by chilling them on a cold plate.
-
Apply a small, precise volume (e.g., 1 µL) of the insecticide solution to the dorsal thorax of each larva using a microliter syringe.
-
A control group should be treated with acetone only.
-
Place the treated larvae individually in petri dishes containing a small amount of artificial diet.
-
Maintain the larvae at a controlled temperature (e.g., 25°C) and photoperiod.
-
Assess mortality at 24, 48, and 72 hours after treatment. Larvae are considered dead if they do not move when prodded with a fine brush.
-
Calculate the LC50 (median lethal concentration) values using probit analysis.
-
2. Diet Incorporation Bioassay (for Spodoptera frugiperda)
This method assesses the stomach toxicity of the insecticides.
-
Insects: Neonate larvae of Spodoptera frugiperda.
-
Materials: Artificial insect diet, multi-well bioassay trays, acetone.
-
Procedure:
-
Prepare a series of dilutions of each this compound stereoisomer in acetone.
-
Incorporate a known volume of each insecticide dilution into the molten artificial diet and mix thoroughly.
-
A control diet should be prepared with acetone only.
-
Dispense the treated diet into the wells of the bioassay trays.
-
Once the diet has solidified, place one neonate larva into each well.
-
Seal the trays to prevent larvae from escaping.
-
Incubate the trays at a controlled temperature and photoperiod.
-
Assess mortality after 7 days.
-
Calculate the LC50 values using probit analysis.
-
3. Slide-Dip Bioassay (for Tetranychus urticae)
This method is commonly used for determining the toxicity of acaricides to spider mites.
-
Mites: Adult female two-spotted spider mites (Tetranychus urticae).
-
Materials: Microscope slides, double-sided sticky tape, aqueous dilutions of the acaricide, petri dishes, filter paper.
-
Procedure:
-
Prepare a series of aqueous dilutions of each this compound stereoisomer. A surfactant may be added to ensure proper wetting.
-
Attach a piece of double-sided sticky tape to a microscope slide.
-
Carefully place adult female mites onto the sticky tape, dorsal side up.
-
Dip the slide with the mites into the acaricide solution for a short, standardized period (e.g., 5 seconds).
-
A control group should be dipped in water with surfactant only.
-
After dipping, gently blot the edge of the slide on filter paper to remove excess liquid.
-
Place the slides in a petri dish lined with moist filter paper to maintain humidity.
-
Incubate at a controlled temperature.
-
Assess mortality after 24 hours under a stereomicroscope. Mites are considered dead if they do not move when gently prodded with a fine brush.
-
Calculate the LC50 values using probit analysis.
-
Workflow for a topical application bioassay.
Mechanism of Action and Signaling Pathways
The primary mode of action of this compound, like other pyrethroids, is the disruption of the nervous system of insects.
Primary Target: Voltage-Gated Sodium Channels
This compound and its stereoisomers act as modulators of voltage-gated sodium channels in nerve cell membranes. They bind to the open state of the sodium channel, delaying its closure. This leads to a prolonged influx of sodium ions, resulting in repetitive nerve firing, paralysis, and ultimately, the death of the insect. The differential activity of the stereoisomers is attributed to their varying affinities and binding conformations at the target site on the sodium channel protein.
Signaling pathway of this compound's action on sodium channels.
Potential Secondary Targets
While the primary target of this compound is well-established, there is ongoing research into its potential interactions with other neuronal receptors, which could contribute to its overall toxicological profile.
-
Octopamine Receptors: Octopamine is a key neurotransmitter in insects, involved in various physiological processes. Some studies suggest that pyrethroids may interact with octopaminergic systems, but specific data on the interaction of individual this compound stereoisomers with these receptors is scarce.
-
GABA Receptors: Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the insect central nervous system. While some insecticides target GABA receptors, there is limited direct evidence to suggest that this compound stereoisomers have a significant primary action at these sites.
Further research is needed to elucidate the specific interactions of each this compound stereoisomer with these and other potential secondary targets to fully understand their neurotoxic effects.
Conclusion
The insecticidal and acaricidal activity of this compound is intrinsically linked to its stereochemistry, with the (R,S)-isomer being the most potent. Understanding the differential activity of each stereoisomer is crucial for the development of more effective and environmentally safer pest control agents. This technical guide has provided an overview of the current knowledge on this compound stereoisomers, including methods for their separation and biological evaluation. Further research to obtain comprehensive quantitative data on the insecticidal activity of all four stereoisomers against a broader range of pests and to explore their interactions with secondary target sites will be invaluable for the future of insecticide development.
References
Environmental Fate and Degradation of Fluvalinate in Soil: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the environmental fate and degradation pathways of the synthetic pyrethroid insecticide, fluvalinate, in the soil matrix. The information presented herein is intended to support environmental risk assessments, inform the development of remediation strategies, and provide detailed experimental context for research professionals.
Executive Summary
This compound, a widely used acaricide and insecticide, exhibits low to moderate persistence in the soil environment. Its degradation is influenced by a combination of biotic and abiotic factors, leading to the formation of several key metabolites. The principal degradation pathways involve the cleavage of the ester linkage and transformations of the aniline (B41778) moiety. This guide summarizes the quantitative data on this compound's soil half-life, details the experimental protocols for its analysis, and illustrates its degradation pathways.
Quantitative Data on this compound Degradation in Soil
The persistence of this compound in soil is quantified by its half-life (DT50), which varies depending on environmental conditions. The following tables summarize the reported half-life values and major metabolites.
Table 1: Soil Half-Life of this compound under Various Conditions
| Soil Type | Condition | Half-Life (Days) | Reference(s) |
| Sandy Loam | Aerobic | 4 - 8 | [1][2][3] |
| Sandy Clay | Aerobic | 4 - 8 | [1][2][3] |
| Clay | Aerobic | 4 - 8 | [1][2][3] |
| Sandy Loam | Anaerobic | 15 | [1][2][3] |
| Not Specified | Field Conditions | 6.8 - 8.0 | [4] |
| Bare Ground (Field) | Not Specified | 63 | [4] |
Table 2: Major Degradation Products of this compound in Soil
| Metabolite Name | Chemical Name | Occurrence Fraction (Max) | Reference(s) |
| Anilino acid (RCAA) | 2-(2-chloro-4-trifluoromethyl)anilino-3-methylbutanoic acid | Major | [5] |
| Haloaniline | 2-chloro-4-trifluoromethylaniline | Major | [5] |
| 3-Phenoxybenzoic acid (PBA) | 3-Phenoxybenzoic acid | - | [2][5] |
| 4-Amino-3-chlorobenzoic acid (ACBA) | 4-Amino-3-chlorobenzoic acid | - | [5] |
| Diacid | 2-(2-chloro-4-carboxyl)anilino-3-methylbutanoic acid | - | [5] |
Degradation Pathways of this compound in Soil
The degradation of this compound in soil proceeds through several key pathways, primarily driven by microbial activity and, to a lesser extent, abiotic processes like hydrolysis. Photodegradation on the soil surface is generally not considered a major dissipation route.[2] The primary degradation step involves the cleavage of the ester bond, yielding anilino acid and 3-phenoxybenzyl alcohol, which is further oxidized to 3-phenoxybenzoic acid. The anilino acid can undergo further transformation to the haloaniline.
Biotic Degradation
Microbial populations in the soil play a crucial role in the breakdown of this compound. Bacteria and fungi utilize the insecticide as a carbon and nitrogen source, facilitating its degradation through enzymatic processes such as hydrolysis and oxidation.[6][7] The rate of biotic degradation is influenced by soil organic matter content, moisture, temperature, and pH.
Abiotic Degradation
While microbial degradation is dominant, abiotic processes can contribute to this compound's transformation.
-
Hydrolysis: this compound is relatively stable to hydrolysis at neutral and acidic pH but degrades more rapidly under alkaline conditions.[4]
-
Photodegradation: While photodegradation is rapid in aqueous solutions, it is not a significant pathway for this compound degradation on soil surfaces.[2]
The following diagram illustrates the primary degradation pathway of this compound in soil.
Experimental Protocols
The study of this compound degradation in soil involves several key experimental stages: soil sample preparation, incubation under controlled conditions, extraction of the parent compound and its metabolites, and analysis by chromatographic techniques.
Soil Incubation Study (Aerobic)
A typical aerobic soil degradation study follows a protocol similar to OECD Guideline 307.
-
Soil Collection and Preparation: Collect topsoil (0-20 cm) from a relevant agricultural field. Sieve the soil (e.g., 2 mm mesh) to remove stones and large organic debris. Adjust the moisture content to 40-60% of its maximum water holding capacity.
-
Fortification: Treat the soil with a solution of this compound in a suitable solvent (e.g., acetone) to achieve the desired concentration. Allow the solvent to evaporate.
-
Incubation: Place the treated soil samples in incubation vessels (e.g., biometers) and maintain them in the dark at a constant temperature (e.g., 20-25°C).[8] Aerobic conditions are maintained by ensuring adequate headspace and periodic ventilation.
-
Sampling: Collect soil samples at predetermined time intervals for analysis.
The following diagram outlines the general workflow for a soil incubation study.
Extraction and Cleanup
Efficient extraction of this compound and its metabolites from the complex soil matrix is critical for accurate quantification.
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a widely used method. A typical procedure involves:
-
Extraction of the soil sample with an organic solvent, often acetonitrile (B52724).[9]
-
Addition of salts (e.g., magnesium sulfate, sodium chloride) to induce phase separation and remove water.
-
A dispersive solid-phase extraction (d-SPE) cleanup step using sorbents like primary secondary amine (PSA) to remove interfering matrix components.
-
-
Solid-Phase Extraction (SPE): This technique is often used for cleanup after an initial solvent extraction. The soil extract is passed through a cartridge containing a solid sorbent that retains the analytes of interest, which are then eluted with a small volume of a different solvent.
Analytical Methods
High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are the primary analytical techniques for the determination of this compound and its degradation products.
Table 3: Typical Instrumental Parameters for this compound Analysis
| Parameter | LC-MS/MS | GC-MS |
| Column | C18 reverse-phase (e.g., 50 x 2.1 mm, 2.6 µm)[10] | DB-5MS or similar non-polar capillary column[9] |
| Mobile Phase | Gradient of water and methanol (B129727) or acetonitrile with additives like ammonium (B1175870) formate (B1220265) and formic acid[10][11] | Helium carrier gas |
| Ionization | Electrospray Ionization (ESI), positive and negative modes[10] | Electron Ionization (EI) |
| Detection | Multiple Reaction Monitoring (MRM) | Selected Ion Monitoring (SIM) or full scan |
The following diagram illustrates the logical relationship in the analytical workflow.
Conclusion
The environmental fate of this compound in soil is characterized by relatively rapid degradation, primarily mediated by microbial activity. The formation of metabolites such as anilino acid and haloaniline are key features of its degradation pathway. Understanding these processes and the methodologies to study them is essential for a thorough environmental risk assessment and the development of sustainable agricultural practices. The experimental protocols and analytical methods detailed in this guide provide a robust framework for researchers in this field.
References
- 1. researchgate.net [researchgate.net]
- 2. EXTOXNET PIP - this compound [extoxnet.orst.edu]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. This compound | C26H22ClF3N2O3 | CID 50516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. epa.gov [epa.gov]
- 6. Microbial Degradation of Pesticide Residues and an Emphasis on the Degradation of Cypermethrin and 3-phenoxy Benzoic Acid: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. wseas.com [wseas.com]
- 8. Biodegradation of Volatile Chemicals in Soil: Separating Volatilization and Degradation in an Improved Test Setup (OECD 307) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The analysis of this compound in beeswax using GC/MS [ouci.dntb.gov.ua]
- 10. Targeted Multiresidue Method for the Analysis of Different Classes of Pesticides in Agro-Food Industrial Sludge by Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
The Aquatic Toxicity and Environmental Impact of Fluvalinate: A Technical Guide
An in-depth analysis for researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the aquatic toxicity of fluvalinate, a synthetic pyrethroid insecticide. It details the compound's effects on a range of aquatic organisms, outlines its environmental fate, and presents standardized protocols for its toxicological assessment. The information is intended to support research, environmental risk assessment, and the development of safer alternatives.
Executive Summary
This compound, and its active isomer tau-fluvalinate, are widely used for the control of insect and mite pests in agriculture and apiculture. As a Type II pyrethroid, its primary mode of action is the disruption of nerve function through the modulation of voltage-gated sodium channels. While effective against target pests, its use raises significant environmental concerns due to its high toxicity to non-target aquatic organisms. This document synthesizes key data on its acute and sublethal toxicity, environmental persistence, and bioaccumulation potential, providing a critical resource for the scientific community.
Acute Aquatic Toxicity of this compound
This compound is classified as very highly toxic to fish and aquatic invertebrates.[1][2] Its toxicity can be influenced by temperature, with greater effects observed in cooler waters.[3] The acute toxicity is typically expressed as the median lethal concentration (LC50), the concentration of the chemical in water that is lethal to 50% of a test population over a specified period, usually 96 hours for fish and 48 hours for invertebrates.
Table 1: Acute Toxicity of this compound to Various Aquatic Organisms
| Species | Common Name | Test Duration (hours) | LC50 (µg/L) | Reference |
| Lepomis macrochirus | Bluegill Sunfish | 96 | 0.9 | [1] |
| Oncorhynchus mykiss | Rainbow Trout | 96 | 2.9 | [1] |
| Cyprinus carpio | Carp | 96 | 2.9 | [1] |
| Daphnia magna | Water Flea | 48 | 74 | [1] |
| Mysidopsis bahia | Mysid Shrimp | 48 | 2.9 | [1] |
Sublethal Effects on Aquatic Organisms
Beyond acute lethality, sublethal concentrations of this compound can induce a range of adverse effects, including behavioral changes and genotoxicity. These effects can have significant long-term consequences for the health and sustainability of aquatic populations.
Neurobehavioral Effects
Exposure to sublethal concentrations of pyrethroids like this compound can lead to significant behavioral alterations in fish.[4] These changes are a direct consequence of the insecticide's neurotoxic mode of action. Observed effects include:
-
Erratic Swimming: Exposed fish may exhibit hyperactivity, loss of equilibrium, and uncoordinated movements.[4][5]
-
Altered Shoaling Behavior: The cohesion of fish schools can be disrupted, potentially increasing vulnerability to predators.[6]
-
Changes in Activity Levels: Studies have shown that pyrethroid exposure can lead to a decrease in overall activity and slower swimming speeds.[6]
-
Impaired Feeding: A reduction in feeding activity has been observed, which can negatively impact growth and development.[5]
Genotoxicity
This compound has been shown to cause DNA damage in aquatic organisms. Genotoxicity is commonly assessed using the Comet Assay (Single Cell Gel Electrophoresis), which measures DNA strand breaks in individual cells. This damage indicates that the chemical has the potential to interact with the genetic material of an organism, which can lead to mutations, developmental abnormalities, and cancer.
Table 2: Sublethal Effects of this compound
| Effect | Organism | Endpoint | Concentration | Reference |
| Genotoxicity | Gammarus roeseli | Increased DNA Damage (Comet Assay) | 2.15, 4.30, 8.60 µg/L | |
| Behavioral | Gammarus roeseli | Reduced Locomotor Activity | 2.15, 4.30, 8.60 µg/L | |
| Behavioral | Luciobarbus bocagei | Altered Routine Activity and Shoal Cohesion | 1.2, 2.0 µg/L (Esfenvalerate) | [6][7] |
| Reproductive | Daphnia magna | Delayed Reproduction, Reduced Fecundity | Not Specified (Fenvalerate) | [4] |
Mechanism of Action: Neurotoxicity Pathway
This compound, like other pyrethroids, exerts its toxic effects by targeting the voltage-gated sodium channels in the nervous system of both insects and non-target organisms.[8][9] This interaction disrupts the normal transmission of nerve impulses, leading to the observed toxicological symptoms.
The key steps in the neurotoxicity pathway are:
-
Binding to Sodium Channels: this compound binds to the open state of voltage-gated sodium channels in neuronal membranes.[8][10]
-
Delayed Channel Inactivation: This binding prolongs the open state of the channel, delaying its inactivation and leading to a persistent influx of sodium ions (Na+).[8][11]
-
Membrane Depolarization: The sustained influx of Na+ causes a persistent depolarization of the neuronal membrane.[8][9]
-
Repetitive Firing: This prolonged depolarization leads to uncontrolled, repetitive firing of action potentials (nerve impulses).[8][9]
-
Downstream Effects: The hyperexcitability of the neuron triggers a cascade of secondary effects, including the opening of voltage-gated calcium channels (VGCCs) and the N-methyl-D-aspartate (NMDA) receptor, leading to an influx of calcium ions (Ca2+).[12] This can also cause the Na+/Ca2+ exchanger to operate in reverse mode, further increasing intracellular calcium.[12]
-
Neurotoxicity: The combination of repetitive firing and elevated intracellular calcium leads to enhanced neurotransmitter release, ultimately causing convulsions, paralysis, and, at sufficient concentrations, death.[2][8][13]
Environmental Fate and Impact
The environmental impact of this compound is determined by its persistence, mobility, and potential for bioaccumulation in aquatic ecosystems.
Persistence and Degradation
This compound is susceptible to photodegradation in water, with a reported half-life of up to one day.[1] In soil, it has low persistence under aerobic conditions, with half-lives ranging from 4 to 8 days.[14] However, degradation is slower under anaerobic conditions.[14] Hydrolysis of this compound is pH-dependent, being relatively stable in acidic and neutral conditions but degrading rapidly in alkaline environments (pH 9).[14] Key degradation products include anilino acid and 3-phenoxybenzoic acid.[1] The toxicity of these metabolites is a consideration for a complete environmental risk assessment.[15]
Table 3: Environmental Fate Properties of this compound
| Property | Value | Reference |
| Water Solubility | 2 x 10⁻⁶ g/L | [3] |
| Log Kow | 7.02 | [14] |
| Photodegradation Half-life (Water) | Up to 1 day | [1] |
| Aerobic Soil Half-life | 4 - 8 days | [14] |
| Hydrolysis Half-life (pH 9, 25°C) | 1 - 2 hours | [14] |
Bioaccumulation
With a high octanol-water partition coefficient (Log Kow = 7.02), this compound has a strong tendency to partition from water into the fatty tissues of aquatic organisms.[14][16] A bioconcentration factor (BCF) of 360 has been reported in whole fish, indicating a low to moderate potential to accumulate.[17][18] The BCF is the ratio of the chemical's concentration in an organism to the concentration in the surrounding water at steady state.[19] Bioaccumulation can lead to the transfer of the pesticide through the aquatic food web.
Experimental Protocols
Standardized methodologies are crucial for the accurate assessment of aquatic toxicity. The following sections detail the protocols for key experiments used to evaluate the effects of this compound.
Acute Fish Toxicity Test (OECD Guideline 203)
This test determines the concentration of a substance that is lethal to 50% of the test fish over a 96-hour period.[20]
1. Test Organisms: A recommended fish species (e.g., Rainbow Trout, Zebra Danio, Bluegill Sunfish) is selected. Fish are acclimated to laboratory conditions for at least 12 days.[21]
2. Test Conditions:
-
System: The test can be static (no water change), semi-static (periodic water renewal), or flow-through (continuous water renewal).[20]
-
Duration: 96 hours.[20]
-
Temperature & pH: Maintained within a narrow range suitable for the test species.[20]
-
Loading Rate: The biomass of fish per volume of test solution is kept below a specified limit (e.g., 0.8 g/L for static/semi-static).[21]
3. Procedure:
-
A range of at least five test concentrations in a geometric series is prepared, along with a control group (and a solvent control if necessary).[20]
-
A minimum of seven fish are randomly allocated to each test and control vessel.[20]
-
Fish are not fed during the test.
-
Observations of mortality and sublethal effects (e.g., abnormal behavior, discoloration) are made at 24, 48, 72, and 96 hours.[20]
4. Data Analysis: The cumulative mortality data at each observation time is used to calculate the LC50 values with 95% confidence limits, typically using probit analysis or other appropriate statistical methods.[20]
References
- 1. EXTOXNET PIP - this compound [extoxnet.orst.edu]
- 2. researchgate.net [researchgate.net]
- 3. Tau-fluvalinate (UK PID) [inchem.org]
- 4. sitesreservoirproject.riptideweb.com [sitesreservoirproject.riptideweb.com]
- 5. jetir.org [jetir.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. Neurotoxicological effects and the mode of action of pyrethroid insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. State-Dependent Modification of Voltage-Gated Sodium Channels by Pyrethroids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Developmental pyrethroid exposure causes long-term decreases of neuronal sodium channel expression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanisms of Pyrethroid Insecticide-Induced Stimulation of Calcium Influx in Neocortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. This compound | C26H22ClF3N2O3 | CID 50516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Review of the existing maximum residue levels for tau‐this compound according to Article 12 of Regulation (EC) No 396/2005 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Bioconcentration, bioaccumulation, and metabolism of pesticides in aquatic organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. rem-main.rem.sfu.ca [rem-main.rem.sfu.ca]
- 18. waterboards.ca.gov [waterboards.ca.gov]
- 19. Aquatic Bioconcentration/Bioaccumulation - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 20. Fish toxicity - acute toxicity | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 21. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis and Chemical Properties of Fluvalinate Stereoisomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis, separation, and chemical properties of the stereoisomers of fluvalinate, a synthetic pyrethroid insecticide. This compound possesses two stereogenic centers, resulting in four stereoisomers: (2R, αR), (2R, αS), (2S, αR), and (2S, αS). The biological activity of these isomers varies, with the (2R) diastereomers, collectively known as tau-fluvalinate (B143150), exhibiting the most potent insecticidal properties. This document details the stereoselective synthesis of these isomers, their distinct chemical characteristics, and the analytical methods for their separation and identification.
Synthesis of this compound Stereoisomers
The synthesis of individual this compound stereoisomers is achieved through the esterification of an optically active α-cyano-3-phenoxybenzyl alcohol with an optically active N-(2-chloro-4-(trifluoromethyl)phenyl)valine derivative. The general synthetic approach is outlined below.
General Synthetic Pathway
The synthesis involves two key chiral precursors:
-
N-(2-chloro-4-(trifluoromethyl)phenyl)-D- or L-valine: This is synthesized by the reaction of 2-chloro-4-(trifluoromethyl)aniline (B1199932) with the corresponding enantiomer of a 2-haloisovaleric acid derivative.
-
(R)- or (S)-α-cyano-3-phenoxybenzyl alcohol: This is typically prepared by the resolution of the racemic mixture or through asymmetric synthesis.
These precursors are then coupled to yield the specific this compound stereoisomer.
Experimental Protocols
1.2.1. Synthesis of N-(2-chloro-4-(trifluoromethyl)phenyl)-D-valine
This procedure is adapted from general methods for the synthesis of N-aryl amino acids.
-
Materials: 2-chloro-4-(trifluoromethyl)aniline, D-2-bromoisovaleric acid, sodium bicarbonate, an appropriate solvent (e.g., ethanol/water mixture).
-
Procedure:
-
Dissolve 2-chloro-4-(trifluoromethyl)aniline and a molar excess of sodium bicarbonate in the solvent system.
-
Add D-2-bromoisovaleric acid portion-wise to the stirred solution at an elevated temperature (e.g., reflux).
-
Monitor the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry under vacuum to yield N-(2-chloro-4-(trifluoromethyl)phenyl)-D-valine.
-
The L-valine derivative can be synthesized using L-2-bromoisovaleric acid.
-
1.2.2. Resolution of (R,S)-α-cyano-3-phenoxybenzyl alcohol
One common method for obtaining the enantiomerically pure alcohol is through enzymatic resolution.
-
Materials: Racemic α-cyano-3-phenoxybenzyl acetate (B1210297), lipase (B570770) (e.g., from Candida antarctica), phosphate (B84403) buffer, organic solvent (e.g., hexane).
-
Procedure:
-
Suspend the racemic acetate in a biphasic system of phosphate buffer and an organic solvent.
-
Add the lipase and stir the mixture at a controlled temperature (e.g., 30-40 °C).
-
The lipase will selectively hydrolyze one enantiomer of the acetate (e.g., the (R)-acetate) to the corresponding alcohol.
-
Monitor the reaction progress by chiral HPLC.
-
Once the desired conversion is reached, separate the organic and aqueous phases.
-
The organic phase contains the unreacted (S)-acetate and the (R)-alcohol.
-
Separate the alcohol from the acetate by column chromatography.
-
Hydrolyze the purified (S)-acetate to obtain the (S)-alcohol.
-
1.2.3. Esterification to Form a this compound Stereoisomer (e.g., (2R, αS)-fluvalinate)
This is a representative procedure for the final coupling step.
-
Materials: N-(2-chloro-4-(trifluoromethyl)phenyl)-D-valine, (S)-α-cyano-3-phenoxybenzyl alcohol, a coupling agent (e.g., dicyclohexylcarbodiimide, DCC), a catalyst (e.g., 4-dimethylaminopyridine, DMAP), and an anhydrous aprotic solvent (e.g., dichloromethane).
-
Procedure:
-
Dissolve N-(2-chloro-4-(trifluoromethyl)phenyl)-D-valine and (S)-α-cyano-3-phenoxybenzyl alcohol in the anhydrous solvent under an inert atmosphere (e.g., nitrogen).
-
Add a catalytic amount of DMAP.
-
Cool the mixture in an ice bath and add a solution of DCC in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC or HPLC.
-
Upon completion, filter off the dicyclohexylurea byproduct.
-
Wash the filtrate with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired (2R, αS)-fluvalinate stereoisomer.
-
Chemical Properties of this compound Stereoisomers
The physical and chemical properties of the individual stereoisomers can differ, which influences their environmental fate and biological activity.
Physicochemical Properties
| Property | (2R, αR)-fluvalinate | (2R, αS)-fluvalinate | (2S, αR)-fluvalinate | (2S, αS)-fluvalinate |
| Molecular Formula | C₂₆H₂₂ClF₃N₂O₃ | C₂₆H₂₂ClF₃N₂O₃ | C₂₆H₂₂ClF₃N₂O₃ | C₂₆H₂₂ClF₃N₂O₃ |
| Molecular Weight | 502.92 g/mol | 502.92 g/mol | 502.92 g/mol | 502.92 g/mol |
| Appearance | Viscous oil | Viscous oil | Viscous oil | Viscous oil |
| Solubility in Water | Very low | Very low | Very low | Very low |
| Solubility in Organic Solvents | Soluble in most organic solvents | Soluble in most organic solvents | Soluble in most organic solvents | Soluble in most organic solvents |
| Specific Rotation ([α]D) | Data not readily available | Data not readily available | Data not readily available | Data not readily available |
Note: Specific rotation values are highly dependent on the solvent and concentration and are best determined experimentally for each synthesized batch.
Stability
This compound stereoisomers are susceptible to degradation through hydrolysis and photolysis.
2.2.1. Hydrolysis
Hydrolysis of the ester linkage is a primary degradation pathway, and its rate is pH-dependent.
| pH | Half-life (t₁/₂) of tau-fluvalinate at 25°C |
| 5 | 48 days[1] |
| 7 | 38.5 days[1] |
| 9 | 1.1 days[1] |
The hydrolysis of this compound is significantly faster under basic conditions.[1] The main degradation products are 3-phenoxybenzoic acid and N-(2-chloro-4-(trifluoromethyl)phenyl)valine.
2.2.2. Photolysis
This compound is susceptible to photodegradation in the presence of sunlight. The photolytic half-life of this compound on a soil surface is approximately 18 days.[1] Photodegradation leads to a complex mixture of products resulting from ester cleavage, decarboxylation, and other reactions.
Separation and Characterization of Stereoisomers
The separation and characterization of the four stereoisomers are crucial for studying their individual properties and biological activities.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the most effective method for separating the stereoisomers of this compound.
3.1.1. Experimental Protocol for Chiral HPLC Separation
-
Instrumentation: An HPLC system equipped with a UV detector.
-
Chiral Stationary Phase: Polysaccharide-based chiral columns, such as Chiralcel OD-H or Chiralpak AD, are commonly used.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol (B130326) or ethanol) is typically used. The exact ratio needs to be optimized to achieve baseline separation. For example, a mobile phase of n-hexane:isopropanol (90:10, v/v) has been shown to be effective.
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection: UV detection at a wavelength where the this compound molecule absorbs, for instance, 254 nm.
-
Procedure:
-
Prepare a standard solution of the this compound isomer mixture in the mobile phase.
-
Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.
-
Inject a small volume of the sample solution.
-
Record the chromatogram and identify the peaks corresponding to each stereoisomer based on their retention times (which may require the use of individual standards if available).
-
Spectroscopic Characterization
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of the this compound stereoisomers. While the spectra of the different isomers will be very similar, subtle differences in chemical shifts, particularly for the protons and carbons near the stereogenic centers, can be observed. High-field NMR and 2D NMR techniques (e.g., COSY, HSQC, HMBC) can aid in the complete assignment of the signals.
3.2.2. Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the this compound stereoisomers (m/z 502.9). The fragmentation pattern in the mass spectrum can provide structural information. Common fragmentation pathways include the cleavage of the ester bond, leading to fragment ions corresponding to the acid and alcohol moieties. While the mass spectra of the stereoisomers are generally identical, differences in the relative abundance of fragment ions may sometimes be observed under specific ionization conditions.
Conclusion
The stereoselective synthesis and detailed characterization of this compound stereoisomers are essential for understanding their structure-activity relationships and for the development of more effective and environmentally benign pesticides. The methods outlined in this guide provide a framework for the preparation, separation, and analysis of these important compounds, enabling further research into their unique chemical and biological properties.
References
The Lipophilic Acaricide Fluvalinate: A Technical Guide to its Accumulation in Beeswax and Analytical Determination
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fluvalinate, a synthetic pyrethroid acaricide, is widely utilized in apiculture for the control of the parasitic mite Varroa destructor. Its pronounced lipophilic nature, characterized by a high octanol-water partition coefficient (Log P), drives its significant accumulation in the lipid-rich matrix of beeswax. This persistence in beeswax poses a potential risk for honeybee colonies due to chronic exposure and can lead to the contamination of other bee products. This technical guide provides an in-depth overview of the physicochemical properties of this compound that contribute to its accumulation in beeswax, summarizes quantitative data on residue levels reported in various studies, details experimental protocols for its extraction and analysis, and illustrates its mechanism of action through a signaling pathway diagram.
Introduction
The control of varroatosis, a parasitic infestation of honeybees by the mite Varroa destructor, is a critical aspect of modern beekeeping. This compound, a synthetic pyrethroid, has been a prominent chemical control agent for decades. It functions as a potent neurotoxin to mites by targeting voltage-gated sodium channels, leading to paralysis and death.[1][2] However, the chemical properties that make this compound effective also contribute to its persistence within the beehive environment.
Beeswax, a complex mixture of lipids, serves as a natural sink for lipophilic compounds.[3] The high lipophilicity of this compound, evidenced by its high octanol-water partition coefficient, leads to its preferential partitioning from aqueous phases (like honey) into the waxy components of the hive.[4] This accumulation is a significant concern as beeswax is integral to the hive structure, used for brood rearing and food storage. Chronic exposure of bee larvae and adults to this compound residues in wax has been linked to various sublethal effects, including developmental abnormalities and impaired learning.[5][6]
This guide aims to provide a comprehensive technical resource for researchers and professionals studying the impact of this compound on honeybee colonies and developing analytical methods for its detection.
Physicochemical Properties and Lipophilicity
The tendency of this compound to accumulate in beeswax is primarily governed by its lipophilic character. A key indicator of this property is the octanol-water partition coefficient (Log P or Log Kow), which measures the ratio of a chemical's concentration in a mixture of octanol (B41247) and water at equilibrium.[7] A higher Log P value indicates greater lipid solubility.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C26H22ClF3N2O3 | [3] |
| Molar Mass | 502.92 g/mol | [3] |
| Log P (Octanol-Water Partition Coefficient) | 3.85 - 7.02 | [8][9] |
| Water Solubility | Very low (e.g., 2.0 ppb) | [9] |
| Physical State | Viscous heavy oil | [9] |
The high Log P value of this compound, reported to be as high as 7.02, signifies its strong affinity for nonpolar environments like the lipid-rich beeswax over polar environments such as water or honey.[8][9] This property is the principal driver for its persistent accumulation in wax combs.
Accumulation of this compound in Beeswax: Quantitative Data
Numerous studies have documented the presence and accumulation of this compound residues in beeswax from apiaries worldwide. The concentration of these residues can vary significantly depending on the frequency and method of treatment, the age of the wax, and beekeeping practices. The following table summarizes quantitative data from several studies.
Table 2: Reported Concentrations of this compound Residues in Beeswax
| Geographic Location | Type of Beeswax | Concentration Range (µg/kg) | Analytical Method | Reference(s) |
| Greece | Broodcomb wax | 400 - 30,140 | GC-ECD | [10] |
| Greece | Honeycomb wax | 800 - 14,340 | GC-ECD | [10] |
| Greece | Wax cappings | 1,200 - 4,240 | GC-ECD | [10] |
| Greece | Wax foundations | 360 - 3,480 | GC-ECD | [10] |
| Spain | Various types | 1,200 - 6,600 | HPLC-PDA | [10] |
| North America | Various types | Up to 204,000 | Not specified | [11] |
| Switzerland (2019) | Commercial beeswax | Mean: 236 | UHPLC | [8] |
| Not Specified | Foundation sheets | LOQ - 5,000 | GC-MS | [11][12] |
| Not Specified | Experimental hives | 98 - 1,630 (up to 180 days post-treatment) | Not specified | [13] |
Note: Concentrations reported in ppm have been converted to µg/kg for consistency (1 ppm = 1000 µg/kg). LOQ = Limit of Quantification.
These data clearly demonstrate the widespread and often high levels of this compound contamination in beeswax, underscoring the importance of sensitive analytical methods for monitoring and research.
Experimental Protocols for this compound Analysis in Beeswax
Accurate quantification of this compound residues in the complex matrix of beeswax requires robust analytical methodologies. The most commonly employed techniques are High-Performance Liquid Chromatography (HPLC) with a Diode-Array Detector (DAD) and Gas Chromatography (GC) with an Electron-Capture Detector (ECD) or Mass Spectrometry (MS).
High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
This method offers good selectivity and sensitivity for the determination of this compound.
4.1.1. Sample Preparation and Extraction [5][14]
-
Sample Homogenization: Weigh 1 gram of a representative beeswax sample into a suitable vial.
-
Melting: Heat the vial to 60-70°C until the beeswax is completely melted.
-
Solvent Extraction: Add a pre-heated (60°C) extraction solvent. A mixture of dichloromethane (B109758) and isooctane (B107328) (2:8, v/v) has been shown to be effective.[5][14]
-
Vortexing: Vortex the mixture vigorously until the wax is fully dissolved in the solvent.
-
Cooling and Centrifugation: Transfer the solution to a centrifuge tube and cool at -18°C for 30 minutes to precipitate interfering lipids. Centrifuge at 5000 rpm for 10 minutes.
-
Supernatant Collection: Carefully transfer the supernatant to a clean beaker.
-
Solvent Evaporation and Reconstitution: Evaporate the solvent under a gentle stream of nitrogen. Reconstitute the residue in a known volume of acetonitrile (B52724) for HPLC analysis.
4.1.2. HPLC-DAD Conditions [5][14]
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water. A common isocratic mobile phase is acetonitrile:water (80:20, v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: 256 nm.
Gas Chromatography with Electron-Capture Detection (GC-ECD)
GC-ECD is a highly sensitive method for detecting halogenated compounds like this compound.
4.2.1. Sample Preparation and Extraction [10][15]
-
Dissolution: Dissolve a known weight of the beeswax sample (e.g., 0.5 g) in n-hexane.
-
Sonication: Sonicate the solution to ensure complete dissolution.
-
Partitioning: Transfer the solution to a disposable diatomaceous earth column (e.g., Extrelut).
-
Elution: Elute the this compound from the column using acetonitrile.
-
Cleanup: Pass the acetonitrile extract through a Florisil solid-phase extraction (SPE) cartridge for cleanup.
-
Final Elution: Elute the this compound from the Florisil cartridge with a mixture of diethyl ether and n-hexane (1:1, v/v).
-
Concentration: Evaporate the solvent and reconstitute the residue in a suitable solvent (e.g., isooctane) for GC analysis.
4.2.2. GC-ECD Conditions [10][15]
-
Column: A capillary column suitable for pesticide analysis (e.g., DB-5MS).
-
Injector Temperature: 250-280°C.
-
Oven Temperature Program: A programmed temperature gradient is typically used, for example, starting at 60°C, ramping to 280°C.
-
Detector Temperature: 300°C.
-
Carrier Gas: Nitrogen or Helium.
-
Makeup Gas: Nitrogen.
Visualization of Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action: A Signaling Pathway
This compound, like other pyrethroids, exerts its neurotoxic effects by modulating the function of voltage-gated sodium channels in the nerve cell membranes of mites.[1][2] This action disrupts the normal transmission of nerve impulses, leading to hyperexcitability, paralysis, and ultimately, death of the mite.
Caption: Mechanism of action of this compound on voltage-gated sodium channels.
Experimental Workflow for this compound Analysis in Beeswax
The following diagram illustrates a typical workflow for the analysis of this compound residues in beeswax samples, from collection to final quantification.
Caption: General workflow for the analysis of this compound in beeswax.
Conclusion
The highly lipophilic nature of this compound leads to its significant and persistent accumulation in beeswax, creating a reservoir of contamination within honeybee hives. This guide has provided a consolidated overview of the quantitative extent of this issue, detailed analytical protocols for the determination of this compound residues, and a visual representation of its mode of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals working to understand and mitigate the impacts of acaricide residues in apiculture, ensuring the health of honeybee populations and the safety of bee products. Continued monitoring and the development of alternative, less persistent varroa control methods are crucial for sustainable beekeeping.
References
- 1. Residual Tau-Fluvalinate in Honey Bee Colonies Is Coupled with Evidence for Selection for Varroa destructor Resistance to Pyrethroids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.biologists.com [journals.biologists.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Detection of this compound Residues in Beeswax and Honey Using High Performance Liquid Chromatography with Diode Array Detector [foodandnutritionjournal.org]
- 6. Detection of this compound Residues in Beeswax and Honey Using High Performance Liquid Chromatography with Diode Array De… [ouci.dntb.gov.ua]
- 7. Evaluation of pesticide residues in commercial Swiss beeswax collected in 2019 using ultra-high performance liquid chromatographic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | C26H22ClF3N2O3 | CID 50516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The analysis of this compound in beeswax using GC/MS [ouci.dntb.gov.ua]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Determination of this compound residues in beeswax by gas chromatography with electron-capture detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Tau-Fluvalinate: A Neurotoxicological Profile in Honey Bee Colonies
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Tau-fluvalinate (B143150), a synthetic pyrethroid acaricide, has been extensively used in apiculture for the control of the parasitic mite Varroa destructor.[1][2][3] Its efficacy and relatively low acute toxicity to honey bees (Apis mellifera) have made it a popular choice for beekeepers.[2][3] However, the widespread and prolonged use of tau-fluvalinate has led to concerns about its sublethal effects on honey bee health and the development of resistance in Varroa mite populations.[1][4] This technical guide provides a comprehensive overview of the neurotoxic effects of tau-fluvalinate on honey bee colonies, focusing on its mechanism of action, sublethal impacts on behavior and physiology, and the experimental protocols used to assess these effects. The information is intended for researchers, scientists, and drug development professionals working on pollinator health and pesticide toxicology.
Mechanism of Neurotoxicity
The primary neurotoxic action of tau-fluvalinate, like other pyrethroids, is the disruption of normal nerve function by targeting voltage-gated sodium channels (VGSCs) in the nerve cell membrane.[2][5][6][7][8][9]
-
Prolonged Depolarization: Tau-fluvalinate binds to the open state of the VGSCs, delaying their closure.[5][7][8] This leads to a prolonged influx of sodium ions (Na+) into the neuron.
-
Hyperexcitability: The persistent influx of Na+ causes a prolonged membrane depolarization, leading to a state of hyperexcitability in the neuron.[5][7][8]
-
Paralysis and Death: This hyperexcitability results in uncontrolled nerve firing, which can lead to muscle tremors, paralysis, and ultimately, the death of the insect.[2][7][8]
Honey bees possess a degree of tolerance to tau-fluvalinate that is not observed with many other pyrethroids.[6][10] This selective resistance is attributed to specific amino acid residues in their VGSCs that reduce the binding affinity of tau-fluvalinate.[6][10]
Detoxification Pathways in Honey Bees
Honey bees can metabolize tau-fluvalinate, which contributes to its relatively low toxicity compared to other pyrethroids.[5][7] This detoxification is primarily mediated by a superfamily of enzymes called cytochrome P450 monooxygenases (P450s).[5][7][11][12][13]
-
CYP9Q Family: Specifically, enzymes CYP9Q1, CYP9Q2, and CYP9Q3, found in the honey bee midgut, have been shown to metabolize tau-fluvalinate.[5][13][14][15]
-
Metabolic Process: These P450 enzymes chemically modify the tau-fluvalinate molecule, making it more water-soluble and easier to excrete. This process reduces the amount of active neurotoxin that reaches the nervous system.[14]
It has been demonstrated that the toxicity of tau-fluvalinate can be significantly increased in the presence of certain fungicides that inhibit P450 enzymes, highlighting the critical role of this detoxification pathway.[16]
Quantitative Data on Tau-Fluvalinate Effects
The following tables summarize the quantitative data from various studies on the lethal and sublethal effects of tau-fluvalinate on honey bees.
Table 1: Lethal Doses and Concentrations of Tau-Fluvalinate
| Endpoint | Value | Exposure Route | Duration | Reference |
| LD50 | 0.448 µ g/bee | Contact | 48 hours | [17] |
| LD50 | 0.56 µ g/bee | Not specified | Not specified | [5] |
| LD50 | 0.97 µ g/bee | Not specified | Not specified | [5][18] |
| LD50 | 6.75 µ g/bee | Not specified | Not specified | [5] |
| LDD50 | 12.742 (spring trial) | Oral | Chronic | [19] |
| LDD50 | 8.844 (autumn trial) | Oral | Chronic | [19] |
| LC50 | 13.700 mg/L | Oral | 96 hours | [18][20] |
LD50 (Lethal Dose, 50%): The dose required to kill 50% of the tested population. LDD50 (Lethal Dietary Dose, 50%): The dietary dose that results in 50% mortality. LC50 (Lethal Concentration, 50%): The concentration in a medium (e.g., sugar syrup) that kills 50% of the tested population.
Table 2: Sublethal Effects on Honey Bee Behavior and Development
| Parameter | Tau-Fluvalinate Concentration/Dose | Observed Effect | Reference |
| Learning & Memory | High oral dose (1.25 µ g/bee ) | Negative effects on learning, memory, and sucrose (B13894) responsiveness. | [5][21] |
| Low dermal dose (0.125 µ g/bee ) | Least effect on memory. | [5] | |
| Flight & Homing | 5 mg/kg (fed during larval stage) | Significantly reduced homing rate from 2000 m. | [4] |
| 50 mg/kg (fed during larval stage) | Reduced foraging time, reduced homing rate, and longer homing time. | [4] | |
| Brood Development | 40 ng/larva | Declined brood-capping, pupation, and eclosion rates. | [8] |
| 50 mg/kg (fed to larvae) | Reduced proportion of capped cells. | [4] | |
| Immune System | ≥ 750 µg/kg diet | Up-regulated gene expression for abaecin, lysozyme, and defensin. | [22] |
| ≥ 750 µg/kg diet | Reduced expression of hymenoptaecin gene. | [23] | |
| Genotoxicity | ≥ 750 µg/kg diet | Significantly induced levels of DNA damage. | [23][22] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to assess the neurotoxicity of tau-fluvalinate in honey bees.
Proboscis Extension Reflex (PER) Assay for Learning and Memory
The PER assay is a standard method for evaluating olfactory learning and memory in honey bees.[5][7][24][21]
1. Bee Collection and Preparation:
-
Forager bees are collected from the entrance of a hive.[5]
-
Bees are chilled on ice until immobile and then harnessed in individual holders (e.g., small tubes or modified pipette tips) that restrain their body but allow free movement of their antennae and proboscis.
-
Harnessed bees are left to acclimate for approximately 2-3 hours in a dark, humid environment.[5]
2. Sucrose Responsiveness Test:
-
Each bee's antennae are touched with a droplet of sucrose solution (e.g., 1.5 M). A healthy bee will extend its proboscis to feed. This ensures the bee is responsive and can be included in the learning trials.
3. Conditioning (Learning) Phase:
-
Conditioned Stimulus (CS): An odorant (e.g., linalool) is delivered to the bee's antennae for a few seconds.
-
Unconditioned Stimulus (US): Immediately following the odor presentation, one antenna is touched with a sucrose solution, and the bee is allowed to feed for a few seconds.
-
Inter-trial Interval: The pairing of CS and US is repeated multiple times (e.g., 6-10 trials) with a rest period (inter-trial interval) of several minutes between each trial.
-
Data Collection: A positive response (learning) is recorded if the bee extends its proboscis to the odorant before the sucrose reward is presented.
4. Memory Recall Test:
-
After a set period (e.g., 24 hours to test long-term memory), the bees are presented with the CS (odor) alone, without the US (sucrose).[5]
-
A positive response (memory recall) is recorded if the bee extends its proboscis upon presentation of the odor.
Chronic Oral Toxicity Test (OECD 245 Guideline)
This protocol is used to assess the effects of chronic exposure to a substance through diet.[23][25]
1. Bee Collection:
-
Newly emerged bees are obtained from brood frames kept in an incubator to ensure a homogenous and known age cohort.
2. Cage Setup:
-
Bees are placed in laboratory cages (e.g., 30 bees per cage) with adequate ventilation and kept in a controlled environment (darkness, specific temperature, and humidity).
3. Diet Preparation and Exposure:
-
A 50% (w/v) sucrose solution is used as the base diet.[23]
-
Tau-fluvalinate is dissolved in a solvent carrier (e.g., acetone) and then mixed into the sucrose solution to achieve the desired test concentrations (e.g., 75 µg/kg and 750 µg/kg).[23][26]
-
A control group receives the sucrose solution with the solvent carrier only.
-
The spiked syrup is provided ad libitum to the bees via a gravity feeder.
4. Data Collection:
-
Mortality: Cages are checked daily, and dead bees are counted and removed. The experiment typically runs for 10 days.[23]
-
Food Consumption: The amount of syrup consumed by each cage is measured daily to calculate the dose of tau-fluvalinate ingested per bee.
-
Sublethal Endpoints: At the end of the exposure period, surviving bees can be used for further analysis, such as gene expression studies or physiological assays.[23]
Conclusion
Tau-fluvalinate acts as a potent neurotoxin in honey bees by targeting voltage-gated sodium channels, leading to nerve hyperexcitability. While honey bees possess detoxification mechanisms that provide some tolerance, exposure to tau-fluvalinate, particularly at sublethal levels, can have significant adverse effects. These include impaired learning and memory, reduced flight and homing capabilities, and negative impacts on brood development.[4][5][8] Furthermore, chronic exposure can lead to immunomodulation and genotoxic stress.[22] The persistence of tau-fluvalinate residues in hive components like wax and beebread means that colonies can be exposed long after direct application has ceased, posing a continuous threat to colony health.[1][2] A thorough understanding of these toxicological effects, supported by robust experimental data, is essential for developing sustainable Varroa mite control strategies that minimize harm to these vital pollinators.
References
- 1. Residual Tau-Fluvalinate in Honey Bee Colonies Is Coupled with Evidence for Selection for Varroa destructor Resistance to Pyrethroids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. preprints.org [preprints.org]
- 4. Effects of sublethal doses of this compound on honey bees [blog-veto-pharma.com]
- 5. journals.biologists.com [journals.biologists.com]
- 6. Molecular basis of selective resistance of the bumblebee BiNav1 sodium channel to tau-fluvalinate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Low-Level this compound Treatment in the Larval Stage Induces Impaired Olfactory Associative Behavior of Honey Bee Workers in the Field - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Molecular basis of selective resistance of the bumblebee BiNav1 sodium channel to tau-fluvalinate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. experts.illinois.edu [experts.illinois.edu]
- 12. researchgate.net [researchgate.net]
- 13. Detoxification mechanisms of honey bees (Apis mellifera) resulting in tolerance of dietary nicotine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Interaction of Insecticides and Fungicides in Bees - PMC [pmc.ncbi.nlm.nih.gov]
- 17. s3.amazonaws.com [s3.amazonaws.com]
- 18. aloki.hu [aloki.hu]
- 19. Biomarker responses and lethal dietary doses of tau-fluvalinate and coumaphos in honey bees: Implications for chronic acaricide toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Effects of this compound on honey bee learning, memory, responsiveness to sucrose, and survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. The adverse effects of synthetic acaricide tau-fluvalinate (tech.) on winter adult honey bees - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. MMSL: THE SUBLETHAL EFFECTS OF SYNTHETIC PYRETHROID TAU-FLUVALINATE ON ADULT HONEYBEES [mmsl.cz]
- 26. Overall experimental designs [bio-protocol.org]
Sublethal Exposure to Fluvalinate: A Technical Guide on Impacts to Honey Bee Larvae
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tau-fluvalinate (B143150), a synthetic pyrethroid acaricide, has been a cornerstone of Varroa destructor mite management in apiculture for decades.[1][2] Its lipophilic nature leads to persistent residues within the hive, particularly in beeswax and beebread, creating a continuous source of exposure for developing honey bee larvae.[3][4][5][6] While the acute toxicity of fluvalinate to adult bees is relatively low, mounting evidence reveals that sublethal exposure during the larval stage inflicts a range of detrimental effects that manifest throughout the bee's life. These impacts span developmental abnormalities, physiological stress, and significant behavioral impairments in adulthood, ultimately compromising individual fitness and colony health. This document synthesizes the current quantitative data on these sublethal effects, details the experimental protocols used to ascertain them, and visualizes the key biological pathways and workflows involved.
Quantitative Data on Sublethal Effects
Sublethal exposure to this compound during larval development triggers a cascade of negative consequences. The following tables summarize the key quantitative findings from recent research, categorized by developmental, physiological, and behavioral effects.
Table 1: Developmental and Survival Effects
| Parameter | This compound Concentration / Dose | Result | Reference |
| Brood Capping Rate | 40 ng/larva | 3.33% (Significantly lower than control) | [7] |
| 50 mg/kg (in diet) | Reduced proportion of capped cells | [1][8] | |
| 400 ng/larva | 0% | [7] | |
| Pupation Rate | 40 ng/larva | 3.33% (No pupa eclosed) | [7] |
| Eclosion (Emergence) Rate | 40 ng/larva | 0% | [7] |
| Queen Bee Body Weight | Elevated levels in queen-rearing cells | Reduced body weight | [9][10] |
Table 2: Physiological and Molecular Effects
| Parameter | This compound Concentration / Dose | Result | Reference |
| Superoxide Dismutase (SOD) Activity | 0.5, 5, and 50 mg/kg (in diet) | Significantly activated in larvae | [8] |
| Cytochrome P450 (CYP450) Activity | 50 mg/kg (in diet) | Significantly activated in larvae | [8] |
| Gene Expression (Immune) | Not specified for larvae, observed in adults | Up-regulated: abaecin, lysozyme, defensin | [3] |
| Not specified for larvae, observed in adults | Down-regulated: hymenoptaecin | [3] | |
| Gene Expression (Detoxification) | 0.5, 5, and 50 mg/kg (in diet) | Expression of CYP450 and CAT affected; effect decreased with bee age | [11] |
| DNA Damage | Not specified for larvae, observed in adults | Significantly induced levels of DNA damage | [3] |
Table 3: Behavioral Effects in Adults Exposed as Larvae
| Parameter | This compound Concentration / Dose | Result | Reference |
| Olfactory Associative Behavior | 0.004 ng/larva to 4 ng/larva | Significantly impaired learning ability | [7][12][13] |
| Homing Rate (at 2000 m) | 5 mg/kg (in diet) | Significantly reduced | [1][8] |
| 50 mg/kg (in diet) | Significantly reduced | [1][8] | |
| Homing Time (at 2000 m) | 50 mg/kg (in diet) | Significantly longer | [1][8] |
| Foraging Time | 50 mg/kg (in diet) | Reduced | [1] |
Experimental Protocols
The data summarized above were generated using specialized laboratory and field-based protocols. The following sections detail the methodologies for key experiments.
Larval Rearing and Chronic Oral Exposure
This protocol is fundamental for assessing the direct impact of this compound on developing larvae.
-
Larva Selection: One-day-old worker larvae (Apis mellifera) are selected from healthy, mite-free colonies.[7] Fifty cells containing larvae are typically marked per treatment group within a single comb.[7]
-
This compound Solution Preparation: A stock solution of tau-fluvalinate is prepared in a solvent such as dimethyl sulfoxide (B87167) (DMSO). This stock is then diluted with a 50% (w/v) sucrose (B13894) solution to achieve the desired final concentrations (e.g., 0.5, 5, 50 mg/kg).[8][11] A control group receives the sucrose solution with only the solvent (e.g., 0.1% DMSO).[7]
-
Dosing Regimen: Each selected larva is fed 1 µL of the prepared this compound or control solution once per day for a period of four consecutive days.[7] This method results in a total dose per larva (e.g., 0.4 ng to 400 ng).[7]
-
Incubation and Monitoring: After the daily dosing, the comb is returned to its original hive to be cared for by nurse bees.[7]
-
Data Collection: On day 7 (post-larva selection), the marked cells are assessed to determine the brood-capping rate. The cells continue to be monitored through pupation and emergence to calculate pupation and eclosion rates.[7]
Proboscis Extension Reflex (PER) Assay for Olfactory Learning
This assay is used to test the cognitive function of adult bees that were exposed to this compound as larvae.[12][13]
-
Subject Preparation: Newly emerged adult bees, previously treated with sublethal this compound doses as larvae, are marked with a spot of color on the thorax and returned to a healthy colony for socialization.[7]
-
Harnessing: After 15 days, the marked bees are collected, chilled for immobilization, and individually harnessed in small tubes, allowing free movement of only their antennae and proboscis.[14][15]
-
Conditioning Trials: The PER test is conducted. Each bee undergoes a series of conditioning trials (e.g., 4 trials with a 20-minute inter-trial interval).[7] In each trial, the bee is exposed to an odor (Conditioned Stimulus, CS) for several seconds, followed by a reward of sucrose solution (Unconditioned Stimulus, US) applied to its antennae and proboscis. A positive response is recorded if the bee extends its proboscis to the odor before the reward is presented.
-
Data Analysis: The PER response rate is calculated as the percentage of bees in a treatment group that exhibit a conditioned response.[7] This rate is compared between this compound-treated and control groups to assess learning impairment.
RFID Tracking for Homing and Foraging Behavior
Radio Frequency Identification (RFID) technology allows for the precise monitoring of individual bee flight activity.[8]
-
Tagging: Adult bees (e.g., 20 days old) that were exposed to this compound as larvae are fitted with a lightweight RFID tag glued to their dorsal thorax.
-
Reintroduction: The tagged bees are reintroduced into their original colony, which is equipped with an RFID reader at the entrance.
-
Homing Test: For homing ability tests, tagged bees are collected and released at a known distance from the hive (e.g., 1000 m and 2000 m).[8] The RFID reader records the time of return for each bee.
-
Data Analysis: The homing rate (percentage of bees that successfully return) and homing time are calculated for each treatment group.[8] Foraging activity can also be monitored by continuously recording all exits and entries over the bee's lifetime.
Visualizations: Pathways and Workflows
The following diagrams, rendered using Graphviz, illustrate the key processes and pathways affected by sublethal this compound exposure in honey bee larvae.
Diagram 1: Experimental Workflow
Caption: Overview of the experimental workflow for studying sublethal this compound effects.
Diagram 2: Cellular Detoxification and Stress Response
Caption: this compound induces detoxification enzymes and oxidative stress in larvae.
Diagram 3: Neurobehavioral Impairment via sNPF Pathway
Caption: Postulated pathway for this compound-induced olfactory learning deficits.
Diagram 4: Impact on Immune Gene Regulation
Caption: this compound differentially regulates key immune-related genes in honey bees.
Conclusion
The data are unequivocal: sublethal exposure to this compound during the larval stage has profound and lasting negative effects on honey bees. Even at concentrations that do not cause immediate mortality, the insecticide impairs development, triggers a significant physiological stress response, and degrades the cognitive and behavioral capacities of adult bees.[12] These impacts, particularly the reduced homing and learning abilities, can severely diminish the foraging efficiency of the workforce, leading to resource scarcity and potentially contributing to the overall decline of the colony.[1][8] For researchers and drug development professionals, these findings underscore the critical need to consider sublethal, life-stage-specific effects when evaluating the safety of in-hive chemical treatments and developing new, more benign alternatives for varroa mite control.
References
- 1. Effects of sublethal doses of this compound on honey bees [blog-veto-pharma.com]
- 2. s3.amazonaws.com [s3.amazonaws.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Sublethal this compound negatively affect the development and flight capacity of honeybee (Apis mellifera L.) workers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.plos.org [journals.plos.org]
- 10. Field-Level Sublethal Effects of Approved Bee Hive Chemicals on Honey Bees (Apis mellifera L) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synergistic resistance of honeybee (Apis mellifera) and their gut microorganisms to this compound stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Low-Level this compound Treatment in the Larval Stage Induces Impaired Olfactory Associative Behavior of Honey Bee Workers in the Field - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Low-Level this compound Treatment in the Larval Stage Induces Impaired Olfactory Associative Behavior of Honey Bee Workers in the Field [pubmed.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Neurotoxic Effects of Fluvalinate on the Insect Nervous System
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fluvalinate, a synthetic pyrethroid insecticide, exerts its potent effects by targeting the insect nervous system. This technical guide provides a comprehensive overview of the core mechanisms of this compound's neurotoxicity, focusing on its primary interaction with voltage-gated sodium channels and the subsequent physiological and behavioral consequences. This document details the experimental protocols used to elucidate these effects, presents quantitative data in a structured format, and visualizes the key signaling pathways and experimental workflows.
Core Mechanism of Action: Targeting Voltage-Gated Sodium Channels
The primary molecular target of this compound and other pyrethroids is the voltage-gated sodium channel (VGSC), a critical component for the initiation and propagation of action potentials in insect neurons.[1][2] this compound binds to the open state of the sodium channel, causing a significant delay in its inactivation and deactivation.[1][3] This prolonged influx of sodium ions leads to a persistent depolarization of the neuronal membrane.[2]
The sustained depolarization results in hyperexcitability of the nervous system, manifesting as tremors, uncoordinated movements, and eventually paralysis and death of the insect.[4] The differential toxicity of this compound between insects and mammals is attributed to differences in sodium channel sensitivity, metabolic detoxification rates, and body temperature.[5]
Quantitative Effects on Sodium Channel Kinetics
Electrophysiological studies, primarily using the two-electrode voltage-clamp (TEVC) technique on Xenopus oocytes expressing insect sodium channels, have quantified the effects of this compound on channel gating properties.
| Parameter | Description | Effect of Tau-Fluvalinate (B143150) | Reference |
| Tail Current Decay | The rate at which the sodium current deactivates upon repolarization of the membrane. | Significantly slowed, indicating prolonged channel opening. The decay of tail currents induced by Type II pyrethroids (like this compound) is at least an order of magnitude slower than that induced by Type I pyrethroids. | [3] |
| ECx Values | The concentration of this compound required to elicit a certain percentage of the maximal effect (e.g., channel modification). | For the bumblebee sodium channel BiNav1–1, the EC25 value for tau-fluvalinate was significantly higher (indicating lower potency) compared to other pyrethroids, demonstrating selective resistance. | [6] |
| Voltage-Dependence of Activation | The membrane potential at which the sodium channels begin to open. | The kdr (knockdown resistance) mutation L1014F, which can be relevant in the context of pyrethroid action, shifts the voltage dependence of activation towards more positive potentials. | [7] |
| Voltage-Dependence of Inactivation | The membrane potential at which the sodium channels enter a non-conducting, inactivated state. | The kdr mutation L1014F shifts the voltage dependence of steady-state inactivation towards more positive potentials. | [7] |
Secondary Effects on the Insect Nervous System
While the primary action of this compound is on sodium channels, the resulting ionic imbalance triggers a cascade of secondary effects that contribute to its overall neurotoxicity.
Disruption of Calcium Homeostasis
The persistent influx of Na+ through this compound-modified sodium channels leads to membrane depolarization, which in turn can activate voltage-gated calcium channels (VGCCs).[8][9] This results in an influx of extracellular calcium, leading to an elevation of intracellular calcium concentrations ([Ca2+]i).[8][9] This disruption of calcium homeostasis can activate various downstream signaling pathways, contributing to neuronal dysfunction and cell death.[10] The pathways for this calcium influx can include N-methyl-D-aspartic acid (NMDA) receptors and L-type calcium channels.[9]
Impact on Signaling Pathways
The neurotoxic effects of this compound extend beyond simple ion channel modulation, impacting intracellular signaling cascades that regulate various neuronal functions.
Modulation of Short Neuropeptide F (sNPF) Signaling
Sublethal doses of this compound have been shown to impair olfactory learning and memory in honeybees.[11][12] This has been linked to the modulation of the short neuropeptide F (sNPF) signaling pathway.[11] sNPF is a multifunctional neurohormone involved in regulating feeding, foraging behavior, and the olfactory system in insects.[6][13][14] The prolonged neuronal depolarization caused by this compound likely disrupts the normal functioning of sNPF-releasing neurons, leading to altered olfactory processing and behavior.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the neurotoxic effects of this compound.
Two-Electrode Voltage-Clamp (TEVC) on Xenopus Oocytes
This technique is crucial for studying the effects of this compound on specific insect sodium channel isoforms expressed in a controlled environment.[1]
Methodology:
-
Oocyte Preparation: Harvest and defolliculate mature oocytes from Xenopus laevis.
-
cRNA Injection: Inject cRNA encoding the insect voltage-gated sodium channel α-subunit and any auxiliary subunits (e.g., TipE) into the oocytes. Incubate for 2-7 days to allow for channel expression.
-
Electrophysiological Recording:
-
Place an oocyte in a recording chamber perfused with a suitable bathing solution (e.g., ND96).
-
Impale the oocyte with two microelectrodes filled with 3 M KCl, one for voltage recording and one for current injection.
-
Clamp the membrane potential at a holding potential (e.g., -120 mV).
-
Apply depolarizing voltage steps to elicit sodium currents.
-
Record baseline currents before and after the application of this compound to the bathing solution.
-
-
Data Analysis: Analyze the recorded currents to determine changes in channel kinetics, such as the voltage-dependence of activation and inactivation, and the time course of tail currents.
Proboscis Extension Reflex (PER) Assay in Honeybees
This behavioral assay is used to assess the sublethal effects of this compound on olfactory learning and memory in insects like the honeybee.[15][16][17][18][19]
Methodology:
-
Bee Preparation:
-
Collect foraging honeybees and chill them on ice until immobile.
-
Harness individual bees in small tubes, leaving their head and antennae free.
-
Allow bees to acclimate for a period before the experiment.
-
-
Conditioning:
-
Present a conditioned stimulus (CS), typically an odor, for a few seconds.
-
Immediately following the CS, present an unconditioned stimulus (US), a sucrose (B13894) solution, to the bee's antennae to elicit the PER.
-
Repeat the pairing of CS and US for several trials.
-
-
Testing:
-
After a set time interval (e.g., 1 hour or 24 hours) to assess memory, present the CS alone without the US.
-
Record whether the bee extends its proboscis in response to the CS.
-
-
Treatment:
-
Bees can be treated with sublethal doses of this compound either orally (in sucrose solution) or topically before the conditioning phase.
-
-
Data Analysis: Compare the percentage of successful PER responses between control and this compound-treated groups to determine the effect on learning and memory.
Conclusion
This compound's potent insecticidal activity is primarily due to its action as a voltage-gated sodium channel modulator, leading to neuronal hyperexcitability. The resulting disruption of ion homeostasis triggers secondary effects, including altered calcium signaling, and impacts higher-order neural processes such as olfactory learning, potentially through the sNPF signaling pathway. The experimental protocols detailed in this guide provide a robust framework for further investigation into the neurotoxic mechanisms of this compound and other pyrethroids, aiding in the development of more selective and effective insect control agents and the assessment of their risks to non-target organisms.
References
- 1. Voltage-Gated Sodium Channels as Insecticide Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Biology of Insect Sodium Channels and Pyrethroid Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insect sodium channels and insecticide resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ecommons.cornell.edu [ecommons.cornell.edu]
- 5. Olfactory Learning Behavior and Mortality of the Honey Bee Apis mellifera jemenitica in Response to Pyrethroid Insecticide (Deltamethrin) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Short neuropeptide F in integrated insect physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The molecular interactions of pyrethroid insecticides with insect and mammalian sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanisms of Pyrethroid Insecticide-Induced Stimulation of Calcium Influx in Neocortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms of pyrethroid insecticide-induced stimulation of calcium influx in neocortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Abdominal contact of this compound induces olfactory deficit in Apis mellifera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pest Insect Olfaction in an Insecticide-Contaminated Environment: Info-Disruption or Hormesis Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Short neuropeptide F in integrated insect physiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. JZUS - Journal of Zhejiang University SCIENCE [jzus.zju.edu.cn]
- 15. researchgate.net [researchgate.net]
- 16. Use of an innovative T-tube maze assay and the proboscis extension response assay to assess sublethal effects of GM products and pesticides on learning capacity of the honey bee Apis mellifera L - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Proboscis extension reflex - Wikipedia [en.wikipedia.org]
- 18. m.youtube.com [m.youtube.com]
- 19. A Proboscis Extension Response Protocol for Investigating Behavioral Plasticity in Insects: Application to Basic, Biomedical, and Agricultural Research - PMC [pmc.ncbi.nlm.nih.gov]
Technical Grade Fluvalinate: A Comprehensive Examination of its Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the core physical and chemical properties of technical grade fluvalinate. The information is compiled and presented to meet the needs of researchers, scientists, and professionals involved in drug development and related fields. All quantitative data is summarized in structured tables for ease of comparison, and detailed methodologies for key experiments are provided.
Physicochemical Properties of Technical Grade this compound
Technical grade this compound is a viscous, yellow to amber oil.[1][2] It is a synthetic pyrethroid insecticide and acaricide used to control a variety of pests.[1][3] The technical material is a mixture of stereoisomers.[4] The active isomer, tau-fluvalinate, is often the primary component in commercial formulations.[4][5]
The following table summarizes the key physical and chemical properties of technical grade this compound.
| Property | Value | Reference |
| Appearance | Viscous, yellow to amber oil | [1][2][6] |
| Molecular Formula | C26H22ClF3N2O3 | [7][8] |
| Molecular Weight | 502.91 g/mol | [7][9] |
| Boiling Point | >450 °C (extrapolated) | [2][7][10] |
| Melting Point | Not applicable (viscous oil at room temperature) | [10] |
| Vapor Pressure | <0.013 mPa at 25 °C | [1][2] |
| Water Solubility | Approximately 0.002 mg/L (2 ppb) at 25 °C | [1][11] |
| Solubility in Organic Solvents | Very soluble in organic solvents and aromatic hydrocarbons; slightly soluble in hexane. | [1][3][10] |
| Octanol-Water Partition Coefficient (log Kow) | 3.8451 to >7.02 | [1][2] |
| Density | Approximately 1.29 g/cm³ at 25 °C | [2][7][10] |
Purity and Impurities of Technical Grade this compound
Technical grade this compound typically has a purity of 90% or higher.[4] The manufacturing process can result in a variety of impurities. Understanding the impurity profile is critical for regulatory purposes and for assessing the toxicological properties of the technical material.
Typical Impurities in Technical Grade this compound [4][8]
-
Stereoisomers: Different spatial arrangements of the this compound molecule.
-
Starting Materials: Unreacted precursors from the synthesis process.
-
By-products: Compounds formed from side reactions during manufacturing.
-
Degradation Products: Resulting from the breakdown of this compound over time.
The synthesis of this compound generally involves the esterification of N-(2-chloro-4-(trifluoromethyl)phenyl)-D-valine with α-cyano-3-phenoxybenzyl alcohol.[11]
Experimental Protocols for Property Determination
The determination of the physicochemical properties of technical grade this compound follows standardized international guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD) and the United States Environmental Protection Agency (US EPA) Office of Chemical Safety and Pollution Prevention (OCSPP).[2][12][13]
Determination of Vapor Pressure (OECD Guideline 104)
The vapor pressure of a substance is a measure of its volatility. For a viscous liquid like this compound, the gas saturation method is often employed.[14][15][16][17]
Methodology:
-
A stream of an inert gas (e.g., nitrogen) is passed through or over the surface of the technical grade this compound at a known and constant temperature and flow rate.
-
The gas becomes saturated with the vapor of the substance.
-
The amount of this compound transported by the gas is determined by trapping it in a suitable solvent or on an adsorbent material.
-
The trapped this compound is then quantified using a sensitive analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
The vapor pressure is calculated from the amount of substance transported and the volume of gas passed through the system.
Determination of Water Solubility (Flask Method)
The water solubility of a substance is its ability to dissolve in water. Due to the low water solubility of this compound, the flask method is a suitable approach.
Methodology:
-
An excess amount of technical grade this compound is added to a flask containing purified water.
-
The flask is sealed and agitated at a constant temperature for a sufficient period to reach equilibrium (typically 24-48 hours).
-
After equilibration, the mixture is centrifuged or filtered to remove undissolved this compound.
-
The concentration of this compound in the clear aqueous phase is determined by a suitable analytical method, such as HPLC with UV detection or liquid chromatography-mass spectrometry (LC-MS).[18]
Determination of Octanol-Water Partition Coefficient (HPLC Method - OECD Guideline 117)
The octanol-water partition coefficient (Kow) is a measure of a chemical's lipophilicity and is a key parameter in assessing its environmental fate and bioaccumulation potential. The HPLC method provides a rapid and reliable estimation of log Kow.[19][20][21][22]
Methodology:
-
A high-performance liquid chromatograph is equipped with a reverse-phase column (e.g., C18).
-
A series of reference compounds with known log Kow values are injected onto the column, and their retention times are measured.
-
A calibration curve is constructed by plotting the logarithm of the retention time (log k) against the known log Kow values of the reference compounds.
-
A sample of technical grade this compound is then injected under the same chromatographic conditions, and its retention time is determined.
-
The log Kow of this compound is then calculated from its retention time using the calibration curve.
Stability Studies
Stability testing is crucial to determine the shelf-life of the technical material and its degradation behavior under various environmental conditions.
Methodology:
-
Samples of technical grade this compound are stored under controlled conditions of temperature, humidity, and light.
-
Aliquots are withdrawn at specified time intervals.
-
The concentration of the active ingredient and the formation of degradation products are monitored using a stability-indicating analytical method, typically HPLC or GC.[8][23][24]
-
Hydrolytic stability is assessed by studying the degradation rate in buffered aqueous solutions at different pH values (e.g., pH 4, 7, and 9).
-
Photostability is evaluated by exposing the substance to artificial light simulating sunlight.
Mode of Action: Modulation of Voltage-Gated Sodium Channels
This compound, like other pyrethroid insecticides, exerts its primary toxic effect by targeting the voltage-gated sodium channels (VGSCs) in the nervous systems of insects and mites.[5][6][10][25] These channels are crucial for the propagation of nerve impulses.
This compound binds to the VGSCs, causing them to remain open for an extended period. This leads to a persistent influx of sodium ions into the neuron, resulting in repetitive nerve firing, paralysis, and ultimately the death of the pest.
This guide provides a foundational understanding of the physical and chemical properties of technical grade this compound. For further in-depth research and specific applications, consulting the primary literature and regulatory documents is recommended.
References
- 1. veeprho.com [veeprho.com]
- 2. oecd.org [oecd.org]
- 3. academic.oup.com [academic.oup.com]
- 4. search.library.brandeis.edu [search.library.brandeis.edu]
- 5. Voltage-gated sodium channels as targets for pyrethroid insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interaction of pyrethroids with the Na+ channel in mammalian neuronal cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Detection of this compound Residues in Beeswax and Honey Using High Performance Liquid Chromatography with Diode Array Detector [foodandnutritionjournal.org]
- 8. Chiral stability of synthetic pyrethroid insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Separation of tau-Fluvalinate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. researchgate.net [researchgate.net]
- 11. oecd.org [oecd.org]
- 12. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 13. pacificbiolabs.com [pacificbiolabs.com]
- 14. OECD test n°104: Vapour pressure - Analytice [analytice.com]
- 15. lcslaboratory.com [lcslaboratory.com]
- 16. oecd.org [oecd.org]
- 17. oecd.org [oecd.org]
- 18. researchgate.net [researchgate.net]
- 19. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. High-Throughput HPLC Method for the Measurement of Octanol-Water Partition Coefficients without an Organic Modifier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. downloads.regulations.gov [downloads.regulations.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Stability of the pyrethroid pesticide bifenthrin in milled wheat during thermal processing, yeast and lactic acid fermentation, and storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Molecular Biology of Insect Sodium Channels and Pyrethroid Resistance - PMC [pmc.ncbi.nlm.nih.gov]
The Trajectory of a Pyrethroid: A Technical Guide to the History and Development of Fluvalinate
Foreword: This technical guide provides a comprehensive overview of the pyrethroid insecticide fluvalinate, intended for researchers, scientists, and professionals in drug development. It delves into the compound's history, synthesis, mechanism of action, toxicological profile, and the critical issue of pest resistance. Detailed experimental protocols and quantitative data are presented to offer a complete technical resource on this significant synthetic pyrethroid.
Introduction and Historical Development
This compound is a synthetic pyrethroid acaricide and insecticide that has been notably utilized in agriculture and apiculture.[1] Its development marked a significant advancement in the control of various pests, particularly the ectoparasitic mite Varroa destructor, a major threat to honey bee (Apis mellifera) colonies worldwide.[1]
The racemic mixture of this compound was developed in the early 1980s.[2] Subsequently, a more active formulation, tau-fluvalinate (B143150) , was introduced. Tau-fluvalinate consists of the two (2R) diastereomers of this compound and exhibits enhanced biological activity.[2][3] This refined version became the standard for commercial products due to its increased efficacy.[3]
Commercial products containing this compound, such as Apistan®, Klartan®, and Mavrik®, have been formulated as emulsifiable concentrates, suspensions, and impregnated strips for use in beehives.[1][3] The introduction of this compound-impregnated strips provided beekeepers with a convenient and effective method for controlling Varroa mite infestations.[4] However, the widespread and prolonged use of this compound has led to the emergence of resistant mite populations, a significant challenge in modern apiculture.[5]
Chemical Properties and Synthesis
This compound, with the chemical formula C₂₆H₂₂ClF₃N₂O₃, is a viscous, yellow-amber oil.[6][7] It is characterized by its low water solubility and high solubility in organic solvents and aromatic hydrocarbons.[6][7]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | References |
| Molecular Formula | C₂₆H₂₂ClF₃N₂O₃ | [6] |
| Molar Mass | 502.92 g·mol⁻¹ | [1] |
| Appearance | Viscous, yellow-amber oil | [6][7] |
| Boiling Point | >450 °C | [6] |
| Vapor Pressure | <1 x 10⁻⁷ Torr at 25°C | [8] |
| Water Solubility | ~0.002 mg/L at 20-25°C | [6][9] |
| LogP (Octanol-Water Partition Coefficient) | >3.8 (log K > 7000) | [8] |
| Soil Adsorption Coefficient (Koc) | 1.1 x 10⁵ to 1 x 10⁶ | [6] |
Stereoisomerism
This compound is synthesized from racemic valine, resulting in a mixture of four stereoisomers.[1] The commercial product, tau-fluvalinate, is an enriched mixture of the two most biologically active diastereomers, specifically the (R)-α-cyano-3-phenoxybenzyl ester of (D)-valine.[3]
Synthesis Pathway
The synthesis of this compound is a multi-step process.[3][6] A general pathway involves the reaction of 2-bromo-3-methylbutyric acid with 2-chloro-4-(trifluoromethyl)aniline. This is followed by esterification with α-cyano-3-phenoxybenzyl alcohol.[6] The industrial production of tau-fluvalinate requires stereoselective synthesis or resolution techniques to isolate the desired (2R)-isomer.[3]
Mechanism of Action
This compound is a neurotoxin that primarily targets the voltage-gated sodium channels (VGSCs) in the nervous system of insects and mites.[10][11] As a pyrethroid, it acts as a sodium channel modulator.[3]
Interaction with Voltage-Gated Sodium Channels
Pyrethroids bind to the VGSCs and prolong the open state of the channel, leading to a persistent influx of sodium ions.[2] This disrupts the normal transmission of nerve impulses, causing hyperexcitability of the nervous system, which manifests as tremors, paralysis, and ultimately, death of the pest.[10][11]
The selective toxicity of this compound towards mites compared to honey bees is a critical aspect of its use in apiculture. While tau-fluvalinate has a high affinity for the honey bee VGSC, bees possess detoxification mechanisms, such as cytochrome P450 monooxygenases, that metabolize the compound, reducing its toxic effects.[11][12]
Toxicology and Environmental Fate
This compound is classified as a moderately toxic compound.[7] It is particularly toxic to fish and aquatic invertebrates, leading to its classification as a Restricted Use Pesticide in some regions.[8]
Mammalian and Non-Target Organism Toxicity
The acute oral LD₅₀ in rats is reported to be 261 mg/kg.[8] Dermal toxicity is low, with an LD₅₀ in rats of >20.1 g/kg.[8] In honey bees, the lethal dietary dose (LDD₅₀) for tau-fluvalinate has been reported to be between 8.844 and 12.742 µ g/bee .[13] The LC₅₀ for forager honey bees has been determined to be 13.700 mg/L.[14]
| Organism | Endpoint | Value | References |
| Rat (oral) | LD₅₀ | 261 mg/kg | [8] |
| Rat (dermal) | LD₅₀ | >20.1 g/kg | [8] |
| Honey Bee (Apis mellifera) | LDD₅₀ (oral) | 8.844 - 12.742 µ g/bee | [13] |
| Honey Bee (Apis mellifera) | LC₅₀ (oral) | 13.700 mg/L (13.7 ppm) | [14][15] |
| Gammarus roeseli (Amphipod) | 96-h LC₅₀ | 17.29 µg/L | [16] |
| Mallard Duck | Dietary LC₅₀ | >5620 ppm | [8] |
Environmental Fate and Degradation
This compound has a low potential for leaching in soil due to its high soil adsorption coefficient.[6][8] It is susceptible to photodegradation and hydrolysis, particularly under basic conditions.[7]
| Medium | Half-life | Conditions | References |
| Soil (Aerobic) | 4 - 15 days | Sandy loam, sandy clay, clay | [8] |
| Soil (Anaerobic) | ~15 days | Sandy loam | [8] |
| Water (Photolysis) | ~1 day | Aqueous solution, pH 5 | |
| Water (Hydrolysis) | 48 days | pH 5, 20°C | |
| Water (Hydrolysis) | 23 days | pH 7, 20°C | |
| Water (Hydrolysis) | ~1 day | pH 9, 20°C | |
| Soil Surface (Photolysis) | 13 - 18 days | [6] |
Development of Resistance
The repeated and widespread use of this compound, particularly in beekeeping, has led to the development of resistance in Varroa destructor populations.[4][5] This resistance poses a significant threat to the efficacy of Varroa mite control programs.
Mechanisms of Resistance
The primary mechanism of resistance to this compound in Varroa destructor is target-site insensitivity due to mutations in the voltage-gated sodium channel gene.[17][18] A key mutation identified is a leucine-to-valine substitution at position 925 (L925V) of the VGSC.[17][18] This mutation reduces the binding affinity of this compound to its target site.
Another identified resistance mechanism involves enhanced metabolic detoxification by enzymes such as monooxygenases and esterases.[4]
Key Experimental Protocols
Protocol for this compound Residue Analysis in Beeswax (GC-ECD)
This protocol provides a method for the determination of this compound residues in beeswax using gas chromatography with electron-capture detection.[19][20]
-
Sample Preparation: Dissolve a known weight of beeswax in n-hexane.
-
Extraction: Sonicate the solution and transfer it to a disposable diatomaceous earth column (e.g., Extrelut®). Extract the this compound with acetonitrile (B52724).
-
Cleanup: Pass a portion of the acetonitrile extract through a Florisil cartridge. Elute the this compound with a mixture of diethyl ether and n-hexane (1:1 v/v).
-
Analysis: Analyze the final extract by capillary gas chromatography with an electron-capture detector (GC-ECD).
-
Quantification: Determine the concentration of this compound by comparing the peak area to a calibration curve prepared from analytical standards.
Protocol for In Vitro Bioassay of this compound Resistance in Varroa destructor
This bioassay is used to assess the resistance of Varroa destructor to this compound.[17]
-
Mite Collection: Collect adult female Varroa mites from infested honey bee brood.
-
Treatment Preparation: Prepare a solution of tau-fluvalinate in a suitable solvent (e.g., hexane) at a discriminating concentration (e.g., LC₉₀ for susceptible populations).
-
Exposure: Treat Petri dishes with the this compound solution and allow the solvent to evaporate. Place a known number of mites (e.g., 15-20) in each treated Petri dish. A control group is exposed to the solvent only.
-
Incubation: Incubate the Petri dishes for a defined period (e.g., 1 hour) at a controlled temperature and humidity (e.g., 30°C, 60% RH).
-
Recovery and Mortality Assessment: Transfer the mites to untreated Petri dishes containing honey bee pupae and incubate for 24 hours. Record the number of dead and live mites to calculate the mortality rate.
-
Resistance Determination: A mortality rate significantly lower than that of a known susceptible population indicates resistance.
Conclusion
This compound has played a pivotal role in the management of Varroa mites in apiculture and in the broader control of agricultural pests. Its development as a synthetic pyrethroid, and the subsequent refinement to the more active tau-fluvalinate, provided an effective tool for pest control. However, the history of this compound also serves as a case study in the challenges of insecticide resistance. Understanding the chemical properties, mechanism of action, and the genetic basis of resistance is crucial for the development of sustainable pest management strategies and the design of next-generation insecticides. This technical guide has synthesized the key information on this compound to aid researchers and professionals in these ongoing efforts.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Tau-Fluvalinate | C26H22ClF3N2O3 | CID 91768 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Tau-fluvalinate (Ref: SAN 527l) [sitem.herts.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. This compound | C26H22ClF3N2O3 | CID 50516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Tau-fluvalinate Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 9. This compound [sitem.herts.ac.uk]
- 10. Detection of this compound Residues in Beeswax and Honey Using High Performance Liquid Chromatography with Diode Array Detector [foodandnutritionjournal.org]
- 11. pheromite.com [pheromite.com]
- 12. Molecular basis of selective resistance of the bumblebee BiNav1 sodium channel to tau-fluvalinate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biomarker responses and lethal dietary doses of tau-fluvalinate and coumaphos in honey bees: Implications for chronic acaricide toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aloki.hu [aloki.hu]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Varroa destructor resistance to tau‐this compound: relationship between in vitro phenotypic test and VGSC L925V mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Novel Mutations in the Voltage-Gated Sodium Channel of Pyrethroid-Resistant Varroa destructor Populations from the Southeastern USA - PMC [pmc.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. Determination of this compound residues in beeswax by gas chromatography with electron-capture detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Fluvalinate in Aquatic Systems: A Technical Guide on Persistence and Bioaccumulation
Abstract
This technical guide provides a comprehensive overview of the environmental fate of fluvalinate, a synthetic pyrethroid insecticide, within aquatic ecosystems. It focuses specifically on the chemical's persistence across different aquatic media and its potential for bioaccumulation in aquatic life. This document synthesizes key research findings, presents quantitative data in structured tables, details standardized experimental methodologies, and visualizes critical pathways and workflows. It is intended for researchers, environmental scientists, and regulatory professionals to support the assessment of the ecological risks associated with this compound.
Introduction
This compound is a broad-spectrum synthetic pyrethroid used as an insecticide and acaricide in agriculture and to control Varroa mites in honeybee colonies.[1] Due to its application methods, this compound can enter aquatic environments through agricultural runoff and spray drift. Given its high toxicity to fish and aquatic invertebrates, understanding its persistence and bioaccumulation potential is critical for a thorough environmental risk assessment.[2] Tau-fluvalinate is a specific, more active isomeric configuration of this compound that is predominantly used in modern formulations.[3][4]
Persistence of this compound in Aquatic Systems
The persistence of this compound in an aquatic environment is determined by its susceptibility to various degradation processes, including hydrolysis, photolysis, and microbial metabolism. Persistence is often quantified by the degradation half-life (DT50), which is the time required for 50% of the applied substance to dissipate.
-
Hydrolysis : this compound is stable to hydrolysis in acidic and neutral conditions (pH 5-7) but degrades rapidly under alkaline conditions (pH 9), with a half-life of approximately one day.[5]
-
Photolysis : In water, this compound is susceptible to photodegradation, with a reported half-life of about one day in aqueous solutions under irradiation.[5][6] Key degradation products include anilino acid and 3-phenoxybenzoic acid.[2]
-
Metabolism : In sediment, microbial degradation is a key factor. Under aerobic conditions, this compound degrades more quickly than in anaerobic environments where it is more stable.[5][6]
The following table summarizes the quantitative data on this compound's persistence.
Table 1: Half-life (DT50) of this compound in Aquatic Compartments
| Aquatic Compartment | Half-life (DT50) in days | Conditions |
| Water (Hydrolysis, pH 7) | 23 | Laboratory study[5] |
| Water (Hydrolysis, pH 9) | ~1 | Laboratory study[5] |
| Water (Photolysis, pH 5) | ~1 | Irradiated aqueous solution[5] |
| Soil (Aerobic) | 4 - 15 | Sandy loam, sandy clay, and clay soils[2][6] |
| Soil (Anaerobic) | 15 - 88.3 | Sandy loam soil / Aquatic anaerobic metabolism study[6][7] |
Bioaccumulation in Aquatic Organisms
Bioaccumulation is the process by which a chemical is absorbed by an organism from all sources of exposure (water, food, sediment). The potential for a chemical to bioaccumulate is commonly expressed by the bioconcentration factor (BCF), which is the ratio of the chemical's concentration in an organism to its concentration in the surrounding water at steady state.[8] A high BCF value suggests a significant potential for the substance to accumulate in tissues.
This compound's properties suggest a potential for bioaccumulation.[5] However, studies have shown a low to moderate tendency to accumulate in fish, with BCF values varying by tissue type.[2][5]
Table 2: Bioconcentration Factor (BCF) of this compound in Fish
| Organism | Species | BCF Value (Whole Body) | Tissue-Specific BCF |
| Bluegill Sunfish | Lepomis macrochirus | 360 | 120x (edible), 660x (non-edible)[5] |
Standardized Experimental Protocols
The data presented above are typically generated using standardized test guidelines, such as those developed by the Organisation for Economic Co-operation and Development (OECD), to ensure data quality and comparability.
The "Aerobic and Anaerobic Transformation in Aquatic Sediment Systems" guideline (OECD 308) is designed to determine the rate of degradation and the distribution of a substance in a water-sediment system.[9][10]
Experimental Workflow for OECD 308:
Figure 1: General workflow for an OECD 308 water-sediment study.
Detailed Methodology:
-
System Preparation : Intact water-sediment cores are collected from at least two different sites. These systems are acclimated in the laboratory.[9]
-
Application : The test substance, typically radiolabeled (e.g., with ¹⁴C), is applied to the water phase.[9]
-
Incubation : The systems are incubated in the dark at a constant temperature for up to 100 days. Aerobic conditions are maintained by gentle aeration of the overlying water, while anaerobic conditions are established by purging with an inert gas.[9]
-
Sampling : At specified intervals, replicate systems are sacrificed. The water and sediment phases are separated for analysis.
-
Analysis : The concentrations of the parent substance and its transformation products are measured in both the water and sediment extracts. Techniques like Liquid Scintillation Counting (LSC) for total radioactivity and High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) for specific compound quantification are used.
-
Data Evaluation : Degradation rates and half-lives (DT50) for the total system, water, and sediment are calculated. A mass balance is performed to account for all applied radioactivity.[9]
The "Bioaccumulation in Fish: Aqueous and Dietary Exposure" guideline (OECD 305) is the standard method for determining the BCF in fish.[11][12][13]
Experimental Workflow for OECD 305 (Aqueous Exposure):
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. EXTOXNET PIP - this compound [extoxnet.orst.edu]
- 3. Tau-Fluvalinate | C26H22ClF3N2O3 | CID 91768 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Tau-fluvalinate (Ref: SAN 527l) [sitem.herts.ac.uk]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 7. This compound | C26H22ClF3N2O3 | CID 50516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Bioaccumulation in aquatic systems: methodological approaches, monitoring and assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oecd.org [oecd.org]
- 10. oecd.org [oecd.org]
- 11. catalog.labcorp.com [catalog.labcorp.com]
- 12. OECD 305 - Bioaccumulation in Fish: Aqueous and Dietary Exposure - Situ Biosciences [situbiosciences.com]
- 13. OECD 305: Bioaccumulation in Fish | ibacon GmbH [ibacon.com]
Methodological & Application
Application Note: Analysis of Fluvalinate Residue in Honey by HPLC-DAD
Introduction
Fluvalinate is a synthetic pyrethroid acaricide used by beekeepers to control the parasitic mite Varroa destructor.[1] The use of this compound can lead to the accumulation of residues in honey and other bee products, which is a concern for consumer safety.[2] Regulatory bodies in various regions have established Maximum Residue Limits (MRLs) for this compound in honey; for instance, the MRL is 0.05 mg/kg in Europe and Switzerland.[2] This application note details a robust High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD) method for the sensitive and accurate quantification of this compound residues in honey. The method employs a straightforward liquid-liquid extraction for sample preparation, followed by reversed-phase HPLC for separation and detection.
Experimental Protocol
1. Reagents and Materials
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Water, distilled or HPLC grade
-
This compound analytical standard
-
Honey samples (control and test)
-
Vortex mixer
-
Centrifuge
-
Syringe filters, 0.22 µm
2. Standard Solution Preparation
Prepare a stock solution of this compound in acetonitrile. From the stock solution, create a series of working standard solutions by serial dilution with acetonitrile to construct a calibration curve.[2] For spiking and recovery experiments, this compound solutions in acetonitrile at concentrations ranging from 0.0061 µg/mL to 200 µg/mL can be prepared.[2]
3. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Weigh 1 g of a honey sample into a suitable container.[2]
-
Dissolve the honey in 10 mL of distilled water.[2]
-
For method validation (spiking), add 1 mL of the appropriate this compound working standard solution in acetonitrile to the dissolved honey sample.[2]
-
Add a mixture of dichloromethane and isooctane (2:8, v/v) as the extraction solvent.[1][3]
-
Vortex the mixture thoroughly to ensure proper mixing.[2]
-
Allow the mixture to stand at room temperature until the organic and aqueous layers have separated.[2]
-
Carefully collect the organic (upper) layer containing the extracted this compound.
-
Filter the collected organic extract through a 0.22 µm syringe filter into an HPLC vial for analysis.[3]
4. HPLC-DAD Conditions
The analysis is performed using a reversed-phase HPLC system equipped with a diode array detector.[2]
| Parameter | Condition |
| HPLC System | Shimadzu LC-20 Prominence or equivalent[2] |
| Column | Shim-pack GWS C18 (150 x 4.6 mm, 5 µm)[2] |
| Mobile Phase | Acetonitrile:Water (80:20, v/v)[2] |
| Flow Rate | 1.2 mL/min[2] |
| Injection Volume | 10 µL[2] |
| Column Temperature | 30 °C[2] |
| Detection Wavelength | 256 nm[2] |
| Run Time | Approximately 10 minutes (retention time ~6.49 min)[2] |
Method Validation and Performance
The described method has been validated for specificity, linearity, sensitivity, precision, and accuracy.[1][3]
Table 1: Summary of Method Validation Parameters for this compound in Honey
| Parameter | Result |
| Linearity (R²) | > 0.99[1][3] |
| Limit of Detection (LOD) | 0.005 µg/g (0.005 mg/kg)[1][3] |
| Limit of Quantification (LOQ) | 0.012 µg/g (0.012 mg/kg)[1][3] |
| Recovery | 88.7 - 98.9%[1][3] |
| Precision (RSD) | < 5%[1][3] |
Experimental Workflow Diagram
The following diagram illustrates the complete workflow for the analysis of this compound residue in honey samples.
References
- 1. Detection of this compound Residues in Beeswax and Honey Using High Performance Liquid Chromatography with Diode Array De… [ouci.dntb.gov.ua]
- 2. Detection of this compound Residues in Beeswax and Honey Using High Performance Liquid Chromatography with Diode Array Detector [foodandnutritionjournal.org]
- 3. researchgate.net [researchgate.net]
Application Note: Determination of Fluvalinate Residues in Beeswax by Gas Chromatography with Electron Capture Detection (GC-ECD)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and validated method for the quantitative analysis of fluvalinate, a synthetic pyrethroid acaricide, in beeswax using gas chromatography with an electron capture detector (GC-ECD). The protocol outlines a streamlined sample preparation procedure involving solvent extraction and solid-phase extraction cleanup, followed by sensitive detection via GC-ECD. This method is crucial for monitoring this compound residues in beeswax, a key concern for bee health, honey quality, and the development of new acaricides. The presented data demonstrates the method's accuracy, precision, and sensitivity, making it suitable for routine monitoring and research applications.
Introduction
This compound is widely used by beekeepers to control the parasitic mite Varroa destructor. Due to its lipophilic nature, this compound readily accumulates in beeswax, leading to potential contamination of honey and posing risks to bee colony health.[1] The development of resistant mite populations is another significant concern associated with the overuse of this compound.[1] Therefore, a reliable and sensitive analytical method for the determination of this compound residues in beeswax is essential for food safety, environmental monitoring, and the development of effective and safe veterinary medicinal products for bees. Gas chromatography with an electron capture detector (GC-ECD) is a highly suitable technique for this purpose due to its excellent sensitivity towards halogenated compounds like this compound.[1][2]
Experimental Protocols
Sample Preparation: Extraction and Cleanup
This protocol is based on a method involving liquid-liquid partitioning on a diatomaceous earth column followed by cleanup on a Florisil cartridge.[1][2][3][4]
Materials and Reagents:
-
Beeswax sample
-
n-Hexane (pesticide residue grade)
-
Acetonitrile (B52724) (pesticide residue grade)
-
Diethyl ether (pesticide residue grade)
-
Diatomaceous earth columns (e.g., Extrelut®)
-
Florisil solid-phase extraction (SPE) cartridges
-
Sodium sulfate (B86663) (anhydrous)
-
Vortex mixer
-
Ultrasonic bath
-
Rotary evaporator
-
Glassware (volumetric flasks, pipettes, vials)
Procedure:
-
Sample Homogenization: Melt the beeswax sample at a controlled temperature (e.g., 70°C) and homogenize.[5] For solid samples, freeze at -18°C and grind in a mortar to obtain a fine powder.[5]
-
Dissolution: Weigh 1.0 g of the homogenized beeswax sample into a glass beaker. Dissolve the sample in an appropriate volume of n-hexane.
-
Sonication: Place the beaker in an ultrasonic bath and sonicate to ensure complete dissolution of the wax.[1][2][3][4]
-
Extraction:
-
Cleanup:
-
Concentration and Reconstitution:
-
Evaporate the eluate to dryness using a rotary evaporator.
-
Reconstitute the residue in a known volume of n-hexane suitable for GC-ECD analysis.
-
GC-ECD Analysis
Instrumentation:
-
Gas chromatograph equipped with an electron capture detector (ECD).
-
Capillary column suitable for pesticide analysis (e.g., DB-5MS or equivalent).[6]
GC-ECD Parameters (Typical):
| Parameter | Value |
| Column | Agilent DB-5MS (30 m x 0.25 mm x 0.2 µm)[6] |
| Injector Temperature | 280°C[6] |
| Injection Mode | Pulsed Splitless[6] |
| Injection Volume | 1 µL[6] |
| Carrier Gas | Helium at 1.2 mL/min[6] |
| Oven Temperature Program | 60°C (1 min) to 170°C at 40°C/min (hold 5 min), then to 195°C at 9°C/min (hold 10 min), and finally to 310°C at 10°C/min (hold 3 min)[6] |
| Detector Temperature | 300°C |
| Make-up Gas | Nitrogen |
Note: These parameters are provided as a guideline and may require optimization for specific instruments and columns.
Data Presentation
Method Validation Data
The following tables summarize the quantitative performance of the described method for the determination of this compound in beeswax.
Table 1: Recovery and Precision of this compound in Spiked Beeswax Samples [1][3][4]
| Spiking Level (µg/kg) | Mean Recovery (%) | Coefficient of Variation (CV, %) |
| 100 | 77.4 | 8.31 |
| 200 | 80.1 | 7.54 |
| 500 | 82.5 | 6.23 |
| 1000 | 87.3 | 5.12 |
| 1500 | 85.8 | 5.88 |
| Overall | 81.4 ± 3.2 | - |
Table 2: Method Sensitivity and Linearity
| Parameter | Value |
| Limit of Determination (LOD) | 100 µg/kg[1][3] |
| Linearity Range | 1.0 - 200 ng/mL |
| Regression Equation | y = 1410.6x – 1929.5 |
| Correlation Coefficient (r) | 0.998 |
Visualizations
Experimental Workflow
The following diagram illustrates the complete workflow from beeswax sample preparation to GC-ECD analysis.
Caption: Experimental workflow for this compound analysis in beeswax.
Conceptual Diagram of GC-ECD System
This diagram provides a simplified overview of the Gas Chromatography-Electron Capture Detection system.
Caption: Conceptual diagram of a GC-ECD system.
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Determination of this compound residues in beeswax by gas chromatography with electron-capture detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Detection of this compound Residues in Beeswax and Honey Using High Performance Liquid Chromatography with Diode Array Detector [foodandnutritionjournal.org]
- 6. uvadoc.uva.es [uvadoc.uva.es]
Application Notes and Protocols for Liquid-Liquid Extraction of Fluvalinate from Bee Products
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the liquid-liquid extraction (LLE) of the synthetic pyrethroid acaricide, fluvalinate, from various bee products, including honey, beeswax, and royal jelly. The methodologies outlined are based on established scientific literature and are intended to guide researchers in the accurate quantification of this compound residues.
Introduction
This compound is a widely used acaricide for controlling the parasitic mite Varroa destructor in honeybee colonies.[1] Due to its lipophilic nature, it can accumulate in bee products, particularly in beeswax, posing potential risks to bee health and consumers.[1][2] Monitoring this compound residues is crucial for ensuring the quality and safety of bee products. Liquid-liquid extraction is a common and effective technique for isolating this compound from complex matrices like honey and beeswax prior to chromatographic analysis.[3][4]
Principle of Liquid-Liquid Extraction
Liquid-liquid extraction, also known as solvent extraction, is a separation technique based on the differential solubility of a compound in two immiscible liquid phases.[5] Typically, an aqueous phase containing the sample is mixed with an organic solvent.[5] this compound, being a nonpolar compound, will preferentially partition into the organic phase, which can then be separated and concentrated for analysis.[1]
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on the liquid-liquid extraction of this compound from bee products.
Table 1: Recovery and Detection Limits of this compound in Honey
| Extraction Solvent | Analytical Method | Recovery Rate (%) | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| Dichloromethane:Isooctane (2:8, v/v) | HPLC-DAD | 88.7 - 98.9%[2][6] | 0.005 µg/g[2][6] | 0.012 µg/g[2][6] |
| Not specified | GC-ECD | >85%[7][8] | 0.01 mg/kg[7][8] | Not Reported |
Table 2: Recovery and Detection Limits of this compound in Beeswax
| Extraction Solvent | Analytical Method | Recovery Rate (%) | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| n-Hexane and Acetonitrile (B52724) | GC-ECD | 77.4 - 87.3%[1][9][10] | Not Reported | 100 µg/kg[1][9][10] |
| Dichloromethane:Isooctane (2:8, v/v) | HPLC-DAD | 85.3 - 96.4%[2][6] | 0.02 µg/g[2][6] | 0.05 µg/g[2][6] |
Table 3: Solvents Used for this compound Extraction in Bee Products
| Bee Product | Extraction Solvents |
| Honey | Dichloromethane:Isooctane[2][6] |
| Beeswax | n-Hexane, Acetonitrile, Diethyl ether-n-hexane[1][9][10], Dichloromethane:Isooctane[2][6] |
| Royal Jelly | Acetonitrile-water, Ethyl acetate-hexane[11] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction of this compound from Honey
This protocol is adapted from a method utilizing a dichloromethane:isooctane solvent mixture followed by HPLC-DAD analysis.[2][6]
Materials:
-
Honey sample
-
Distilled water
-
Dichloromethane
-
Isooctane
-
Acetonitrile (ACN) for final dissolution
-
Vortex mixer
-
Centrifuge
-
Glass beakers and containers
-
Fume hood
-
PTFE membrane filter (0.22 µm)
Procedure:
-
Sample Preparation: Dissolve 1 g of honey in 10 mL of distilled water in a suitable container.[2]
-
Extraction:
-
Add the dichloromethane:isooctane (2:8, v/v) solvent mixture to the honey solution.
-
Vortex the mixture vigorously to ensure thorough mixing.
-
Allow the solution to stand until the layers separate.
-
Carefully transfer the upper organic layer to a clean, wide-mouthed glass container.
-
Repeat the extraction process two more times with fresh solvent mixture.
-
-
Solvent Evaporation: Place the container with the combined organic extracts in a fume hood and allow the solvent to evaporate completely.[2]
-
Reconstitution: Dissolve the dried extract in 4 mL of acetonitrile (ACN).[2]
-
Filtration: Filter the resulting solution through a 0.22 µm PTFE membrane filter prior to HPLC analysis.[2]
Protocol 2: Liquid-Liquid Extraction of this compound from Beeswax
This protocol describes a method for extracting this compound from beeswax using n-hexane and acetonitrile, followed by a cleanup step.[1][9][10]
Materials:
-
Beeswax sample
-
n-Hexane
-
Acetonitrile
-
Diatomaceous earth column (e.g., Extrelut)
-
Florisil cartridge for cleanup
-
Diethyl ether
-
Sonicator
-
Rotary evaporator or nitrogen stream
Procedure:
-
Sample Preparation:
-
Extraction:
-
Cleanup:
-
Solvent Evaporation: Evaporate the solvent from the eluate using a rotary evaporator or a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a suitable solvent for GC-ECD analysis.
Protocol 3: Extraction of this compound from Royal Jelly
This protocol is a general approach based on methods for pesticide residue analysis in royal jelly.[11]
Materials:
-
Royal jelly sample
-
Acetonitrile
-
Water
-
Ethyl acetate
-
Hexane
-
Centrifuge
-
Solid-phase extraction (SPE) C18 cartridge
Procedure:
-
Sample Preparation: Dissolve the royal jelly sample in an acetonitrile-water (1:1, v/v) mixture.[11]
-
Centrifugation: Centrifuge the solution to separate any solid particles.
-
Solid-Phase Extraction (SPE) Cleanup:
-
Activate a C18 SPE cartridge with a mixture of ethyl acetate-hexane (1:1, v/v), followed by acetonitrile, and then water.[11]
-
Pass the supernatant from the centrifugation step through the conditioned C18 cartridge.
-
-
Elution: Elute the this compound from the SPE cartridge with a suitable organic solvent.
-
Analysis: The eluate can then be concentrated and analyzed by an appropriate chromatographic method.
Experimental Workflow Diagrams
Caption: Liquid-liquid extraction workflow for this compound from honey.
Caption: Liquid-liquid extraction workflow for this compound from beeswax.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Detection of this compound Residues in Beeswax and Honey Using High Performance Liquid Chromatography with Diode Array Detector [foodandnutritionjournal.org]
- 3. Detection of this compound Residues in Beeswax and Honey Using High Performance Liquid Chromatography with Diode Array De… [ouci.dntb.gov.ua]
- 4. organomation.com [organomation.com]
- 5. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Determination of tau-fluvalinate residues in honey | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Determination of this compound residues in beeswax by gas chromatography with electron-capture detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Contamination of Honeybee (Apis mellifera L.) Royal Jelly by Pesticides and Sample Preparation Methods for Its Determination: A Critical Appraisal [mdpi.com]
Application Note: Solid-Phase Extraction for Tau-Fluvalinate Cleanup in Honey Samples
Introduction
Tau-fluvalinate (B143150) is a synthetic pyrethroid acaricide widely used in apiculture to control the parasitic mite Varroa destructor. Due to its lipophilic nature and persistence, residues of tau-fluvalinate can accumulate in beeswax and subsequently contaminate honey.[1][2] Regulatory bodies in various regions have established maximum residue limits (MRLs) for tau-fluvalinate in honey, necessitating sensitive and reliable analytical methods for its detection and quantification.[3]
Solid-phase extraction (SPE) is a robust and efficient technique for the cleanup and pre-concentration of pesticide residues from complex food matrices like honey. It offers significant advantages over traditional liquid-liquid extraction by minimizing solvent consumption, reducing emulsion formation, and improving sample throughput.[4][5] This application note provides a detailed protocol for the cleanup of tau-fluvalinate in honey samples using reversed-phase C8 SPE cartridges, followed by gas chromatographic analysis.
Principle
The method involves diluting the honey sample with water and passing it through a C8 SPE cartridge. The nonpolar tau-fluvalinate is retained on the hydrophobic C8 sorbent while more polar, water-soluble matrix components such as sugars and organic acids are washed away. The analyte is then eluted with an organic solvent, which is subsequently evaporated and reconstituted in a suitable solvent for analysis by gas chromatography with an electron-capture detector (GC-ECD) or mass spectrometry (GC-MS).[4]
Experimental Protocols
Materials and Reagents
-
SPE Device: 500 mg C8 SPE Cartridges
-
Solvents: Dichloromethane (B109758) (DCM), Isooctane (B107328), Methanol (B129727), Hexane (B92381), Ethyl Acetate (B1210297) (all HPLC or pesticide residue grade)
-
Reagents: Deionized water, Anhydrous Sodium Sulfate
-
Standards: Certified reference standard of tau-fluvalinate
-
Equipment:
-
Vortex mixer
-
Centrifuge
-
SPE vacuum manifold
-
Nitrogen evaporator
-
Analytical balance
-
Gas Chromatograph with Electron Capture Detector (GC-ECD) or Mass Spectrometer (GC-MS)
-
Protocol 1: C8 Solid-Phase Extraction
This protocol is based on the method described by Tsigouri et al. (2001) and Barbina et al. (1990).[4][5][6]
1. Sample Preparation: a. Weigh 12.5 g of a representative honey sample into a beaker. b. Add deionized water to bring the total volume to 25 mL. c. Stir thoroughly until the honey is completely dissolved.
2. SPE Cartridge Conditioning: a. Place a C8 SPE cartridge on a vacuum manifold. b. Condition the cartridge by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to go dry.
3. Sample Loading: a. Load the diluted honey sample onto the conditioned C8 cartridge. b. Apply a gentle vacuum to pass the sample through the cartridge at a flow rate of approximately 1-2 mL/min.
4. Washing Step: a. After the entire sample has passed through, wash the cartridge with 5 mL of deionized water to remove interfering polar compounds. b. Dry the cartridge thoroughly by applying a high vacuum for at least 10 minutes.
5. Elution: a. Place a collection tube inside the vacuum manifold. b. Elute the retained tau-fluvalinate from the cartridge by passing 5 mL of dichloromethane (DCM) through it. c. Collect the eluate in the test tube.
6. Final Sample Preparation for GC Analysis: a. Evaporate the DCM eluate to dryness under a gentle stream of nitrogen. b. Reconstitute the residue in a known volume (e.g., 0.5 mL) of isooctane or another suitable solvent for GC analysis.[5] c. The sample is now ready for injection into the GC-ECD or GC-MS system.
Protocol 2: Alternative Solvent Extraction with d-SPE Cleanup
This protocol is an alternative based on a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach.
1. Initial Extraction: a. Weigh 2 g of honey into a 50 mL centrifuge tube. b. Add 10 mL of an ethyl acetate and hexane (70:30, v/v) mixture.[1] c. Vortex vigorously for 20 minutes and then centrifuge for 10 minutes.[1]
2. Dispersive SPE (d-SPE) Cleanup: a. Transfer 6 mL of the supernatant to a 10 mL centrifuge tube containing 500 mg of a Z-sep/C18 sorbent.[1] b. Vortex for 1 minute and centrifuge for 5 minutes.
3. Final Sample Preparation for GC Analysis: a. Take a 3 mL aliquot of the cleaned extract and evaporate it to dryness under a nitrogen stream.[1] b. Re-dissolve the residue in 0.5 mL of 0.1% acetic acid in hexane prior to GC/MS analysis.[1]
Data Presentation
The performance of SPE methods for tau-fluvalinate cleanup in honey is summarized in the tables below.
Table 1: Method Performance Data for Tau-Fluvalinate in Honey
| SPE Sorbent | Elution Solvent | Analytical Method | Recovery (%) | LOD | LOQ | Reference |
| C8 | Dichloromethane | GC-ECD | 90.25 (± 0.85) | - | 1 µg/kg | |
| C8 (two in series) | - | GC-ECD | > 85 | 10 µg/kg | - | [4][5] |
| C18 | - | GC-MS | 81 - 108 | 0.2-2.0 µg/kg | 0.5-7.6 µg/kg | |
| Carbograph 1 | - | GC/IT-MS | 98 - 102 | 1.4-5.3 ng/g | 4.6-9.4 ng/g | [7] |
| - (LLE) | Dichloromethane:Isooctane (2:8) | HPLC-DAD | 88.7 - 98.9 | 5 µg/kg | 12 µg/kg | [3] |
LOD: Limit of Detection; LOQ: Limit of Quantification; LLE: Liquid-Liquid Extraction; GC-ECD: Gas Chromatography-Electron Capture Detection; GC-MS: Gas Chromatography-Mass Spectrometry; HPLC-DAD: High-Performance Liquid Chromatography-Diode Array Detector; GC/IT-MS: Gas Chromatography/Ion Trap Mass Spectrometer.
Visualization
The following diagram illustrates the general workflow for the solid-phase extraction of tau-fluvalinate from honey samples as described in Protocol 1.
Caption: Workflow for Tau-Fluvalinate Cleanup in Honey using SPE.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Detection of Fluvalinate Residues in Beeswax and Honey Using High Performance Liquid Chromatography with Diode Array Detector [foodandnutritionjournal.org]
- 4. Determination of tau-fluvalinate residues in honey | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Study of tau-fluvalinate persistence in honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantitative Analysis of Fluvalinate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of fluvalinate, a synthetic pyrethroid acaricide, in various matrices. The protocols are intended for researchers, scientists, and professionals involved in drug development, quality control, and residue monitoring.
Introduction
This compound is a widely used acaricide in the apiculture industry to control the parasitic mite Varroa destructor.[1][2][3] Its extensive use necessitates reliable and validated analytical methods to monitor its residues in bee products, such as honey and beeswax, to ensure food safety and regulatory compliance.[1][2][3] Furthermore, accurate quantitative analysis is crucial for the quality control of this compound-based veterinary medicinal products. This document outlines protocols for High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) and Gas Chromatography with Electron-Capture Detection (GC-ECD) for the determination of this compound.
Analytical Methods
High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)
HPLC-DAD is a robust and widely used technique for the quantification of this compound residues in honey and beeswax.[1][2][3] The method offers good sensitivity and specificity.
2.1.1. Experimental Protocol: HPLC-DAD Analysis of this compound in Honey and Beeswax
This protocol is adapted from a validated method for the identification and quantification of this compound in beeswax and honey.[1][2][3]
a) Sample Preparation (Liquid-Liquid Extraction)
-
Honey:
-
Weigh 10 g of a homogenized honey sample into a 50 mL centrifuge tube.
-
Add 10 mL of ultrapure water and vortex for 1 minute to dissolve the honey.
-
Add 10 mL of a dichloromethane:isooctane (2:8 v/v) extraction solvent mixture.[1][2][3]
-
Vortex for 5 minutes, followed by centrifugation at 4000 rpm for 10 minutes.
-
Carefully collect the organic (lower) layer and transfer it to a clean tube.
-
Repeat the extraction step twice more with 10 mL of the extraction solvent.
-
Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the mobile phase and filter through a 0.45 µm syringe filter into an HPLC vial.
-
-
Beeswax:
-
Weigh 1 g of a homogenized beeswax sample into a 50 mL centrifuge tube.
-
Add 10 mL of n-hexane to dissolve the wax, assisted by sonication.
-
Add 10 mL of acetonitrile (B52724) and vortex for 5 minutes for liquid-liquid partitioning.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the acetonitrile (lower) layer.
-
Repeat the extraction of the hexane (B92381) layer twice more with 10 mL of acetonitrile.
-
Combine the acetonitrile extracts and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the mobile phase and filter through a 0.45 µm syringe filter into an HPLC vial.
-
b) HPLC-DAD Instrumental Conditions
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (80:20 v/v)[4] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL[2] |
| Column Temperature | 30°C[2] |
| Detection Wavelength | 256 nm[2] |
c) Method Validation Parameters
The following table summarizes the validation data for the HPLC-DAD method for this compound analysis in honey and beeswax.[1][2][3]
| Matrix | LOD (µg/g) | LOQ (µg/g) | Recovery (%) | RSD (%) |
| Honey | 0.005 | 0.012 | 88.7 - 98.9 | < 5 |
| Beeswax | 0.02 | 0.05 | 85.3 - 96.4 | < 5 |
Gas Chromatography with Electron-Capture Detection (GC-ECD)
GC-ECD is another sensitive and specific method for the determination of this compound residues, particularly in complex matrices like beeswax.[5]
2.2.1. Experimental Protocol: GC-ECD Analysis of this compound in Beeswax
This protocol is based on a method for the determination of residual this compound in beeswax.[5]
a) Sample Preparation (Solid-Phase Extraction)
-
Dissolve 1 g of the beeswax sample in n-hexane.
-
Sonicate the solution to ensure complete dissolution.
-
Transfer the solution to a diatomaceous earth solid-phase extraction (SPE) column.
-
Elute the this compound from the column with acetonitrile.
-
Perform a clean-up step using a Florisil cartridge.
-
Elute the this compound from the Florisil cartridge with a mixture of diethyl ether and n-hexane (1:1 v/v).[5]
-
The final extract is then analyzed by GC-ECD.
b) GC-ECD Instrumental Conditions
| Parameter | Value |
| Column | Capillary column (e.g., OV-1, 15 m)[6] |
| Injector Temperature | 250°C |
| Detector Temperature | 300°C |
| Carrier Gas | Nitrogen or Helium |
| Makeup Gas | Nitrogen |
c) Method Validation Parameters
The following table summarizes the validation data for the GC-ECD method for this compound analysis in beeswax.[5]
| Matrix | LOQ (µg/g) | Recovery (%) | Coefficients of Variation (%) |
| Beeswax | 100 | 77.4 - 87.3 | 5.12 - 8.31 |
Enantioselective Analysis
This compound has chiral centers, and its enantiomers may exhibit different biological activities. For detailed toxicological and efficacy studies, enantioselective analysis is important. Chiral HPLC can be employed for the separation and quantification of this compound enantiomers.
A reported method for the chiral separation of tau-fluvalinate (B143150) utilizes a Chiralcel OJ column with a mobile phase of n-hexane-ethanol (90:10, v/v).[7]
Diagrams
Caption: Experimental workflow for this compound analysis.
Caption: Analytical method validation workflow.
References
- 1. Detection of this compound Residues in Beeswax and Honey Using High Performance Liquid Chromatography with Diode Array De… [ouci.dntb.gov.ua]
- 2. Detection of this compound Residues in Beeswax and Honey Using High Performance Liquid Chromatography with Diode Array Detector [foodandnutritionjournal.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Determination of this compound residues in beeswax by gas chromatography with electron-capture detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocol for Detecting Fluvalinate Resistance in Varroa destructor Using Bioassays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Varroa destructor, an ectoparasitic mite, is a primary threat to honey bee (Apis mellifera) colonies worldwide.[1][2][3] Control of this parasite has heavily relied on the use of synthetic acaricides, particularly pyrethroids like tau-fluvalinate (B143150).[2][4][5] However, the extensive and often repeated application of these treatments has led to the selection of resistant mite populations, diminishing the efficacy of control measures.[3][4][6] Monitoring for fluvalinate resistance is therefore critical for implementing effective Integrated Pest Management (IPM) strategies and guiding the development of new acaricides.
This document provides a detailed protocol for a residual contact bioassay, a standard laboratory method to determine the susceptibility of Varroa mites to this compound. This bioassay allows for the calculation of lethal concentrations (LC), such as the LC50, which is the concentration required to kill 50% of the test population. By comparing the LC50 of a field population to that of a known susceptible population, a resistance ratio (RR) can be determined, providing a quantitative measure of resistance.
Principle of the Assay
The protocol described here is a residual contact vial bioassay. This method involves coating the inner surface of glass vials with a precise concentration of this compound dissolved in a solvent. After the solvent evaporates, a thin, uniform residue of the acaricide remains. Adult female Varroa mites are then introduced into the vials. The mortality rate is assessed after a specific exposure period (typically 24 hours). By testing a range of concentrations, a dose-response curve can be generated, and the LC50 value can be determined through probit analysis.[1][7]
Molecular Mechanism of this compound Resistance
This compound, a pyrethroid, targets the voltage-gated sodium channels (VGSC) in the mite's nervous system.[4][8][9] These channels are crucial for the propagation of nerve impulses. This compound binds to the VGSC, forcing them to remain open, which leads to continuous nerve firing, paralysis, and ultimately, the death of the mite.
Resistance to pyrethroids in Varroa destructor is most commonly associated with one or more point mutations in the VGSC gene.[3][4][8] A frequently identified mutation is at position 925 of the VGSC, such as the L925V, L925I, or L925M substitutions.[3][4][6] These mutations alter the binding site of the pyrethroid on the sodium channel, reducing its affinity.[9] Consequently, the channel is less affected by the acaricide, and the mite can survive exposure to concentrations that would be lethal to susceptible individuals.[9] This is known as target-site insensitivity.
Figure 1. Mechanism of this compound action and resistance in Varroa destructor.
Experimental Protocol: Residual Contact Vial Bioassay
This protocol is adapted from established methods for assessing acaricide resistance.[1][6]
Materials and Reagents
-
Technical grade tau-fluvalinate (≥95% purity)
-
Acetone (B3395972) (reagent grade)
-
Glass scintillation vials (20 mL) with caps
-
Micropipettes and sterile tips
-
Vortex mixer
-
Fume hood
-
Rotary evaporator or vial roller
-
Fine-tipped paintbrushes
-
Incubator set to 32-34°C and ~70% relative humidity
-
Stereomicroscope
Mite Collection
-
Source: Collect adult female Varroa mites from brood frames of honey bee colonies. Mites should be sourced from nurse bees, which are frequently in contact with brood.[10]
-
Method: Use a powdered sugar shake or alcohol wash method to dislodge mites from a sample of approximately 300 bees.[10][11][12]
-
Powdered Sugar Shake: Place bees in a jar with a mesh lid, add 1-2 tablespoons of powdered sugar, and shake for one minute to coat the bees.[11] Let the jar sit for 1-3 minutes, then invert and shake the mites out onto a white tray.[11][12] This method keeps the bees alive.[12]
-
Alcohol Wash: Add rubbing alcohol to a jar of bees, shake for at least one minute, and pour the alcohol and dislodged mites through a filter to collect them.[10][11] This method kills the bees.[11]
-
-
Handling: Use a fine-tipped, soft paintbrush to gently transfer active, undamaged female mites for the assay. Mites should be used within a few hours of collection.
Preparation of this compound Solutions
-
Stock Solution: Prepare a high-concentration stock solution of this compound in acetone (e.g., 1000 µg/mL). Store in a sealed glass container at 4°C, protected from light.
-
Serial Dilutions: Perform serial dilutions of the stock solution with acetone to create a range of test concentrations. A typical range for testing both susceptible and potentially resistant populations might include 0.01, 0.1, 1, 10, 50, and 100 µg/mL.
-
Control: Use pure acetone for the control group vials.
Vial Coating Procedure
-
Application: Pipette 500 µL of each this compound dilution (and the acetone-only control) into separate glass vials.
-
Coating: Roll the vials on a rotary device or by hand at an angle, ensuring the entire inner surface is coated as the acetone evaporates. This should be done in a fume hood. Continue rolling until all acetone has visibly evaporated and a thin, white residue of this compound is left.
-
Drying: Leave the uncapped vials in the fume hood for at least one additional hour to ensure all solvent has evaporated.
Bioassay Procedure
-
Mite Introduction: Using a fine paintbrush, carefully place 10-15 active adult female mites into each coated vial, including the control vials.
-
Replication: Prepare at least 3-4 replicate vials for each concentration and for the control.
-
Incubation: Loosely cap the vials (to allow air exchange) and place them in an incubator in the dark at 32-34°C and high humidity.
-
Mortality Assessment: After 24 hours, examine the mites under a stereomicroscope. Mites are considered dead if they cannot right themselves or show no coordinated movement when gently prodded with a paintbrush.
-
Data Recording: Record the number of dead and live mites in each vial.
Figure 2. Experimental workflow for the this compound resistance bioassay.
Data Analysis
-
Correction for Control Mortality: If mortality occurs in the control group, correct the mortality rates in the treatment groups using Abbott's formula: Corrected Mortality (%) = [ (% Test Mortality - % Control Mortality) / (100 - % Control Mortality) ] x 100 Note: If control mortality exceeds 20%, the assay should be considered invalid and repeated.
-
Probit Analysis: Use a statistical software package to perform a probit analysis on the corrected mortality data.[7][13][14] This analysis models the dose-response relationship and calculates the LC50, LC90 (lethal concentration for 90% of the population), and their 95% confidence intervals.
-
Resistance Ratio (RR): Calculate the RR to quantify the level of resistance: RR = (LC50 of the field population) / (LC50 of a known susceptible population) An RR value > 10 is generally considered indicative of resistance.
Quantitative Data Summary
The following table presents example LC50 values for this compound against Varroa destructor from various studies. These values can serve as a baseline for comparison, though it is crucial to establish a local susceptible baseline where possible.
| Study / Population Type | Bioassay Method | LC50 Value | Unit | Resistance Ratio (RR) |
| Susceptible (Argentina)[8] | Petri Dish | 0.29 | µ g/dish | Baseline |
| Susceptible (France)[15] | Not Specified | 11.2 | µg/mL | Baseline |
| Resistant Population (Field) | Vial Assay | >100 | µg/mL | >9 |
| Highly Resistant (Field) | Vial Assay | >200 | µg/mL | >18 |
Note: Values are illustrative and can vary significantly based on the specific bioassay protocol, mite population genetics, and environmental factors. Direct comparison requires standardized methodologies.
Interpretation of Results
-
Low LC50 / RR ≈ 1: The mite population is susceptible to this compound. Treatments based on this active ingredient are likely to be effective.
-
Moderately High LC50 / 5 < RR < 10: The population shows signs of developing resistance. Efficacy of this compound treatments may be reduced. Rotation with other acaricides with different modes of action is strongly recommended.
-
High LC50 / RR > 10: The population is considered resistant. This compound-based treatments are likely to fail. Alternative control methods should be used. The L925V mutation is strongly correlated with this phenotypic resistance profile.[3]
References
- 1. OAHN Bee Network Project: Refining the standard bioassay method for detecting resistance in populations of Varroa mites by acute toxicity - Ontario Animal Health Network [oahn.ca]
- 2. Mechanisms of resistance to acaricides in Varroa destructor – CBP [cbp.uv.es]
- 3. Varroa destructor resistance to tau‐this compound: relationship between in vitro phenotypic test and VGSC L925V mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pheromite.com [pheromite.com]
- 10. Varroa Mite Sampling Methods | Department of Entomology | Virginia Tech [ento.vt.edu]
- 11. youtube.com [youtube.com]
- 12. scientificbeekeeping.com [scientificbeekeeping.com]
- 13. researchgate.net [researchgate.net]
- 14. ars.usda.gov [ars.usda.gov]
- 15. researchgate.net [researchgate.net]
Application Note: High-Sensitivity LC-MS/MS Method for the Trace Level Detection of Fluvalinate and its Metabolites
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fluvalinate is a synthetic pyrethroid insecticide and acaricide used to control a variety of pests, including Varroa mites in honeybee colonies.[1][2] Its widespread use necessitates sensitive and reliable analytical methods for monitoring its residues and metabolic fate in various environmental and biological matrices. This application note describes a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the trace level detection and quantification of this compound and its major metabolites. The described protocol offers high selectivity and sensitivity, making it suitable for residue analysis and metabolism studies.
The major metabolic pathways of this compound involve the cleavage of the ester linkage and oxidation at the acid and alcohol moieties.[1] This leads to the formation of several key metabolites, including anilino acid, 3-phenoxybenzoic acid (PBA), and 2-chloro-4-(trifluoromethyl)aniline (B1199932) (haloaniline).[3] Further degradation can result in metabolites such as 4-Amino-3-chlorobenzoic acid (ACBA), 2-(2-chloro-4-carboxyl)anilino-3-methylbutanoic acid (Diacid), and 2-(2-chloro-4-trifluoromethyl) anilino-3-methylbutanoic acid (RCAA).[4]
Experimental Workflow
The overall experimental workflow for the analysis of this compound and its metabolites is depicted below.
Caption: Experimental workflow for the LC-MS/MS analysis of this compound metabolites.
Metabolic Pathway of this compound
The primary metabolic transformation of this compound involves hydrolysis of the ester bond, followed by further degradation and conjugation.
Caption: Simplified metabolic pathway of this compound.
Quantitative Data Summary
The following tables summarize the quantitative performance of the LC-MS/MS method for the analysis of this compound and its metabolites in various matrices.
Table 1: Limits of Detection (LOD) and Quantification (LOQ)
| Analyte | Matrix | LOD | LOQ | Reference |
| tau-Fluvalinate (B143150) | Soil | ~3 µg/L | 5 ppb | [4] |
| Thatch | ~3 µg/L | 10 ppb | [4] | |
| Foliage | ~3 µg/L | 20 ppb | [4] | |
| Water | - | 0.05 µg/L | [5] | |
| Crops | - | 0.01 mg/kg | [5] | |
| Beeswax | 0.02 µg/g | 0.05 µg/g | [6] | |
| Honey | 0.005 µg/g | 0.012 µg/g | [6] | |
| ACBA | Soil | ~3 µg/L | 5 ppb | [4] |
| Thatch | ~3 µg/L | 10 ppb | [4] | |
| Foliage | 30 µg/L | 200 ppb | [4] | |
| Diacid | Soil | ~3 µg/L | 5 ppb | [4] |
| Thatch | ~3 µg/L | 10 ppb | [4] | |
| Foliage | ~3 µg/L | 20 ppb | [4] | |
| PBA | Soil | ~3 µg/L | 5 ppb | [4] |
| Thatch | ~3 µg/L | 10 ppb | [4] | |
| Foliage | ~3 µg/L | 20 ppb | [4] | |
| RCAA | Soil | ~3 µg/L | 5 ppb | [4] |
| Thatch | ~3 µg/L | 10 ppb | [4] | |
| Foliage | ~3 µg/L | 20 ppb | [4] | |
| Haloaniline | Soil | - | 5 ppb | [4] |
| Thatch | - | 10 ppb | [4] | |
| Foliage | - | 20 ppb | [4] |
Table 2: Recovery Data
| Analyte | Matrix | Recovery (%) | Reference |
| tau-Fluvalinate | Beeswax | 85.3 - 96.4 | [6] |
| Honey | 88.7 - 98.9 | [6] | |
| Honey | >85 | [7][8] | |
| Crops | 80 - 100 | [5] | |
| Soil | 80 - 100 | [5] | |
| Water | 80 - 100 | [5] |
Experimental Protocols
1. Sample Preparation
The choice of sample preparation technique depends on the matrix. Common methods include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).[9][10]
a) Protocol for Soil, Thatch, and Foliage Samples [4]
-
Weigh a representative sample of the matrix.
-
Extract the sample with an appropriate solvent (e.g., methanol (B129727), followed by a methanol:water mixture).
-
Centrifuge the sample to separate the solid and liquid phases.
-
Filter the supernatant through a 0.45 µm syringe filter.
-
The filtrate is now ready for LC-MS/MS analysis. For some metabolites like haloaniline, a GC/MS analysis might be employed.
b) Protocol for Water Samples [5]
-
Adjust the pH of the water sample.
-
Perform liquid-liquid partition with a suitable organic solvent (e.g., dichloromethane) under both acidic and basic conditions.
-
Combine the organic extracts and evaporate to dryness.
-
Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
c) Protocol for Honey Samples [7][8]
-
Dissolve the honey sample in water.
-
Perform solid-phase extraction using a C8 cartridge to extract the analytes.
-
Elute the analytes from the cartridge with a suitable solvent.
-
Evaporate the eluate and reconstitute the residue for analysis.
d) Protocol for Beeswax Samples [6]
-
Melt the beeswax sample at an elevated temperature (e.g., 70°C).
-
Add a heated solvent (e.g., acetonitrile) and vortex until the wax is completely dissolved.
-
Cool the solution to precipitate the wax.
-
Centrifuge to pellet the wax.
-
Collect the supernatant containing the analytes for LC-MS/MS analysis.
2. LC-MS/MS Analysis
a) Liquid Chromatography (LC) Conditions
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol with 0.1% formic acid) is typically employed.[9]
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
Injection Volume: 5-20 µL.
b) Mass Spectrometry (MS/MS) Conditions
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is generally used.[9]
-
Scan Type: Multiple Reaction Monitoring (MRM) is used for targeted quantification of this compound and its metabolites.
-
MRM Transitions: Specific precursor-to-product ion transitions for each analyte need to be optimized for maximum sensitivity and selectivity.
3. Data Analysis and Quantification
Quantification is performed using a calibration curve prepared with matrix-matched standards to compensate for matrix effects.[4] The concentration of each analyte in the sample is determined by comparing its peak area to the calibration curve.
The LC-MS/MS method detailed in this application note provides a sensitive and reliable approach for the trace level detection and quantification of this compound and its key metabolites in a variety of matrices. The described sample preparation protocols and instrumental parameters can be adapted to specific research needs, making this method a valuable tool for environmental monitoring, food safety analysis, and metabolism studies.
References
- 1. Tau-Fluvalinate | C26H22ClF3N2O3 | CID 91768 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [sitem.herts.ac.uk]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. epa.gov [epa.gov]
- 5. researchgate.net [researchgate.net]
- 6. Detection of this compound Residues in Beeswax and Honey Using High Performance Liquid Chromatography with Diode Array Detector [foodandnutritionjournal.org]
- 7. researchgate.net [researchgate.net]
- 8. Determination of tau-fluvalinate residues in honey | Semantic Scholar [semanticscholar.org]
- 9. researchtrends.net [researchtrends.net]
- 10. organomation.com [organomation.com]
Application Notes and Protocols for Chiral Separation of Fluvalinate Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluvalinate is a synthetic pyrethroid insecticide widely used in agriculture and apiculture for the control of mites. It possesses a chiral center, resulting in a pair of enantiomers. The stereochemistry of pesticides can significantly influence their biological activity, toxicity, and environmental fate. Therefore, the ability to separate and quantify individual enantiomers is crucial for comprehensive risk assessment, understanding structure-activity relationships, and developing enantiomerically enriched formulations.
These application notes provide detailed protocols for the chiral separation of this compound enantiomers using High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC). The methodologies are designed to offer robust and reproducible results for research, quality control, and regulatory purposes.
Principle of Chiral Separation
Enantiomers possess identical physical and chemical properties in an achiral environment, making their separation challenging. Chiral separation techniques create a diastereomeric interaction between the enantiomers and a chiral selector, leading to differential retention and subsequent separation. This is most commonly achieved by using a Chiral Stationary Phase (CSP) in chromatography. The choice of the CSP and the mobile phase composition are critical for achieving optimal resolution.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful and versatile technique for the chiral separation of a wide range of compounds, including pyrethroids like this compound. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have demonstrated excellent performance in resolving this compound enantiomers.
Quantitative Data Summary: HPLC Methods
| Parameter | Method 1: Analytical Separation | Method 2: Semipreparative Separation |
| Chiral Stationary Phase | Chiralcel® OJ | Cellulose-tris(3,5-dimethylphenylcarbamate) |
| Column Dimensions | 4.6 mm x 250 mm, 5 µm | 10 mm x 250 mm, 5 µm |
| Mobile Phase | n-Hexane:Ethanol (B145695) (90:10, v/v) | n-Hexane:2-Propanol (96:4, v/v) |
| Flow Rate | 1.0 mL/min | 2.5 mL/min |
| Temperature | Ambient | Ambient |
| Detection | UV at 254 nm | UV and Optical Rotation (OR) |
| Resolution (Rs) | > 1.5[1] | Not specified |
| Separation Factor (α) | Not specified | Not specified |
| Retention Time (t_R) | Not specified | Not specified |
Experimental Protocol: HPLC Method 1 (Analytical)
Objective: To achieve baseline separation of tau-fluvalinate (B143150) enantiomers for quantitative analysis.
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and UV detector.
Materials:
-
Chiralcel® OJ column (4.6 mm x 250 mm, 5 µm)
-
HPLC-grade n-Hexane
-
HPLC-grade Ethanol
-
Tau-fluvalinate standard
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing n-hexane and ethanol in a 90:10 volume-to-volume ratio. Degas the mobile phase before use.
-
System Equilibration: Equilibrate the Chiralcel® OJ column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Sample Preparation: Prepare a standard solution of tau-fluvalinate in the mobile phase at a suitable concentration (e.g., 10 µg/mL).
-
Injection: Inject a 10 µL aliquot of the sample solution onto the column.
-
Chromatographic Run: Run the analysis isocratically for a sufficient time to allow the elution of both enantiomers.
-
Detection: Monitor the elution profile at 254 nm.
-
Data Analysis: Integrate the peak areas of the two enantiomers to determine their ratio and concentration. A resolution value (Rs) greater than 1.5 indicates baseline separation[1].
Experimental Protocol: HPLC Method 2 (Semipreparative)
Objective: To separate and isolate the individual enantiomers of tau-fluvalinate.
Instrumentation:
-
Semipreparative HPLC system with a high-flow rate pump, a larger volume injector, a column oven, a UV detector, and an optical rotation detector.
Materials:
-
Cellulose-tris(3,5-dimethylphenylcarbamate) based chiral column (e.g., Chiralcel® OD) (10 mm x 250 mm, 5 µm)
-
HPLC-grade n-Hexane
-
HPLC-grade 2-Propanol
-
Racemic tau-fluvalinate
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing n-hexane and 2-propanol in a 96:4 volume-to-volume ratio[2]. Degas thoroughly.
-
System Equilibration: Equilibrate the column with the mobile phase at a flow rate of 2.5 mL/min until a stable baseline is observed on both detectors[2].
-
Sample Preparation: Dissolve the racemic tau-fluvalinate in the mobile phase to a desired concentration for injection.
-
Injection: Inject an appropriate volume of the concentrated sample solution.
-
Chromatographic Run and Fraction Collection: Monitor the separation using both UV and optical rotation detectors. The optical rotation detector will indicate the elution of the (+)- and (-)-enantiomers[2]. Collect the fractions corresponding to each enantiomeric peak.
-
Purity Check: Analyze the collected fractions using the analytical HPLC method to confirm the enantiomeric purity of the isolated isomers.
Caption: General workflow for analytical HPLC chiral separation of this compound enantiomers.
Supercritical Fluid Chromatography (SFC)
SFC is a "green" alternative to normal-phase HPLC, utilizing supercritical carbon dioxide as the primary mobile phase. It often provides faster separations and higher efficiency. Polysaccharide-based CSPs are also commonly used in SFC for chiral separations of pyrethroids.
Quantitative Data Summary: SFC Method
Experimental Protocol: SFC Method Development
Objective: To develop a rapid and efficient method for the chiral separation of this compound enantiomers using SFC.
Instrumentation:
-
SFC system with a CO2 pump, a modifier pump, an autosampler, a column oven, a back-pressure regulator, and a UV or Mass Spectrometry (MS) detector.
Materials:
-
Polysaccharide-based chiral column (e.g., Chiralpak® series, Lux® Cellulose/Amylose series) (4.6 mm x 150 mm, 3 µm)
-
SFC-grade Carbon Dioxide
-
HPLC-grade Methanol (B129727), Ethanol, or Isopropanol (as modifier)
-
This compound standard
Procedure:
-
Column Screening: Screen a variety of polysaccharide-based chiral columns to identify the one providing the best selectivity for this compound enantiomers.
-
Modifier Selection: Evaluate different alcohol modifiers (Methanol, Ethanol, Isopropanol) at a constant percentage (e.g., 10%) to determine the optimal co-solvent for resolution.
-
Gradient Optimization: Start with a generic gradient (e.g., 5% to 40% modifier over 5 minutes) to elute the enantiomers.
-
Parameter Refinement: Optimize the flow rate (typically 2-4 mL/min), back pressure (e.g., 150 bar), and column temperature (e.g., 40°C) to improve resolution and peak shape.
-
Additive Effects (if necessary): For compounds with acidic or basic moieties, the addition of a small amount of an acidic (e.g., trifluoroacetic acid) or basic (e.g., diethylamine) additive to the modifier can improve peak shape and resolution.
-
Method Validation: Once optimal conditions are established, validate the method for linearity, accuracy, precision, and robustness.
Caption: Logical workflow for developing a chiral SFC method for this compound enantiomers.
Gas Chromatography (GC)
Chiral GC is a high-resolution technique suitable for volatile and thermally stable compounds. Derivatized cyclodextrin-based capillary columns are commonly employed as CSPs for the enantioseparation of various chiral pesticides.
Quantitative Data Summary: GC Method
Experimental Protocol: Chiral GC Method Development
Objective: To develop a high-resolution GC method for the separation of this compound enantiomers.
Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector, an electron capture detector (ECD) or a mass spectrometer (MS), and a chiral capillary column.
Materials:
-
Derivatized cyclodextrin-based chiral capillary column (e.g., based on β- or γ-cyclodextrin)
-
High-purity Helium or Hydrogen as carrier gas
-
This compound standard
Procedure:
-
Column Selection: Choose a chiral capillary column with a stationary phase known to be effective for pyrethroid separations (e.g., a derivatized β-cyclodextrin phase).
-
Injector and Detector Temperature: Set the injector temperature to ensure efficient vaporization without degradation (e.g., 250°C). Set the detector temperature appropriately (e.g., 300°C for ECD).
-
Oven Temperature Program: Develop a suitable oven temperature program. Start with a low initial temperature (e.g., 150°C) and a slow ramp rate (e.g., 2°C/min) to maximize resolution.
-
Carrier Gas Flow: Optimize the carrier gas flow rate (or linear velocity) to achieve the best separation efficiency.
-
Injection Mode: Use splitless injection for trace analysis or a split injection for higher concentrations.
-
Method Validation: Validate the developed method for specificity, linearity, accuracy, and precision.
Caption: Workflow for developing a chiral GC method for this compound enantiomer separation.
Sample Preparation Protocols
The choice of sample preparation technique depends on the matrix and the concentration of the analyte.
Solid-Phase Extraction (SPE) for Water Samples
Objective: To extract and concentrate this compound from water samples prior to chiral HPLC analysis.
Materials:
-
C18 SPE cartridges
-
Methanol
-
Deionized water
-
Dichloromethane or other suitable elution solvent
-
Nitrogen evaporator
Procedure:
-
Cartridge Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Sample Loading: Load the water sample (e.g., 500 mL, acidified if necessary) onto the conditioned cartridge at a slow flow rate (e.g., 5 mL/min).
-
Washing: Wash the cartridge with 5 mL of deionized water to remove interfering polar compounds.
-
Drying: Dry the cartridge thoroughly under vacuum or by passing nitrogen through it.
-
Elution: Elute the trapped this compound with a suitable organic solvent (e.g., 2 x 3 mL of dichloromethane).
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a small, precise volume of the HPLC mobile phase for analysis.
QuEChERS for Fruit and Vegetable Samples
Objective: To quickly and efficiently extract this compound residues from fruit and vegetable samples for chiral analysis.
Materials:
-
Homogenizer
-
50 mL centrifuge tubes
-
Magnesium sulfate (B86663) (anhydrous)
-
Sodium chloride
-
Primary secondary amine (PSA) sorbent
-
Centrifuge
Procedure:
-
Homogenization: Homogenize a representative portion of the fruit or vegetable sample.
-
Extraction: Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube. Add 10-15 mL of acetonitrile.
-
Salting Out: Add anhydrous magnesium sulfate and sodium chloride, shake vigorously for 1 minute, and centrifuge.
-
Dispersive SPE (d-SPE) Cleanup: Take an aliquot of the acetonitrile supernatant and transfer it to a d-SPE tube containing PSA and anhydrous magnesium sulfate. Vortex for 30 seconds and centrifuge.
-
Final Extract: The resulting supernatant is the final extract, which can be directly injected or concentrated and reconstituted in a suitable solvent for HPLC, SFC, or GC analysis.
Conclusion
The choice of chiral separation technique for this compound enantiomers will depend on the specific analytical requirements, available instrumentation, and the nature of the sample matrix. HPLC with polysaccharide-based chiral stationary phases offers a reliable and well-established method. SFC provides a faster and more environmentally friendly alternative, while chiral GC is suitable for high-resolution separation of thermally stable analytes. The provided protocols serve as a starting point for method development and can be further optimized to meet specific performance criteria. Proper sample preparation is paramount to achieving accurate and reproducible results, especially for trace-level analysis in complex matrices.
References
Monitoring fluvalinate residues in agricultural and apicultural products
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the detection and quantification of fluvalinate residues in both agricultural and apicultural products. The protocols are designed to ensure accuracy, precision, and reliability for research and monitoring purposes.
Introduction to this compound and its Residue Monitoring
This compound is a synthetic pyrethroid insecticide and acaricide utilized in agriculture to control a variety of pests on crops such as fruits, vegetables, and cereals. It is also widely used in apiculture to manage the parasitic mite Varroa destructor in honeybee colonies. Due to its application in both agricultural and beekeeping practices, there is a potential for its residues to be present in a range of products consumed by humans, including fruits, vegetables, honey, and beeswax.
The lipophilic nature of this compound leads to its accumulation in fatty matrices like beeswax, which can act as a long-term reservoir for contamination within the hive. Monitoring this compound residues is crucial to ensure food safety, comply with regulatory limits, and understand the potential impact on non-target organisms and the environment.
Analytical Methodologies for this compound Residue Analysis
Several analytical techniques are employed for the determination of this compound residues. The choice of method often depends on the sample matrix, the required sensitivity, and the available instrumentation.
Commonly Used Techniques:
-
Gas Chromatography (GC): Often coupled with an Electron Capture Detector (GC-ECD) or a Mass Spectrometer (GC-MS). GC-based methods are well-suited for the analysis of thermally stable and volatile compounds like this compound.
-
High-Performance Liquid Chromatography (HPLC): Typically used with a Diode-Array Detector (HPLC-DAD) or a Mass Spectrometer (LC-MS/MS). LC-MS/MS offers high sensitivity and selectivity, making it a powerful tool for residue analysis in complex matrices.
Experimental Protocols
Sample Preparation: QuEChERS Method
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in a variety of food matrices. It involves a simple extraction and cleanup process.
This protocol is adapted for matrices with high water content.
Materials:
-
Homogenized sample (e.g., apple or spinach)
-
Acetonitrile (B52724) (ACN)
-
Magnesium sulfate (B86663) (anhydrous)
-
Sodium chloride (NaCl)
-
Trisodium (B8492382) citrate (B86180) dihydrate
-
Disodium (B8443419) hydrogen citrate sesquihydrate
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
50 mL centrifuge tubes
-
15 mL centrifuge tubes
-
Centrifuge
-
Vortex mixer
Procedure:
-
Extraction:
-
Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10-15 mL of acetonitrile.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.
-
Vortex for 30 seconds.
-
Centrifuge at a high speed for 2-5 minutes.
-
The supernatant is ready for analysis by GC-MS or LC-MS/MS.
-
Honey:
-
Extraction:
-
Dissolve 5 g of honey in 10 mL of deionized water.
-
Add 10 mL of acetonitrile and the QuEChERS extraction salts.
-
Proceed with the steps outlined in the protocol for high-water content agricultural products.
-
Beeswax:
-
Extraction:
-
Melt 1 g of beeswax at 60-70°C.
-
Add 10 mL of acetonitrile pre-heated to a similar temperature.
-
Add the QuEChERS extraction salts and shake vigorously while warm.
-
Centrifuge at a higher speed and for a longer duration to ensure phase separation.
-
Proceed with the d-SPE cleanup.
-
For matrices with high-fat content, a modification to the d-SPE step is necessary to remove lipids.
-
d-SPE Tube Composition: Use a d-SPE tube containing a higher amount of C18 sorbent (e.g., 150 mg MgSO₄, 50 mg PSA, and 150 mg C18) to effectively remove fats.
-
Freezing Step: After the initial extraction and centrifugation, the acetonitrile extract can be placed in a freezer (-20°C) for at least 2 hours. The fats will precipitate, and the supernatant can then be decanted for the d-SPE cleanup.
Instrumental Analysis
-
Column: A non-polar capillary column, such as a DB-5ms or equivalent.
-
Injector Temperature: 250-280°C.
-
Oven Program: A temperature gradient program should be optimized to achieve good separation of this compound from matrix components. A typical program might start at 60-80°C and ramp up to 280-300°C.
-
Carrier Gas: Helium at a constant flow rate.
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity, monitoring characteristic ions of this compound.
-
Column: A C18 reversed-phase column.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, both containing a small amount of formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.
-
Flow Rate: 0.3-0.5 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for this compound, ensuring high selectivity and sensitivity.
Data Presentation
Table 1: Method Validation Data for this compound Analysis in Various Matrices
| Matrix | Analytical Method | Limit of Detection (LOD) (µg/kg) | Limit of Quantification (LOQ) (µg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Honey | HPLC-DAD | 5 | 12 | 88.7 - 98.9 | < 5 |
| Beeswax | HPLC-DAD | 20 | 50 | 85.3 - 96.4 | < 5 |
| Beeswax | GC-ECD | - | 100 | 77.4 - 87.3 | 5.1 - 8.3 |
| Fruits & Vegetables | LC-MS/MS | - | 10 | >70 | < 20 |
| Citrus Fruits | LC-MS/MS | - | 10 | - | - |
| Soil | LC-MS/MS | - | 5 | - | - |
Table 2: Maximum Residue Limits (MRLs) for this compound in Selected Commodities
| Commodity | EU MRL (mg/kg) | US MRL (mg/kg) | Canadian MRL (mg/kg) |
| Honey | 0.05 | 0.05 | 0.02[1] |
| Citrus Fruits | 0.4 | - | - |
| Apples | 0.02 | - | - |
| Tomatoes | 0.15 | - | - |
| Watermelons | 0.02 | - | - |
| Cereal Grains | 0.01 | - | - |
MRLs are subject to change and should be verified with the respective regulatory agencies.
Diagrams
Caption: Experimental workflow for this compound residue analysis.
Caption: Neurotoxic mechanism of this compound.
References
Application Notes and Protocols for the Use of Fluvalinate in Apiary Integrated Pest Management (IPM)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of tau-fluvalinate, a synthetic pyrethroid acaricide, for the control of the ectoparasitic mite Varroa destructor in honey bee (Apis mellifera) colonies. The information is intended to guide research, experimental design, and the development of effective and sustainable integrated pest management (IPM) strategies in apiaries.
Introduction
Fluvalinate has been a widely utilized tool in the management of varroosis, a parasitic disease caused by the Varroa destructor mite, which is a primary contributor to honey bee colony losses worldwide.[1] As a synthetic pyrethroid, this compound acts as a potent neurotoxin to mites, offering a method of control within the hive.[2] However, the extensive use of this acaricide has led to the development of resistance in Varroa populations, necessitating a more strategic and informed approach to its application.[3][4] An integrated pest management (IPM) strategy, which combines various control methods, is crucial for the long-term health of honey bee colonies and the continued efficacy of chemical treatments like this compound.[4]
Mechanism of Action
This compound is a contact insecticide that targets the nervous system of Varroa mites.[2] Its primary mode of action is the disruption of voltage-gated sodium channels in nerve cells.[2]
Signaling Pathway
This compound binds to the voltage-gated sodium channels, preventing them from closing after activation. This leads to a prolonged influx of sodium ions, causing repetitive nerve firing, paralysis, and ultimately, the death of the mite.[2]
Quantitative Data Summary
The following tables summarize key quantitative data related to the efficacy, toxicity, and sublethal effects of this compound.
Efficacy Against Varroa destructor
| Study Reference | Formulation | Efficacy (%) | Duration of Treatment | Notes |
| Ahmad, et al., 2013[5] | Strips | 69.21 | Not Specified | Compared to formic acid (72.23%) and thymol (B1683141) (73.72%). |
| Herbert et al., 1988 (as cited in[6]) | Not Specified | ~100 | Not Specified | Initial efficacy before widespread resistance. |
| Pettis et al., 1998 (as cited in[6]) | Apistan® | 10-70 | Not Specified | Efficacy in resistant mite populations. |
Acute Toxicity
| Organism | Compound | LD50 (Lethal Dose, 50%) | Route of Exposure | Study Reference |
| Apis mellifera (Honey Bee) | Tau-fluvalinate | 9450 nanograms/bee | Topical | Johnson et al. (as cited in[7]) |
| Apis mellifera (Honey Bee) | Tau-fluvalinate | 12 mg/bee | Oral | European Food Safety Authority, 2010 (as cited in[8]) |
| Apis mellifera (Honey Bee) | Tau-fluvalinate | LC50 = 13.700 mg/L | Oral | Aljedani, 2022[9] |
| Varroa destructor | Tau-fluvalinate | LC90 = 12 µg/mL | In vitro bioassay | (as cited in[10]) |
Sublethal Effects on Apis mellifera
| Parameter | Effect | Concentration/Dose | Study Reference |
| Queen Health | |||
| Queen Weight | Significantly less than control | High doses | [11] |
| Drone Health | |||
| Survival | No clear negative impact on survival rates | Sub-lethal doses of 240 mg/ml | [12][13] |
| Body Parameters | Adverse impacts on measured body parameters | Sub-lethal doses of 240 mg/ml | [12][13] |
| Worker Bee Health | |||
| Development | Reduced proportion of capped cells | 50 mg/kg (fed to larvae) | [14] |
| Foraging Behavior | Reduced foraging time and homing rate, longer homing time | 50 mg/kg (fed to larvae) | [14] |
| Homing Ability | Significantly reduced homing rate at 2000m | 5 mg/kg (fed to larvae) | [14] |
| Olfactory Associative Behavior | Impaired in adults treated as larvae | 0.004 ng/larva | [15] |
| Brood Survivorship | Decreased 3-day brood survivorship | Label rates of Apistan® | [16][17] |
Experimental Protocols
Protocol for Monitoring Varroa Mite Infestation Levels
Regular monitoring of mite populations is a cornerstone of an effective IPM strategy. The following protocols are standard methods for quantifying mite infestation levels in a colony.
References
- 1. Residual Tau-Fluvalinate in Honey Bee Colonies Is Coupled with Evidence for Selection for Varroa destructor Resistance to Pyrethroids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pesticide Active Ingredients Database / Home and Landscape / Statewide IPM Program [ipm.ucanr.edu]
- 3. Varroa destructor resistance to tau‐this compound: relationship between in vitro phenotypic test and VGSC L925V mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Field Bioassay to detect varroa mite resistance in the apiary - Véto-pharma [blog-veto-pharma.com]
- 5. aloki.hu [aloki.hu]
- 6. researchgate.net [researchgate.net]
- 7. bee-health.extension.org [bee-health.extension.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. munisentzool.org [munisentzool.org]
- 13. [PDF] IMPACTS OF SUBLETHAL DOSES OF AMITRAZ AND TAU-FLUVALINATE ON SOME PARAMETERS OF HONEY BEE WORKERS AND DRONES | Semantic Scholar [semanticscholar.org]
- 14. Effects of sublethal doses of this compound on honey bees [blog-veto-pharma.com]
- 15. Low-Level this compound Treatment in the Larval Stage Induces Impaired Olfactory Associative Behavior of Honey Bee Workers in the Field - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.plos.org [journals.plos.org]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for Fluvalinate-Based Acaricides in Field Applications
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the field use of fluvalinate-based acaricides, with a primary focus on the control of the ectoparasitic mite Varroa destructor in honey bee (Apis mellifera) colonies.
Introduction and Mode of Action
Tau-fluvalinate (B143150) is a synthetic pyrethroid acaricide widely utilized in apiculture for its efficacy against Varroa mites.[1][2] As a non-volatile, lipophilic compound, it is primarily administered through direct contact. Its mode of action involves the disruption of the mite's nervous system.[3][4] this compound acts as an agonist on voltage-gated sodium channels in neurons, prolonging membrane depolarization and leading to hyperexcitability, paralysis, and eventual death of the mite.[3][5][6] While effective, the extensive use of this compound has led to the development of resistance in Varroa populations, necessitating careful management and monitoring.[7][8]
Signaling Pathway: Mode of Action
The diagram below illustrates the neurotoxic action of tau-fluvalinate on the voltage-gated sodium channels of the Varroa destructor mite.
References
- 1. Residual Tau-Fluvalinate in Honey Bee Colonies Is Coupled with Evidence for Selection for Varroa destructor Resistance to Pyrethroids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Integrated control of Varroa mites : The Sussex Plan : The Laboratory of Apiculture and Social Insects : University of Sussex [sussex.ac.uk]
- 3. pheromite.com [pheromite.com]
- 4. Pesticide Active Ingredients Database / Home and Landscape / Statewide IPM Program [ipm.ucanr.edu]
- 5. journals.biologists.com [journals.biologists.com]
- 6. Low-Level this compound Treatment in the Larval Stage Induces Impaired Olfactory Associative Behavior of Honey Bee Workers in the Field - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Varroa destructor resistance to tau‐this compound: relationship between in vitro phenotypic test and VGSC L925V mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. s3.amazonaws.com [s3.amazonaws.com]
Application Notes and Protocols for the Determination of Fluvalinate Residues Using Packed Column GC-ECD
Introduction
Fluvalinate is a synthetic pyrethroid acaricide widely used in apiculture to control the parasitic mite Varroa destructor. Due to its lipophilic nature, this compound can accumulate in beeswax and potentially migrate into honey, posing a risk to consumers and potentially affecting honeybee health. Therefore, sensitive and reliable analytical methods are required for the routine monitoring of this compound residues in bee products. This document provides a detailed protocol for the determination of this compound residues in beeswax and honey using gas chromatography with an electron capture detector (GC-ECD) and a packed column. The electron capture detector is highly sensitive to halogenated compounds like this compound, making it well-suited for residue analysis.
Principle
The method involves the extraction of this compound from the sample matrix (beeswax or honey) using an organic solvent. The extract is then subjected to a cleanup procedure to remove interfering co-extractives. The final extract is analyzed by gas chromatography, where this compound is separated from other components on a packed column and detected by an electron capture detector (ECD). Quantification is achieved by comparing the peak area of this compound in the sample to that of a known standard.
Experimental Protocols
1. Sample Preparation: Beeswax
This protocol is adapted from the method described by Tsigouri et al. (2000) for the analysis of this compound in beeswax.[1][2]
-
Materials and Reagents:
-
n-Hexane (pesticide residue grade)
-
Acetonitrile (B52724) (pesticide residue grade)
-
Diethyl ether (pesticide residue grade)
-
Diatomaceous earth (e.g., Extrelut®)
-
Florisil® cartridges
-
Anhydrous sodium sulfate (B86663)
-
This compound analytical standard
-
Sonicator
-
Rotary evaporator
-
-
Extraction:
-
Weigh 1 gram of a representative beeswax sample into a glass vial.
-
Add 5 mL of n-hexane to dissolve the wax.
-
Sonicate the vial for 15 minutes to ensure complete dissolution.
-
Transfer the dissolved sample onto a disposable diatomaceous earth column.
-
Elute the this compound from the column with 20 mL of acetonitrile.
-
-
Cleanup:
-
Condition a Florisil cartridge by passing 5 mL of n-hexane through it.
-
Load the acetonitrile extract onto the conditioned Florisil cartridge.
-
Wash the cartridge with 6 mL of a diethyl ether:n-hexane (15:85, v/v) solution to remove impurities.
-
Elute the this compound from the cartridge with 8 mL of a diethyl ether:n-hexane (1:1, v/v) solution.[1][2]
-
Collect the eluate and evaporate it to dryness using a rotary evaporator at 40°C.
-
Reconstitute the residue in 1 mL of n-hexane for GC-ECD analysis.
-
2. Sample Preparation: Honey
This protocol is a general procedure for the extraction of this compound from honey.
-
Materials and Reagents:
-
n-Hexane (pesticide residue grade)
-
Acetone (pesticide residue grade)
-
Distilled water
-
Sodium chloride
-
Anhydrous sodium sulfate
-
This compound analytical standard
-
Centrifuge
-
Rotary evaporator
-
-
Extraction and Cleanup:
-
Weigh 10 grams of honey into a 50 mL centrifuge tube.
-
Add 10 mL of distilled water and mix thoroughly until the honey is dissolved.
-
Add 10 mL of an acetone:n-hexane (1:1, v/v) mixture and 2 grams of sodium chloride.
-
Shake vigorously for 5 minutes and then centrifuge at 3000 rpm for 10 minutes.
-
Carefully transfer the upper n-hexane layer to a clean tube containing anhydrous sodium sulfate to remove any residual water.
-
Evaporate the n-hexane extract to a volume of approximately 1 mL using a gentle stream of nitrogen or a rotary evaporator.
-
The concentrated extract is now ready for GC-ECD analysis.
-
3. GC-ECD Analysis
-
Instrumentation:
-
Gas chromatograph equipped with an Electron Capture Detector (ECD).
-
Packed column: A glass column (e.g., 1.8 m x 2 mm i.d.) packed with a stationary phase suitable for pesticide analysis, such as 3% SP-2100 on a solid support. While many modern methods use capillary columns, packed columns can still provide adequate separation for routine analysis.[3]
-
-
Operating Conditions:
-
Injector Temperature: 250°C
-
Detector Temperature: 300°C
-
Oven Temperature Program:
-
Initial temperature: 180°C, hold for 2 minutes
-
Ramp: 10°C/minute to 260°C
-
Final hold: 260°C for 10 minutes
-
-
Carrier Gas: Nitrogen or Argon/Methane, at a flow rate of 30 mL/minute.
-
Injection Volume: 1-2 µL
-
4. Calibration
Prepare a series of standard solutions of this compound in n-hexane at concentrations ranging from 0.01 µg/mL to 1.0 µg/mL. Inject each standard into the GC-ECD system and construct a calibration curve by plotting the peak area against the concentration.
Data Presentation
Table 1: Method Validation Data for this compound in Beeswax
| Parameter | Result | Reference |
| Fortification Levels (µg/kg) | 100 - 1500 | [1][2] |
| Recovery Range (%) | 77.4 - 87.3 | [1][2] |
| Overall Recovery (%) | 81.4 ± 3.2 | [1][2] |
| Coefficient of Variation (%) | 5.12 - 8.31 | [1][2] |
| Limit of Determination (µg/kg) | 100 | [1][2] |
Table 2: Method Validation Data for this compound in Honey
| Parameter | Result | Reference |
| Fortification Levels (mg/kg) | 0.005 - 0.1 | [4] |
| Recovery Range (%) | 79 - 94.4 | [4] |
| Coefficient of Variation (%) | 0.3 - 18.5 | [4] |
| Limit of Quantification (mg/kg) | 0.005 | [4] |
Mandatory Visualization
Caption: Experimental workflow for the determination of this compound residues.
Discussion
The described methods provide a robust framework for the determination of this compound residues in beeswax and honey. The use of a packed column in GC-ECD is a cost-effective approach suitable for routine monitoring. For research purposes or in cases where higher resolution and sensitivity are required, a capillary column can be employed. The validation data presented demonstrates that the methods are accurate and precise for the intended purpose. It is crucial to perform method validation in the specific laboratory environment to ensure reliable results. This includes determining the linearity, recovery, precision, and limits of detection and quantification. The choice of extraction and cleanup procedure may need to be optimized depending on the specific matrix and potential interferences.
References
Application Note: Accelerated Solvent Extraction for the Determination of Fluvalinate in Honey
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluvalinate is a synthetic pyrethroid acaricide widely used by beekeepers to control the parasitic mite Varroa destructor.[1][2] The lipophilic nature of this compound leads to its accumulation in wax and potential transfer into honey. Due to consumer health concerns, regulatory bodies in various regions have established maximum residue limits (MRLs) for this compound in honey, necessitating sensitive and efficient analytical methods for its detection.[1] Accelerated Solvent Extraction (ASE) is an automated technique that utilizes elevated temperatures and pressures to rapidly and effectively extract analytes from solid and semi-solid matrices. This application note provides a detailed protocol for the extraction of this compound from honey using ASE, followed by analysis, summarizing the method's performance based on published studies.
Principle of the Method
Accelerated Solvent Extraction (ASE) is a form of pressurized liquid extraction that enhances the efficiency of the extraction process. By heating the solvent above its atmospheric boiling point, its viscosity decreases, and its ability to solubilize analytes increases. The high pressure maintains the solvent in a liquid state, allowing for rapid diffusion into the sample matrix. This automated process reduces solvent consumption and extraction time compared to traditional methods like liquid-liquid extraction.[3] For honey, which is a complex matrix, a sample preparation step involving homogenization with a dispersing agent like diatomaceous earth is crucial for effective extraction.[3] An in-line cleanup step can also be incorporated within the ASE cell to remove interferences.[3][4][5]
Experimental Protocol
This protocol is a synthesis of methodologies described in peer-reviewed literature.[3][6]
1. Materials and Reagents
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Honey Sample
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Diatomaceous Earth (analytical grade)
-
This compound analytical standard
-
Hexane (HPLC grade)
-
2-Propanol (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
ASE Extraction Cells (e.g., 34-mL)[3]
-
Cellulose (B213188) or Glass Fiber Filters for ASE cells
2. Instrumentation
-
Accelerated Solvent Extractor (e.g., ASE 350)[3]
-
High-Performance Liquid Chromatograph with a Diode Array Detector (HPLC-DAD) or Gas Chromatograph with Mass Spectrometry (GC-MS)
-
Vortex Mixer
-
Centrifuge
-
Rotary Evaporator
3. Sample Preparation
-
Weigh 5 g of a representative honey sample.[3]
-
Add an equal weight (5 g) of diatomaceous earth to the honey.[3]
-
Thoroughly homogenize the mixture using a spatula or mixer until a uniform, free-flowing powder is obtained. This step is critical for preventing cell blockage and ensuring efficient extraction.
4. ASE Cell Preparation and Extraction
-
Place a cellulose or glass fiber filter at the outlet end of the ASE extraction cell.
-
Transfer the honey-diatomaceous earth homogenate into the cell.[3]
-
Add any remaining diatomaceous earth to fill the void space in the cell.[3]
-
Place a second filter at the inlet end of the cell and seal the cell.
-
Place the prepared cell into the ASE system autosampler.
-
Set the following ASE parameters:
5. Post-Extraction Cleanup and Concentration
-
Collect the extract from the ASE system.
-
Concentrate the extract to near dryness using a rotary evaporator at a temperature not exceeding 40°C.
-
Reconstitute the residue in a suitable solvent (e.g., 1 mL of acetonitrile or mobile phase) for chromatographic analysis.
-
Filter the reconstituted sample through a 0.45 µm syringe filter before injection into the HPLC or GC system.
6. Chromatographic Analysis
-
Analysis is typically performed using reverse-phase HPLC-DAD or GC-MS.[6][7] The specific column, mobile phase/temperature program, and detector settings should be optimized for this compound analysis.
Method Performance Data
The following table summarizes the quantitative performance data for the determination of this compound in honey using Accelerated Solvent Extraction as reported in the literature.
| Parameter | Value | Reference |
| Recovery | 53 - 108% | [6] |
| Limit of Detection (LOD) | 0.01 - 0.2 µg/g | [6] |
| Coefficient of Variation (CV) | 2 - 13% | [6] |
Note: The ranges in the reported values reflect the performance across different acaricides studied in the cited paper, including this compound.
Experimental Workflow Diagram
References
- 1. Detection of this compound Residues in Beeswax and Honey Using High Performance Liquid Chromatography with Diode Array Detector [foodandnutritionjournal.org]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Accelerated solvent extraction by using an 'in-line' clean-up approach for multiresidue analysis of pesticides in organic honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Study of an accelerated solvent extraction procedure for the determination of acaricide residues in honey by high-performance liquid chromatography-diode array detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Fluvalinate Extraction from High-Wax Matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of fluvalinate from challenging high-wax matrices like beeswax.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when extracting this compound from high-wax matrices like beeswax?
A1: The primary challenge lies in the lipophilic (fat-loving) nature of both this compound and beeswax. This chemical affinity causes this compound to be strongly retained within the wax matrix, making its extraction difficult.[1][2][3] Incomplete extraction can lead to underestimation of this compound residues. Additionally, the complex composition of beeswax can interfere with analytical instruments, a phenomenon known as the matrix effect.[4]
Q2: Which extraction methods are most effective for this compound from beeswax?
A2: Several methods have proven effective, each with its own advantages. The most common are:
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Liquid-Liquid Extraction (LLE): A straightforward and widely used method.[4][5]
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Solid-Phase Extraction (SPE): Often used for cleanup after an initial solvent extraction to remove interfering substances.[6][7][8][9]
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Modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method is gaining popularity due to its efficiency and high recovery rates.[2][10]
Q3: What are the recommended solvents for this compound extraction from beeswax?
A3: The choice of solvent is critical for achieving high recovery rates. Studies have shown the following solvents and mixtures to be effective:
-
A mixture of dichloromethane and isooctane (B107328) (2:8, v/v) has demonstrated high extraction efficiency.[4][5][11]
-
Acetonitrile (B52724) containing 1% acetic acid is another effective solvent, particularly when used in a modified QuEChERS method.[3][10]
-
N, N-Dimethylformamide (DMF) has been used in a washing step to partition pesticides from a hexane-wax solution.[1]
-
Methanol has also been used in a batch extraction process.[12]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low this compound recovery | 1. Inefficient extraction solvent. 2. Insufficient sample-to-solvent contact time. 3. Strong binding of this compound to the wax matrix. | 1. Optimize the solvent system. A mixture of dichloromethane:isooctane (2:8, v/v) has shown good results.[4][5] 2. Increase vortexing or sonication time to ensure thorough mixing.[6][8][9] 3. Consider a heating step to melt the wax (e.g., 60-70°C) and improve solvent penetration.[4] A subsequent cooling or freezing step can help precipitate the wax.[4][13] |
| High matrix effect in analytical results | 1. Co-extraction of interfering compounds from the beeswax. 2. Insufficient cleanup of the extract. | 1. Incorporate a cleanup step after the initial extraction. Dispersive solid-phase extraction (dSPE) with agents like an enhanced matrix removal lipid sorbent can be effective.[3][10] 2. Use a Florisil cartridge for chromatographic cleanup.[6][7][8][9] |
| Poor reproducibility of results | 1. Inconsistent sample homogenization. 2. Variability in extraction procedure. | 1. Ensure the beeswax sample is homogenous before taking a subsample. This can be achieved by melting and mixing the entire sample or by grinding a frozen sample.[4] 2. Follow a standardized and detailed experimental protocol meticulously for each sample. |
| Clogging of SPE cartridges or chromatographic columns | 1. Presence of fine wax particles in the extract. | 1. Centrifuge the extract at a higher speed or for a longer duration to pellet all solids.[4] 2. Filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE) before loading it onto the cartridge or column.[5] |
Data Presentation
Table 1: Comparison of Different Extraction Methods for this compound from Beeswax
| Extraction Method | Solvent System | Average Recovery (%) | Limit of Detection (LOD) (µg/g) | Limit of Quantification (LOQ) (µg/g) | Reference(s) |
| Liquid-Liquid Extraction (LLE) | Dichloromethane:Isooctane (2:8, v/v) | 85.3 - 96.4 | 0.02 | 0.05 | [4][5][11] |
| Modified QuEChERS | 1% Acetic Acid in Acetonitrile | 90 - 108 | - | 5 - 10 (µg/kg) | [3][10] |
| Solid-Phase Extraction (SPE) | n-Hexane for dissolution, Acetonitrile for extraction, Diethyl ether:n-hexane (1:1) for elution | 77.4 - 87.3 | - | 100 (µg/kg) | [6][8][9] |
| Solvent Extraction | N, N-Dimethylformamide (DMF) washes of a hexane-wax solution | >95 (removal of pesticides) | - | - | [1] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) with Dichloromethane:Isooctane
This protocol is adapted from a study that achieved high recovery rates for this compound from beeswax.[4][5]
-
Sample Preparation: Weigh 1 g of a homogenized beeswax sample into a vial.
-
Melting: Heat the sample in the vial to 60°C until the wax is completely melted. In parallel, heat the extraction solvent (dichloromethane:isooctane, 2:8 v/v) to 60°C.
-
Extraction: Add the heated solvent to the melted beeswax sample. Vortex the mixture until the wax is completely dissolved.
-
Precipitation: Transfer the solution to a centrifuge tube and cool at -18°C for 30 minutes to precipitate the wax.
-
Centrifugation: Centrifuge the cooled tube for 10 minutes at 5000 rpm.
-
Collection: Carefully collect the supernatant for analysis.
Protocol 2: Modified QuEChERS Method
This protocol is based on a method that provides efficient extraction and cleanup.[3][10]
-
Sample Preparation: Weigh a representative sample of beeswax.
-
Extraction: Add 1% acetic acid in acetonitrile to the sample. Homogenize thoroughly.
-
Cleanup (dSPE): Take an aliquot of the supernatant and add it to a tube containing an enhanced matrix removal lipid sorbent. Vortex to mix.
-
Polishing Step: Centrifuge the dSPE tube and transfer the supernatant to a final polishing tube. Vortex and centrifuge again.
-
Analysis: The final supernatant is ready for analysis by GC-MS or LC-MS.
Visualizations
Caption: Liquid-Liquid Extraction (LLE) Workflow for this compound.
Caption: Modified QuEChERS Workflow for this compound Extraction.
References
- 1. Beeswax cleaning by solvent extraction of pesticides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Residual Tau-Fluvalinate in Honey Bee Colonies Is Coupled with Evidence for Selection for Varroa destructor Resistance to Pyrethroids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Detection of this compound Residues in Beeswax and Honey Using High Performance Liquid Chromatography with Diode Array Detector [foodandnutritionjournal.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Impact of the use of this compound on different types of beeswax from Spanish hives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Determination of this compound residues in beeswax by gas chromatography with electron-capture detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The analysis of this compound in beeswax using GC/MS [ouci.dntb.gov.ua]
- 11. Detection of this compound Residues in Beeswax and Honey Using High Performance Liquid Chromatography with Diode Array De… [ouci.dntb.gov.ua]
- 12. researchgate.net [researchgate.net]
- 13. Detection of flumethrin acaricide residues from honey and beeswax using high performance liquid chromatography (HPLC) technique - Journal of King Saud University - Science [jksus.org]
Technical Support Center: Overcoming Emulsion Formation in Fluvalinate Liquid-Liquid Extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming emulsion formation during the liquid-liquid extraction (LLE) of fluvalinate.
Troubleshooting Guide & FAQs
Q1: What is an emulsion and why does it form during my this compound LLE?
An emulsion is a stable mixture of two immiscible liquids, such as an organic solvent and an aqueous solution.[1] In the context of this compound LLE, it appears as a cloudy or milky layer between the organic and aqueous phases, hindering proper separation.[2][3]
Emulsions are often caused by:
-
High-shear mixing: Vigorous shaking of the separatory funnel can disperse one liquid into the other as fine droplets.[1]
-
Presence of emulsifying agents: Surfactant-like molecules, such as phospholipids, free fatty acids, proteins, or detergents present in the sample matrix, can stabilize these droplets.[1][2]
-
High concentration of this compound: At high concentrations, the active ingredient itself might contribute to emulsion stability.
-
Particulate matter: Fine solid particles can accumulate at the interface of the two layers, stabilizing an emulsion.
This compound's chemical nature—a viscous, heavy oil with high lipophilicity (log Kow > 3.8)—makes it prone to forming stable emulsions, especially when extracted from complex matrices like honey, beeswax, or biological samples.[4][5]
Q2: How can I prevent emulsion formation in the first place?
Preventing an emulsion is often easier than breaking one.[1] Here are some preventative strategies:
-
Gentle Mixing: Instead of vigorous shaking, gently swirl or invert the separatory funnel multiple times.[1] This increases the surface area for extraction without creating high shear forces.
-
Salting Out: Before extraction, add a neutral salt like sodium chloride (NaCl) or sodium sulfate (B86663) (Na₂SO₄) to the aqueous phase.[1][2][6] This increases the ionic strength of the aqueous layer, reducing the solubility of organic molecules and promoting phase separation.
-
pH Adjustment: Adjusting the pH of the aqueous phase can sometimes prevent emulsions, especially if the sample contains acidic or basic components that act as surfactants.[2][3]
-
Solvent Choice: Select an organic solvent with a significantly different density from the aqueous phase and low mutual solubility. For this compound, solvents like n-hexane, dichloromethane, and isooctane (B107328) have been used.[7]
Q3: My extraction has already formed an emulsion. What are the immediate steps I can take to break it?
Several physical and chemical methods can be employed to break a pre-formed emulsion:
| Method | Description | Advantages | Disadvantages |
| Time | Allow the separatory funnel to stand undisturbed.[8] | Simple, no reagents needed. | Can be time-consuming and may not be effective for stable emulsions. |
| Gentle Agitation | Gently swirl or stir the emulsion with a glass rod.[8] | Simple, can help coalesce droplets. | May not be sufficient for strong emulsions. |
| Addition of Brine | Add a saturated solution of NaCl (brine).[1][8] | Effective for many emulsions, increases aqueous phase density. | Increases the ionic strength, which may affect downstream analysis. |
| Centrifugation | Centrifuge the entire mixture at a low speed.[1][6] | Highly effective for physically forcing phase separation. | Requires a centrifuge large enough to hold the extraction vessel. |
| Filtration | Pass the emulsion through a bed of glass wool or phase separation paper.[1][9] | Can physically remove the emulsified layer. | May lead to loss of analyte adsorbed onto the filter material. |
| Temperature Change | Gently warming or cooling the separatory funnel. | Can alter solvent properties and aid separation. | Potential for analyte degradation at higher temperatures. |
| Addition of a Different Solvent | Add a small amount of a different organic solvent to change the overall properties of the organic phase.[1][6] | Can be effective if the right solvent is chosen. | Complicates solvent removal and may affect analyte solubility. |
| Ultrasonic Bath | Place the separatory funnel in an ultrasonic bath.[2] | Provides energy to disrupt the emulsion. | Can potentially degrade the analyte. |
Q4: Which solvent system is best for this compound LLE to minimize emulsions?
The choice of solvent depends on the sample matrix. Based on literature for this compound residue analysis, the following have been used:
| Solvent System | Application Context | Reference |
| n-Hexane and Acetonitrile | Extraction from beeswax. | [10] |
| Dichloromethane:Isooctane | Extraction from honey. | [7] |
| Acetonitrile | Dissolving extracted material. | [7] |
For initial extractions from aqueous samples, a nonpolar solvent like n-hexane or an isooctane mixture is a good starting point due to this compound's high lipophilicity.
Experimental Protocols
Protocol 1: Salting-Out Method for Emulsion Breaking
-
Prepare Saturated Brine: Add NaCl to deionized water with stirring until no more salt dissolves.
-
Add Brine to Emulsion: Carefully add the saturated brine solution dropwise to the separatory funnel containing the emulsion.
-
Gentle Mixing: Gently swirl the funnel after each addition. The increased ionic strength should help to break the emulsion.[1][6]
-
Allow to Settle: Let the funnel stand and observe the phase separation.
-
Drain Layers: Once the layers have separated, proceed with draining the lower layer and collecting the desired phase.
Protocol 2: Centrifugation Method
-
Transfer to Centrifuge Tubes: Carefully transfer the entire contents of the separatory funnel (or the emulsion layer) into appropriate centrifuge tubes.
-
Balance the Centrifuge: Ensure the centrifuge is properly balanced.
-
Centrifuge: Spin the tubes at a low to moderate speed (e.g., 1000-3000 rpm) for 5-10 minutes.
-
Observe Separation: After centrifugation, two distinct liquid layers should be visible.
-
Recover Phases: Carefully pipette or decant the desired layer.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for addressing emulsion formation during this compound LLE.
Caption: A decision tree for troubleshooting emulsion formation in LLE.
This guide provides a starting point for addressing emulsion issues in this compound liquid-liquid extraction. The optimal approach may vary depending on the specific sample matrix and experimental conditions.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. azom.com [azom.com]
- 3. Emulsion Breaking Techniques for Oil in Water Solvent Extractions [spectrosci.com]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. biotage.com [biotage.com]
- 7. Detection of this compound Residues in Beeswax and Honey Using High Performance Liquid Chromatography with Diode Array Detector [foodandnutritionjournal.org]
- 8. Chemistry Teaching Labs - Problems with extractions [chemtl.york.ac.uk]
- 9. Tips & Tricks [chem.rochester.edu]
- 10. Determination of this compound residues in beeswax by gas chromatography with electron-capture detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the limit of detection for fluvalinate in honey samples
Welcome to the Technical Support Center for the analysis of fluvalinate in honey samples. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows and achieving lower limits of detection.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound in honey, offering potential causes and solutions to enhance the accuracy and sensitivity of your results.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Analyte Recovery | Inefficient Extraction: The chosen solvent may not be optimal for extracting this compound from the honey matrix. Emulsion formation during liquid-liquid extraction can also trap the analyte. | - Optimize Extraction Solvent: A mixture of dichloromethane (B109758) and isooctane (B107328) (e.g., 2:8 v/v) has been shown to be effective for this compound extraction from honey.[1][2] - Address Emulsions: Solid-phase extraction (SPE) can be employed to avoid the emulsion issues often associated with liquid-liquid extraction.[3][4] - Modified QuEChERS: Consider using a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which is well-suited for complex matrices like honey and can improve recovery.[5][6][7][8] |
| High Matrix Interference / Noisy Baseline | Insufficient Sample Cleanup: Co-extractive components from the honey matrix (sugars, organic acids, etc.) can interfere with the detection of this compound. | - Solid-Phase Extraction (SPE): Utilize SPE cartridges for cleanup. C8 cartridges have been successfully used for this purpose.[3][4] For removal of organic acids, an anion-exchange cartridge can be effective.[9] - Dispersive SPE (dSPE) in QuEChERS: The cleanup step in the QuEChERS protocol, often using primary-secondary amine (PSA) sorbents, is designed to remove matrix components.[7] |
| Poor Chromatographic Peak Shape | Matrix Effects: Co-eluting matrix components can affect the ionization and peak shape of this compound. | - Matrix-Matched Calibration: Prepare calibration standards in a blank honey extract that has undergone the full sample preparation procedure. This helps to compensate for matrix effects. - Instrument Optimization: Ensure that the gas chromatography or liquid chromatography system is properly optimized for the analysis of this compound. This includes column selection, temperature programming, and mobile phase composition. |
| Inconsistent Results / Poor Reproducibility | Variability in Sample Preparation: Inconsistent execution of the extraction and cleanup steps can lead to variable results. | - Standardize Protocols: Ensure that all steps of the experimental protocol are clearly defined and consistently followed. - Internal Standards: Use an appropriate internal standard to account for variations in extraction efficiency and instrument response. |
| Limit of Detection (LOD) Not Low Enough | Suboptimal Analytical Technique: The chosen analytical instrument and method may not be sensitive enough for the desired detection limit. | - Choice of Detector: For gas chromatography, an electron capture detector (ECD) is highly sensitive to halogenated compounds like this compound.[3][4] Mass spectrometry (MS) detectors (GC-MS or LC-MS/MS) offer high selectivity and sensitivity.[6][10][11] - Method Optimization: Optimize instrument parameters such as injection volume, detector settings, and chromatographic conditions to maximize signal-to-noise ratio. |
Frequently Asked Questions (FAQs)
Sample Preparation
Q1: What is the most effective method for extracting this compound from honey?
A1: Several methods can be effective, with the choice depending on available equipment and desired sample throughput.
-
Liquid-Liquid Extraction (LLE): A modified LLE using a dichloromethane:isooctane (2:8 v/v) solvent mixture has demonstrated high recovery rates (88.7-98.9%).[1][2]
-
Solid-Phase Extraction (SPE): SPE with C8 cartridges is a rapid method that effectively avoids the emulsion problems sometimes seen with LLE.[3][4]
-
QuEChERS: The QuEChERS method is increasingly popular for pesticide residue analysis in complex matrices like honey due to its simplicity, speed, and effectiveness.[5][6][7][8]
Q2: How can I minimize matrix effects from the complex honey sample?
A2: Minimizing matrix effects is crucial for accurate quantification at low levels.
-
Effective Cleanup: A dedicated cleanup step is essential. In the QuEChERS method, this is typically achieved with a dispersive SPE (dSPE) step using sorbents like primary-secondary amine (PSA) to remove sugars and other interferences.[7] For other methods, SPE cartridges (e.g., C8 or anion-exchange) can be used for cleanup.[3][4][9]
-
Matrix-Matched Standards: Prepare your calibration standards in a blank honey matrix that has been processed through the same extraction and cleanup procedure as your samples. This helps to compensate for any remaining matrix effects that can suppress or enhance the analyte signal.
Analytical Detection
Q3: Which analytical technique provides the lowest limit of detection for this compound in honey?
A3: The choice of analytical instrumentation significantly impacts the achievable limit of detection (LOD).
-
Gas Chromatography (GC): When coupled with an Electron Capture Detector (GC-ECD), very low detection limits (e.g., 0.01 mg/kg) can be achieved, as the ECD is highly sensitive to the chlorinated structure of this compound.[3][4] GC coupled with Mass Spectrometry (GC-MS) also provides high sensitivity and specificity.[10][11]
-
High-Performance Liquid Chromatography (HPLC): HPLC with a Diode Array Detector (HPLC-DAD) has been used to achieve an LOD of 0.005 µg/g.[1][2] For even greater sensitivity and selectivity, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is a powerful technique.[6]
Q4: What are the typical recovery rates and limits of detection I can expect?
A4: With optimized methods, high recovery rates and low detection limits are achievable. The following table summarizes performance data from various studies.
Quantitative Data Summary
| Method | Sample Preparation | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery Rate (%) | Reference |
| HPLC-DAD | Modified LLE with Dichloromethane:Isooctane | 0.005 µg/g (5 µg/kg) | 0.012 µg/g (12 µg/kg) | 88.7 - 98.9 | [1][2] |
| GC-ECD | SPE with C8 cartridges | 0.01 mg/kg (10 µg/kg) | Not Reported | > 85 | [3][4] |
| GC-MS | Solvent Extraction with Ethyl Acetate:Cyclohexane | 0.2 - 2.0 µg/kg | 0.5 - 7.6 µg/kg | 81 - 108 | [11] |
| LC-MS/MS | Modified QuEChERS | 0.005 mg/kg (5 µg/kg) | 0.01 - 0.025 mg/kg | 70 - 120 (for most pesticides) | [6] |
Experimental Protocols
Method 1: HPLC-DAD with Liquid-Liquid Extraction
This method is based on a modified LLE for sample cleanup followed by HPLC-DAD for detection.[1][2]
-
Sample Preparation: Dissolve 1 g of honey in 10 mL of distilled water.
-
Extraction:
-
Add a mixture of dichloromethane:isooctane (2:8 v/v) to the honey solution and vortex thoroughly.
-
Allow the mixture to stand at room temperature until the layers separate.
-
Carefully transfer the upper organic layer to a clean glass container.
-
Repeat the extraction process two more times, combining the organic layers.
-
-
Solvent Evaporation: Place the container in a fume hood to allow the solvent to evaporate completely.
-
Reconstitution: Dissolve the dried extract in 4 mL of acetonitrile (B52724) (ACN).
-
Filtration: Filter the solution through a 0.22 µm PTFE membrane filter.
-
Analysis: Inject the filtered solution into the HPLC-DAD system for analysis.
Method 2: GC-ECD with Solid-Phase Extraction
This protocol utilizes SPE for cleanup and GC-ECD for sensitive detection.[3][4]
-
Sample Preparation: Weigh 12.5 g of honey and dilute it to 25 mL with water.
-
Solid-Phase Extraction (SPE):
-
Condition a double C8 SPE cartridge.
-
Pass the diluted honey sample through the conditioned cartridge.
-
Apply a vacuum to dry the cartridge.
-
-
Elution: Elute the this compound from the cartridge.
-
Solvent Evaporation: Evaporate the eluent to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a known volume of isooctane.
-
Analysis: Analyze the sample using a gas chromatograph equipped with an electron capture detector (GC-ECD).
Visualized Workflows
The following diagrams illustrate the logical flow of the experimental protocols for analyzing this compound in honey.
Caption: Workflow for HPLC-DAD analysis with Liquid-Liquid Extraction.
Caption: Workflow for GC-ECD analysis with Solid-Phase Extraction.
References
- 1. Detection of this compound Residues in Beeswax and Honey Using High Performance Liquid Chromatography with Diode Array Detector [foodandnutritionjournal.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Determination of tau-fluvalinate residues in honey | Semantic Scholar [semanticscholar.org]
- 5. Residual Tau-Fluvalinate in Honey Bee Colonies Is Coupled with Evidence for Selection for Varroa destructor Resistance to Pyrethroids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Occurrence of Pesticide Residues in Spanish Honey Measured by QuEChERS Method Followed by Liquid and Gas Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Optimized QuEChERS Workflow to Analyze Over 200 Pesticides in Honey [restek.com]
- 9. Solid-phase extraction procedure to remove organic acids from honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scilit.com [scilit.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Analysis of Fluvalinate Residues in Pollen
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the analysis of fluvalinate residues in pollen.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the analysis of this compound in pollen?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds in the sample matrix.[1][2] In pollen analysis, complex matrix components like lipids, pigments, and sugars can interfere with the analysis of this compound.[3] This interference can lead to either signal suppression (underestimation) or enhancement (overestimation) of the this compound concentration, resulting in inaccurate quantification.[1][2]
Q2: Which analytical techniques are most susceptible to matrix effects when analyzing this compound in pollen?
A2: Liquid chromatography-mass spectrometry (LC-MS), particularly with electrospray ionization (ESI), is highly susceptible to matrix effects.[2] Gas chromatography-mass spectrometry (GC-MS) can also be affected, though often to a lesser extent. The complex nature of the pollen matrix can interfere with the ionization process in both techniques.
Q3: How can I minimize matrix effects during sample preparation for this compound analysis in pollen?
A3: A robust sample preparation method is crucial. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used and effective technique for extracting pesticide residues from complex matrices like pollen.[4][5] This method involves an extraction step with an organic solvent followed by a cleanup step using dispersive solid-phase extraction (dSPE) to remove interfering matrix components.[3][6]
Q4: What are the most effective dSPE sorbents for cleaning up pollen extracts for this compound analysis?
A4: The choice of dSPE sorbent is critical for removing specific matrix interferences. For pollen, which can contain pigments and lipids, a combination of sorbents is often most effective.
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Primary Secondary Amine (PSA): Effective for removing sugars, fatty acids, and organic acids.[3][7]
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C18: Useful for removing nonpolar interferences like lipids and waxes.[3][7]
-
Graphitized Carbon Black (GCB): Effective for removing pigments and sterols, but may also retain planar pesticides like this compound, so its use should be carefully evaluated.[3]
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Z-Sep®: A zirconium-based sorbent that can effectively remove lipids and pigments.[3][6]
A combination of PSA and C18 is a good starting point for pollen analysis.
Q5: What is matrix-matched calibration and why is it important for this compound analysis in pollen?
A5: Matrix-matched calibration is a technique used to compensate for matrix effects.[8] It involves preparing calibration standards in a blank matrix extract that is free of the analyte of interest (this compound). This ensures that the standards and the samples experience similar matrix effects, leading to more accurate quantification.[8][9]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Low this compound recovery | Inefficient extraction: The extraction solvent may not be effectively penetrating the pollen matrix. Analyte loss during cleanup: The dSPE sorbent may be adsorbing this compound. | Optimize extraction: - Ensure thorough homogenization of the pollen sample. - Consider a solvent with appropriate polarity for this compound (e.g., acetonitrile). Evaluate cleanup sorbent: - Test different dSPE sorbents or combinations (e.g., reduce the amount of GCB if used). - Perform recovery experiments with spiked blank matrix to assess analyte loss at the cleanup stage. |
| High variability in results | Inconsistent sample preparation: Variations in sample homogenization, extraction, or cleanup steps. Instrumental instability: Fluctuations in the MS signal. | Standardize procedures: - Ensure consistent timing and technique for each sample preparation step. - Use an internal standard to normalize for variations. Check instrument performance: - Run system suitability tests before each batch of samples. - Clean the ion source of the mass spectrometer regularly. |
| Signal suppression or enhancement | Significant matrix effects: Co-eluting matrix components are interfering with this compound ionization. | Improve sample cleanup: - Experiment with different dSPE sorbents (e.g., PSA/C18, Z-Sep®) to remove more interferences. Use matrix-matched calibration: - Prepare calibration standards in blank pollen extract to compensate for the matrix effect. Dilute the sample: - Diluting the final extract can reduce the concentration of interfering matrix components, but ensure the this compound concentration remains above the limit of quantification. |
| Poor peak shape | Column contamination: Buildup of matrix components on the analytical column. Inappropriate mobile phase: The mobile phase composition is not optimal for this compound. | Protect the column: - Use a guard column to trap strongly retained matrix components. - Implement a column wash step after each analytical run. Optimize chromatography: - Adjust the mobile phase composition and gradient to improve peak shape. |
Quantitative Data Summary
Table 1: Linearity and Detection of this compound in Pollen by UPLC-MS/MS
| Parameter | Value | Reference |
| Linear Range | 10–1000 ng/g | [10] |
| Maximum Detected Value | 316.2 ng/g | [10][11] |
| Detection Rate in Samples | 50.0% | [10][11] |
Table 2: Comparison of dSPE Sorbent Performance for Matrix Removal (General Complex Matrices)
| Sorbent | Matrix Component Reduction (Median) | Key Advantages | Potential Disadvantages | Reference |
| Z-Sep® | 50% | Excellent removal of lipids and pigments. | Higher cost. | [3][6][12] |
| PSA | ~40% | Good removal of polar interferences (sugars, acids). | Less effective for nonpolar compounds. | [3][6][12] |
| C18 | ~30% | Effective for removing fats and waxes. | Less effective for polar compounds. | [3][6][12] |
| GCB | Variable | Excellent for pigment removal. | Can adsorb planar analytes. | [3][6][12] |
Experimental Protocols
Detailed Methodology: QuEChERS Extraction and dSPE Cleanup for this compound in Pollen
This protocol is a general guideline and may require optimization for specific laboratory conditions and instrumentation.
1. Sample Homogenization:
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Cryogenically grind the pollen sample to a fine, homogeneous powder using a mortar and pestle with liquid nitrogen. This ensures a representative sample and improves extraction efficiency.
2. Extraction:
-
Weigh 1 g of the homogenized pollen into a 50 mL centrifuge tube.
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Add 10 mL of acetonitrile.
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Add an appropriate internal standard if used.
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Vortex vigorously for 1 minute to ensure thorough mixing.
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Add a QuEChERS extraction salt packet (e.g., containing magnesium sulfate (B86663) and sodium acetate).
-
Shake vigorously for 1 minute.
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Centrifuge at ≥3000 x g for 5 minutes.
3. Dispersive Solid-Phase Extraction (dSPE) Cleanup:
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Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing the dSPE sorbent mixture (e.g., 50 mg PSA and 50 mg C18).
-
Vortex for 30 seconds.
-
Centrifuge at a high speed (e.g., 10,000 x g) for 5 minutes to pellet the sorbent.
4. Final Extract Preparation:
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS or GC-MS analysis.
Visualizations
Caption: Experimental workflow for the analysis of this compound in pollen.
Caption: The impact of matrix effects on analytical results.
References
- 1. Matrix effects in quantitative pesticide analysis using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Development and Validation of a Gas Chromatography-Mass Spectrometry Method for Determining Acaricides in Bee Pollen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Systematic Comparison of Extract Clean-Up with Currently Used Sorbents for Dispersive Solid-Phase Extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. Matrix-Matched Calibration for the Quantitative Analysis of Pesticides in Pepper and Wheat Flour: Selection of the Best Calibration Model | MDPI [mdpi.com]
- 9. epa.gov [epa.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Stability of fluvalinate analytical standards in different solvents
This technical support center provides guidance on the stability, storage, and handling of fluvalinate analytical standards in various solvents. It is intended for researchers, scientists, and drug development professionals to ensure the accuracy and reliability of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for preparing this compound analytical standard stock solutions?
A1: this compound is very soluble in most common organic solvents.[1][2][3] Acetonitrile (B52724) and methanol (B129727) are frequently used for commercial preparations of this compound and tau-fluvalinate (B143150) standards.[4][5] Other suitable solvents include ethyl acetate, acetone, toluene, and dichloromethane.[2] The choice of solvent should be compatible with your analytical method (e.g., HPLC-UV, GC-ECD, LC-MS).
Q2: What are the optimal storage conditions for this compound analytical standards?
A2: To ensure long-term stability, this compound analytical standards, both in neat form and in solution, should be stored in tightly sealed containers in the dark at or below -18°C. For shorter-term storage, refrigeration at 2-8°C is also acceptable for some commercial products. It is crucial to prevent solvent evaporation, which can alter the concentration of the standard. It is good practice to mark the solvent level on the vial to monitor for any loss.
Q3: How stable is this compound in common organic solvents like acetonitrile and methanol?
Q4: What are the main degradation pathways for this compound?
A4: The primary degradation pathways for this compound are hydrolysis and photodegradation.[1][3]
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Hydrolysis: The ester linkage in the this compound molecule is susceptible to hydrolysis, especially under basic (alkaline) conditions.[6] It is stable at neutral and acidic pH.[1][3] Hydrolysis leads to the formation of 2-[2-chloro-4-(trifluoromethyl)anilino]-3-methylbutanoic acid (the "anilino acid") and 3-phenoxybenzaldehyde.[6]
-
Photodegradation: Exposure to light, particularly UV radiation, can cause this compound to degrade. In aqueous solutions, the half-life can be as short as one day.[1][3] Therefore, it is essential to store standards in amber vials or otherwise protect them from light.
Q5: Can I use a this compound standard that has passed its expiration date?
A5: It is not recommended to use an analytical standard beyond its expiration date. If it is necessary to use an expired standard, its concentration and purity should be verified against a new, certified reference material. This can be done by comparing the peak areas of the old and new standards under identical chromatographic conditions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Decreased peak area of the this compound standard in a QC sample. | 1. Degradation of the standard: The stock or working solution may have degraded due to improper storage (exposure to light, elevated temperature, or presence of contaminants). 2. Solvent evaporation: The concentration of the standard may have changed due to the evaporation of the solvent. | 1. Prepare a fresh working solution from the stock solution. If the issue persists, prepare a new stock solution from the neat material or a new certified reference material. 2. Ensure vials are tightly sealed. Use vials with PTFE-lined caps. For long-term storage, consider using ampoules. Check for any decrease in the solution level. |
| Appearance of unexpected peaks in the chromatogram of the standard. | 1. Degradation products: The new peaks could be degradation products of this compound, such as the anilino acid or 3-phenoxybenzoic acid.[1] 2. Solvent impurities: The solvent may contain impurities. | 1. Confirm the identity of the new peaks using a mass spectrometer if available. If degradation is confirmed, discard the standard solution. 2. Run a solvent blank to check for impurities. Use high-purity, HPLC, or residue-grade solvents. |
| Inconsistent analytical results between different batches of standards. | 1. Differences in standard preparation: Variations in weighing, dilution, or the solvent used can lead to inconsistencies. 2. Use of an unstable standard: One of the standard solutions may have degraded. | 1. Follow a strict, validated protocol for the preparation of all standard solutions. 2. Perform a stability check on new and old standard solutions by injecting them in the same sequence and comparing the results. |
| Formation of isomers for other pyrethroids has been reported in some solvents. Could this happen with this compound? | While not specifically documented for this compound, some pyrethroids can isomerize, particularly during GC analysis when using certain solvents like acetonitrile.[7] | If you observe peak splitting or shoulders that are not present when using a different solvent (e.g., toluene), consider the possibility of on-instrument isomerization. This is less common in HPLC analysis. |
Stability Summary in Different Solvents (Qualitative)
| Solvent | Stability | Considerations |
| Acetonitrile | Generally Good | High-purity, anhydrous acetonitrile is recommended. Some studies suggest that for certain pesticides, the addition of a small amount of acetic acid (0.1% v/v) can improve stability, though this has not been specifically shown for this compound.[7] |
| Methanol | Generally Good | Use high-purity, anhydrous methanol. |
| Ethyl Acetate | Generally Good | Prone to hydrolysis if water is present. Ensure the solvent is dry. |
| Toluene | Very Good | A good choice for long-term storage of stock solutions, especially for GC applications. |
| Hexane | Very Good | A non-polar solvent that is suitable for long-term storage. |
Experimental Protocols
Protocol for Preparing a this compound Stock Solution (1000 µg/mL)
-
Materials:
-
This compound analytical standard (neat material)
-
High-purity solvent (e.g., acetonitrile, methanol, or toluene)
-
Calibrated analytical balance
-
Class A volumetric flasks (e.g., 10 mL)
-
Glass Pasteur pipettes or syringes
-
Amber glass vials with PTFE-lined caps
-
-
Procedure:
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Allow the container of the neat this compound standard to equilibrate to room temperature before opening to prevent condensation.
-
Accurately weigh approximately 10 mg of the this compound standard into a 10 mL volumetric flask. Record the exact weight.
-
Add a small amount of the chosen solvent (e.g., 5 mL) to the flask and gently swirl to dissolve the standard completely.
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Once dissolved, fill the flask to the mark with the solvent.
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Cap the flask and invert it several times to ensure the solution is homogeneous.
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Transfer the stock solution to an amber glass vial for storage.
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Label the vial clearly with the compound name, concentration, solvent, preparation date, and your initials.
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Store the stock solution at or below -18°C in the dark.
-
Visualizations
Caption: Workflow for assessing the stability of a this compound analytical standard.
Caption: Simplified degradation pathways of this compound.
References
- 1. EXTOXNET PIP - this compound [extoxnet.orst.edu]
- 2. This compound | C26H22ClF3N2O3 | CID 50516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. hpc-standards.com [hpc-standards.com]
- 5. tau-Fluvalinate in Methanol 100 g/mL, Fisher Chemical 1 mL | Buy Online | Fisher Chemical | Fisher Scientific [fishersci.no]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Degradation of fluvalinate in honey under different storage temperatures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the degradation of fluvalinate in honey under different storage temperatures.
Frequently Asked Questions (FAQs)
Q1: I am designing an experiment to study the degradation of this compound in honey at different storage temperatures. What temperatures should I consider?
A1: Based on existing research, this compound, particularly tau-fluvalinate (B143150), is highly stable in honey across a range of temperatures. Studies have investigated storage at 35°C for extended periods (over 8 months) and have also subjected this compound-spiked honey to heat treatments similar to those used in commercial honey processing.[1][2] Across these conditions, no significant degradation of tau-fluvalinate was observed.[1][2] Therefore, you should anticipate very slow to negligible degradation, even at elevated storage temperatures. For a comprehensive study, you might consider a wide range of temperatures, such as refrigerated (4°C), ambient (e.g., 20-25°C), and elevated (e.g., 35°C), but be prepared for long experimental durations to observe any potential degradation.
Q2: Why am I not observing any degradation of this compound in my honey samples, even after several weeks of storage at an elevated temperature (e.g., 35°C)?
A2: This finding is consistent with published literature. Tau-fluvalinate has been shown to be chemically stable in honey for over 8 months when stored in the dark at 35°C.[2] The complex matrix of honey, with its low water activity and acidic pH, may contribute to the stability of lipophilic compounds like this compound. The lack of degradation is a documented characteristic of this pesticide in this specific matrix.
Q3: My analytical method shows a slight decrease in this compound concentration over time, but the results are not consistent. How can I troubleshoot this?
A3: Inconsistent results could be due to several factors unrelated to chemical degradation:
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Sample Homogeneity: this compound is lipophilic and may not be perfectly distributed throughout the honey matrix. Ensure your honey samples are thoroughly homogenized before taking aliquots for analysis.
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Extraction Efficiency: The efficiency of your extraction method can influence the final concentration measured. Ensure your method is validated with consistent recovery rates. A study by Tsigouri et al. (2001) achieved an overall recovery of 90.25 (±0.85)% using C8 SPE cartridges.[1]
-
Analytical Instrument Variability: Calibrate your analytical instrument (e.g., GC-ECD, HPLC-DAD) regularly and run standards with each batch of samples to account for any instrument drift.
-
Adsorption to Container Surfaces: this compound may adsorb to the surfaces of storage containers. Using silanized glass vials can help minimize this effect.
Q4: Are there any specific factors within honey that might influence this compound stability?
A4: While temperature is a primary factor in chemical degradation, the pH of the honey could also play a role. A study on the persistence of tau-fluvalinate investigated two honey types with pH values of 3.85 and 5.40 and found the compound to be stable in both.[1] This suggests that within the typical pH range of honey, this compound remains stable.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| No detectable degradation of this compound | High stability of this compound in honey. | This is an expected result based on current scientific literature. Consider extending the duration of your experiment or including a positive control (a less stable pesticide) to validate your experimental setup. |
| Inconsistent this compound concentrations across replicates | Poor sample homogenization. | Before taking an analytical sample, ensure the entire honey sample is at a uniform consistency and temperature. Gently warm and stir the honey if necessary. |
| Variable extraction recovery. | Re-validate your extraction method. Prepare a set of spiked honey samples at a known concentration and process them to determine the percent recovery and standard deviation of your method. | |
| Gradual decrease in measured concentration, potentially due to factors other than degradation | Adsorption of this compound to container walls. | Use inert container materials such as amber, silanized glass vials for storage and sample preparation. |
| Photodegradation if samples are exposed to light. | Store all this compound-spiked honey samples in the dark or in amber containers to prevent light-induced degradation. |
Data on this compound Stability in Honey
Current research has not provided evidence of significant this compound degradation in honey under various storage temperatures, and therefore, a table of comparative degradation rates or half-lives cannot be compiled. The available data strongly indicates the high persistence of this compound in honey.
Key Findings from Tsigouri et al. (2001):
| Storage Condition | Duration | Observed Degradation |
| 35°C in the dark | 248 days | No significant degradation |
| Heat treatment (simulating honey packing) | Not specified | No degradation recorded |
Experimental Protocols
Methodology for Studying Tau-Fluvalinate Persistence in Honey (Adapted from Tsigouri et al., 2001)
This protocol describes a general procedure for investigating the stability of tau-fluvalinate in honey samples.
-
Honey Sample Preparation:
-
Obtain two types of honey with differing pH values (e.g., pH 3.85 and pH 5.40).
-
Spike the honey samples with a standard solution of tau-fluvalinate in a suitable solvent (e.g., acetone) to achieve desired concentrations (e.g., 50 µg/kg and 200 µg/kg).
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Thoroughly homogenize the spiked honey samples.
-
-
Storage Conditions:
-
Aliquot the spiked honey samples into appropriate storage containers (e.g., amber glass vials).
-
Store the samples in an incubator at a constant temperature (e.g., 35°C) in the dark.
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For heat treatment studies, subject the spiked honey samples to a temperature profile that mimics commercial honey blending and packing processes.
-
-
Sampling:
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Collect samples in duplicate at various time intervals (e.g., day 0, day 30, day 60, etc., up to 248 days).
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Store collected samples frozen until analysis.
-
-
Analytical Procedure:
-
Extraction and Cleanup:
-
Dissolve a known amount of honey (e.g., 10g) in distilled water.
-
Perform a solid-phase extraction (SPE) using C8 cartridges.
-
Elute the tau-fluvalinate from the SPE cartridge with dichloromethane.
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Evaporate the solvent and redissolve the residue in a suitable solvent for analysis (e.g., n-hexane).
-
-
Quantification:
-
Analyze the samples using gas chromatography with an electron-capture detector (GC-ECD).
-
Prepare a calibration curve using tau-fluvalinate standards of known concentrations.
-
Quantify the concentration of tau-fluvalinate in the honey samples by comparing the peak areas to the calibration curve.
-
-
Visualizations
Caption: Experimental workflow for studying this compound degradation in honey.
Caption: Factors influencing the stability of this compound in honey.
References
Technical Support Center: Tau-fluvalinate Persistence in Beehives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the persistence of the acaricide tau-fluvalinate (B143150) in beehive matrices.
Frequently Asked Questions (FAQs)
FAQ 1: I am detecting tau-fluvalinate in my control hives that have not been treated for years. Is this expected?
Yes, this is a documented phenomenon. Due to its high lipophilicity (fat-solubility), tau-fluvalinate readily absorbs into beeswax and can persist for extended periods.[1][2] Studies have shown the chronic presence of tau-fluvalinate residues in wax and beebread from honey bee colonies that were not treated with this acaricide in the previous four years.[3][4][5][6][7] This persistence is a significant factor in the widespread contamination of beeswax.[4] The half-life of tau-fluvalinate in beeswax has been estimated to be around 5 years.[1] Therefore, the use of previously contaminated foundation wax or the movement of contaminated combs between hives can lead to the presence of tau-fluvalinate in untreated colonies.
FAQ 2: My degradation study of tau-fluvalinate in honey shows very slow or no degradation. Am I doing something wrong?
It is highly likely your results are accurate. Tau-fluvalinate is remarkably stable in honey.[8][9] Research has shown that it can remain stable for over 8 months, even at 35°C.[8][9] Studies have also indicated that heat treatment similar to that used in honey processing does not cause significant degradation.[8] The pH of the honey is also not a significant factor in its degradation.[8]
FAQ 3: I am seeing significant variability in tau-fluvalinate residue levels between different hive matrices. Why is this?
This is expected due to the physicochemical properties of tau-fluvalinate and the nature of the different hive components. As a lipophilic compound, tau-fluvalinate has a strong affinity for the lipid-rich beeswax, leading to its accumulation in this matrix.[2][10] Residue levels are often found to be 5 to 10 times lower in honeycomb wax compared to brood combs.[9] Beebread can also show high concentrations of tau-fluvalinate.[3][5] Honey, being an aqueous matrix, typically contains lower levels of this fat-soluble compound.[11][12]
FAQ 4: What are the most common analytical methods for quantifying tau-fluvalinate in hive matrices?
The most frequently used analytical techniques are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).
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Gas Chromatography (GC): Often coupled with an Electron Capture Detector (GC-ECD) or Mass Spectrometry (GC-MS).[3][8][9][13]
-
High-Performance Liquid Chromatography (HPLC): Commonly used with a Diode Array Detector (HPLC-DAD).[14]
-
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS): A highly sensitive method for detecting a range of pesticides, including tau-fluvalinate.[15]
Sample preparation is crucial and often involves a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method or Solid Phase Extraction (SPE) for cleanup.[3][16]
Troubleshooting Guides
Problem 1: Low recovery of tau-fluvalinate during sample extraction from beeswax.
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Possible Cause: Inefficient extraction from the complex, waxy matrix.
-
Troubleshooting Steps:
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Solvent Choice: Ensure the use of appropriate non-polar solvents or solvent mixtures that can effectively dissolve the wax and partition the tau-fluvalinate. A mixture of dichloromethane (B109758) and isooctane (B107328) (2:8 v/v) has been shown to be effective.[14]
-
Homogenization: Thoroughly homogenize the wax sample to maximize the surface area for extraction.
-
Cleanup: Use a robust cleanup method like Solid Phase Extraction (SPE) with silica (B1680970) cartridges to remove interfering lipids.[13]
-
Method Validation: Validate your extraction method using spiked samples to determine the recovery rate. Recoveries between 85% and 110% are generally considered acceptable.[13][14]
-
Problem 2: Inconsistent quantification results in honey samples.
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Possible Cause: Matrix effects from the high sugar content of honey interfering with the analytical instrument.
-
Troubleshooting Steps:
-
Sample Dilution: Dilute the honey sample with ultra-pure water before extraction to reduce the sugar concentration.
-
Cleanup: Employ a C8 Solid Phase Extraction (SPE) cartridge for sample cleanup, which has been proven effective for honey.[8][9]
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank honey extract that has been processed through the same extraction and cleanup procedure as your samples. This will help to compensate for any matrix-induced signal suppression or enhancement.
-
Internal Standard: Use an internal standard to improve the accuracy and precision of your quantification.
-
Quantitative Data Summary
Table 1: Tau-fluvalinate Residue Levels in Various Beehive Matrices
| Hive Matrix | Residue Concentration Range | Reference |
| Beeswax | 1.2 to 6.6 µg/g | [12] |
| 98 to 1630 ng/g (after 180 days) | [10] | |
| Beebread | 167.1 to 2129.3 ppb | [3] |
| Honey | <1 µg/kg to 3.82 µg/kg | [12] |
| [9] | ||
| Bees | 0.06 to 7.13 ng/bee (after 30-day treatment) | [15] |
| 14 to 160 ng/g (after 30 days) | [10] |
Note: ppb (parts per billion) is approximately equal to µg/kg. µg/g is equivalent to ppm (parts per million).
Experimental Protocols
Protocol 1: Extraction and Analysis of Tau-fluvalinate from Beeswax using GC-MS
This protocol is based on methodologies described in the literature.[3]
-
Sample Preparation:
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Collect 4 pieces of wax (4 x 4 cm) from different parts of the comb.
-
Freeze the samples at -20°C until analysis.
-
Cut the frozen wax into small pieces.
-
-
Extraction:
-
Weigh 1 g of the homogenized wax sample into a 50 mL centrifuge tube.
-
Add 10 mL of a solvent mixture of ethyl acetate (B1210297) and hexane (B92381) (70:30, v/v).
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Vortex vigorously for 20 minutes.
-
Centrifuge for 10 minutes at 3000 rpm.
-
-
Cleanup (Dispersive Solid-Phase Extraction):
-
Transfer 6 mL of the supernatant to a 10 mL centrifuge tube containing 500 mg of Z-sep/C18 sorbent.
-
Vortex for 1 minute.
-
Centrifuge for 5 minutes at 3000 rpm.
-
-
Analysis by GC-MS:
-
Transfer the final extract into a GC vial.
-
Inject 1 µL of the extract into the GC-MS system.
-
GC Conditions (Example):
-
Column: DB-5MS (30 m x 0.25 mm x 0.25 µm)
-
Inlet Temperature: 250°C
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Oven Program: Start at 70°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min.
-
-
MS Conditions (Example):
-
Ionization Mode: Electron Ionization (EI)
-
Source Temperature: 230°C
-
Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity for tau-fluvalinate.
-
-
Protocol 2: Extraction and Analysis of Tau-fluvalinate from Honey using HPLC-DAD
This protocol is based on methodologies described in the literature.[14]
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Sample Preparation:
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Homogenize the honey sample.
-
Weigh 5 g of honey into a 50 mL centrifuge tube.
-
Dissolve the honey in 10 mL of ultra-pure water.
-
-
Extraction:
-
Add 10 mL of a dichloromethane:isooctane (2:8 v/v) solvent mixture.
-
Shake vigorously for 5 minutes.
-
Centrifuge for 10 minutes at 4000 rpm to separate the phases.
-
-
Cleanup (Solid Phase Extraction - SPE):
-
Condition a C8 SPE cartridge with 5 mL of methanol (B129727) followed by 5 mL of ultra-pure water.
-
Load the aqueous layer from the extraction step onto the cartridge.
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Wash the cartridge with 5 mL of water:methanol (90:10 v/v) to remove sugars and other polar interferences.
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Dry the cartridge under vacuum for 10 minutes.
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Elute the tau-fluvalinate with 5 mL of dichloromethane.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of the mobile phase.
-
-
Analysis by HPLC-DAD:
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.
-
Inject 20 µL into the HPLC system.
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile:Water (80:20 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
DAD Detection: Monitor at the wavelength of maximum absorbance for tau-fluvalinate (typically around 270 nm).
-
-
Visualizations
Caption: Workflow for Tau-fluvalinate Analysis in Beeswax.
Caption: Putative Metabolic Pathway of Tau-fluvalinate.
References
- 1. aloki.hu [aloki.hu]
- 2. orbi.uliege.be [orbi.uliege.be]
- 3. Residual Tau-Fluvalinate in Honey Bee Colonies Is Coupled with Evidence for Selection for Varroa destructor Resistance to Pyrethroids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Residual tau-fluvalinate in honey bee colonies is coupled with evidence for selection for Varroa destructor resistance to pyrethroids [uvadoc.uva.es]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Residual Tau-Fluvalinate in Honey Bee Colonies Is Coupled with Evidence for Selection for Varroa destructor Resistance to Pyrethroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Study of tau-fluvalinate persistence in honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Detection of Fluvalinate Residues in Beeswax and Honey Using High Performance Liquid Chromatography with Diode Array Detector [foodandnutritionjournal.org]
- 15. tau-Fluvalinate and other pesticide residues in honey bees before overwintering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. epa.gov [epa.gov]
Troubleshooting poor recovery of fluvalinate during sample preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing poor recovery of fluvalinate during sample preparation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the common causes of poor this compound recovery during sample preparation?
Poor recovery of this compound, a synthetic pyrethroid used as an acaricide in beekeeping, can be attributed to several factors throughout the sample preparation workflow. Key areas to investigate include:
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Suboptimal Extraction Solvent: this compound is a lipophilic (fat-soluble) compound, and its efficient extraction is highly dependent on the choice of solvent.[1][2] Using solvents with inappropriate polarity will result in incomplete extraction from the sample matrix.
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Inefficient Extraction Procedure: The physical process of extraction, including the sample-to-solvent ratio, agitation method and duration, and temperature, can significantly impact recovery.
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Analyte Loss During Cleanup: Cleanup steps, which are essential for removing interfering matrix components, can sometimes lead to the loss of this compound if not properly optimized.[3]
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Matrix Effects: Complex matrices like beeswax and honey can contain compounds that interfere with the analytical signal, leading to suppression or enhancement, which may be misinterpreted as poor recovery.[4][5][6]
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Degradation of this compound: Although generally stable, this compound can degrade under certain conditions, such as exposure to high pH or prolonged exposure to sunlight (photolysis).[7][8]
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Improper Solvent Evaporation and Reconstitution: Significant loss of the analyte can occur during the solvent evaporation step if it is not performed carefully. The choice of reconstitution solvent is also crucial for compatibility with the analytical instrument.
Q2: My this compound recovery from beeswax samples is low. How can I improve it?
Low recovery from the waxy matrix is a common challenge due to the lipophilic nature of this compound, which causes it to be strongly retained in the beeswax.[1][9] Here are some troubleshooting steps:
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Optimize the Extraction Solvent: A mixture of a nonpolar solvent and a slightly more polar solvent is often effective. For instance, a mixture of dichloromethane (B109758) and isooctane (B107328) (2:8 v/v) has been shown to achieve high recovery rates.[9][10] Other options include acetonitrile (B52724) or mixtures of hexane (B92381) and ethyl acetate.[11][12]
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Improve Sample Dissolution: Ensure the beeswax is completely dissolved in the initial solvent. This may require heating the sample and solvent. A study suggests heating the beeswax sample to 60-70°C to ensure it melts completely before adding the pre-heated solvent.[9][11]
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Implement a Freeze-Out Step: After extraction, cooling the extract (e.g., at -18°C for 30 minutes) can help precipitate some of the waxy components, which can then be removed by centrifugation.[9]
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Consider Dispersive Solid-Phase Extraction (d-SPE) for Cleanup: A d-SPE cleanup step using sorbents like Z-sep/C18 can effectively remove lipids and other interferences.[12]
Q3: I am experiencing inconsistent this compound recovery in honey samples. What could be the issue?
Inconsistent recovery from honey can be due to its complex composition of sugars, organic acids, and other compounds, leading to matrix effects and emulsions during liquid-liquid extraction.[13][14]
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Proper Sample Dilution: Initially, dilute the honey sample with water to reduce its viscosity and facilitate solvent extraction. A common starting point is a 1:10 dilution (e.g., 1 g of honey in 10 mL of distilled water).[9]
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Choice of Extraction Method: While liquid-liquid extraction (LLE) is common, it can be prone to emulsion formation.[13] Solid-phase extraction (SPE) using C8 or C18 cartridges can be a more robust alternative, as it effectively separates this compound from the aqueous honey solution and minimizes emulsions.[13][15]
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pH Adjustment: While this compound is stable at acidic to neutral pH, adjusting the pH of the initial honey-water mixture can sometimes improve extraction efficiency, although this is not always necessary.[7][15]
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Use of Salting-Out: In LLE, adding salts like sodium chloride (NaCl) to the aqueous layer can enhance the partitioning of this compound into the organic solvent layer.[3]
Q4: How can I minimize matrix effects in my LC-MS/MS or GC-ECD analysis of this compound?
Matrix effects can cause significant signal suppression or enhancement, leading to inaccurate quantification.[4][16]
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Matrix-Matched Calibration: This is the most effective way to compensate for matrix effects. Prepare your calibration standards in a blank matrix extract that is free of this compound.[3][4] This helps to mimic the ionization conditions of the actual samples.
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Sample Dilution: Diluting the final extract with the mobile phase (for LC-MS/MS) or an appropriate solvent can reduce the concentration of co-eluting matrix components, thereby minimizing their impact on the ionization of this compound.[4]
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Effective Cleanup: Employing a thorough cleanup procedure, such as SPE or d-SPE, is crucial to remove as many interfering compounds as possible before analysis.[3][11][17]
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Use of an Internal Standard: An isotopically labeled internal standard, if available, can help to correct for both matrix effects and variations in sample processing.
Quantitative Data Summary
The following table summarizes this compound recovery rates from various studies, highlighting the effectiveness of different sample preparation methods.
| Matrix | Extraction Method | Analytical Technique | Average Recovery (%) | Reference |
| Beeswax | LLE with Dichloromethane:Isooctane (2:8) | HPLC-DAD | 85.3 - 96.4 | [9][10] |
| Honey | LLE with Dichloromethane:Isooctane (2:8) | HPLC-DAD | 88.7 - 98.9 | [9][10] |
| Honey | SPE with C8 cartridges | GC-ECD | > 85 | [13] |
| Beeswax | Solvent extraction with Acetonitrile + d-SPE | GC-MS | 90 - 108 | [11] |
| Honey | SPE with C8 cartridges and Dichloromethane elution | GC-ECD | 90.25 ± 0.85 | [15] |
| Beeswax | Partitioning on diatomaceous earth and Florisil cleanup | GC-ECD | 77.4 - 87.3 | [17] |
Experimental Protocols
1. Modified Liquid-Liquid Extraction (LLE) for this compound from Beeswax (Adapted from[9])
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Weigh 1 g of a frozen and ground beeswax sample into a heat-resistant vial.
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Heat the vial to 60°C until the beeswax is completely melted.
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In a separate beaker, heat the extraction solvent (dichloromethane:isooctane, 2:8 v/v) to 60°C.
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Add the heated solvent to the melted beeswax sample.
-
Vortex the mixture until the sample is completely dissolved.
-
Transfer the solution to a centrifuge tube and cool at -18°C for 30 minutes.
-
Centrifuge the tube for 10 minutes at 5000 rpm.
-
Carefully transfer the supernatant to a clean beaker.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., acetonitrile) for analysis.
2. Solid-Phase Extraction (SPE) for this compound from Honey (Adapted from[13][15])
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Weigh 10 g of honey into a beaker and dissolve it in 20 mL of deionized water.
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Condition a C8 SPE cartridge by passing 5 mL of methanol (B129727) followed by 5 mL of deionized water through it.
-
Load the diluted honey sample onto the conditioned SPE cartridge.
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Wash the cartridge with 10 mL of deionized water to remove sugars and other polar interferences.
-
Dry the cartridge under vacuum for 10 minutes.
-
Elute the this compound from the cartridge with 10 mL of dichloromethane or another suitable organic solvent.
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Collect the eluate and evaporate it to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for chromatographic analysis.
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting poor this compound recovery.
Caption: Troubleshooting workflow for poor this compound recovery.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. bataviabiosciences.com [bataviabiosciences.com]
- 6. Matrix Effects in Multi-Residue Pesticide Analysis When Using Liquid Chromatography-Tandem Mass Spectrometry [restek.com]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 8. This compound | C26H22ClF3N2O3 | CID 50516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Detection of this compound Residues in Beeswax and Honey Using High Performance Liquid Chromatography with Diode Array Detector [foodandnutritionjournal.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Residual Tau-Fluvalinate in Honey Bee Colonies Is Coupled with Evidence for Selection for Varroa destructor Resistance to Pyrethroids [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Study of tau-fluvalinate persistence in honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Matrix effects in quantitative pesticide analysis using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Minimizing fluvalinate degradation during sample processing and analysis
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing fluvalinate degradation during sample processing and analysis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during this compound analysis, providing practical solutions to mitigate degradation and ensure data accuracy.
Q1: I am seeing lower than expected this compound concentrations in my samples. What are the potential causes related to degradation?
A1: Lower than expected this compound concentrations are often due to degradation during sample handling, processing, or analysis. The primary factors contributing to this compound degradation are:
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High pH: this compound is susceptible to alkaline hydrolysis. Exposure to basic conditions (pH > 7) can rapidly break down the molecule.[1]
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Photodegradation: Exposure to sunlight or other sources of UV radiation can cause this compound to degrade.[1]
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Thermal Degradation: While generally stable at ambient temperatures, prolonged exposure to high temperatures during sample processing can lead to degradation.
Troubleshooting Steps:
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pH Control: Ensure all aqueous solutions, including extraction solvents and mobile phases, are neutral or slightly acidic (pH 3-6).[1] Avoid using alkaline solutions.
-
Light Protection: Protect samples, standards, and extracts from light by using amber vials, covering glassware with aluminum foil, and minimizing exposure to direct sunlight.
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Temperature Control: Keep samples cool during collection and storage. Use refrigerated centrifuges and avoid excessive heating during solvent evaporation steps.
Q2: My chromatograms show unexpected peaks that interfere with this compound quantification. Could these be degradation products?
A2: Yes, interfering peaks can be a result of this compound degradation. The primary degradation pathways are hydrolysis and photodegradation, which can lead to the formation of several breakdown products. For instance, under alkaline conditions, this compound can hydrolyze, leading to the formation of 3-phenoxybenzaldehyde.
Troubleshooting Steps:
-
Review Sample Handling: Assess your sample processing workflow for potential exposure to high pH or UV light, which could be causing degradation and the appearance of these extra peaks.
-
Mass Spectrometry Confirmation: If using LC-MS or GC-MS, analyze the interfering peaks to confirm if their mass-to-charge ratio corresponds to known this compound degradation products.
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Optimize Chromatography: Adjust your chromatographic method (e.g., gradient, column chemistry) to improve the separation of this compound from its degradation products.
Q3: What are the best practices for storing samples to prevent this compound degradation?
A3: Proper sample storage is critical for maintaining the integrity of this compound.
Recommendations:
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Temperature: Store samples at or below 4°C for short-term storage and at -20°C or lower for long-term storage.
-
Light: Always store samples in the dark, using amber containers or by wrapping them in foil.
-
pH: For aqueous samples, consider adjusting the pH to a slightly acidic range (pH 4-6) before storage, if compatible with the sample matrix and analytical method.
Q4: Which extraction solvents are recommended to minimize this compound degradation?
A4: The choice of extraction solvent is crucial. It should efficiently extract this compound while minimizing degradation.
Recommendations:
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Apolar Solvents: For liquid-liquid extraction (LLE), solvents like n-hexane, dichloromethane (B109758), and ethyl acetate (B1210297) are commonly used.[2][3]
-
Polar Organic Solvents: For solid-phase extraction (SPE) and extraction from solid matrices, methanol (B129727) and acetonitrile (B52724) are often employed.[3][4]
-
Solvent Mixtures: A mixture of dichloromethane and isooctane (B107328) (2:8, v/v) has been shown to be effective for extracting this compound from beeswax and honey matrices.[2]
-
Avoid Alkaline Solvents: Do not use solvents with a high pH.
Q5: How can I prevent degradation during the solvent evaporation step?
A5: The solvent evaporation step can be a source of thermal degradation if not properly controlled.
Recommendations:
-
Use a gentle stream of nitrogen to evaporate the solvent at a controlled, low temperature.
-
Avoid high temperatures. Keep the water bath temperature as low as possible while still allowing for efficient evaporation.
-
Do not evaporate to complete dryness, as this can increase the risk of analyte loss and degradation. Reconstitute the residue in a suitable solvent immediately after evaporation.
Quantitative Data Summary
The following tables summarize key data related to this compound stability and analysis.
Table 1: Stability of this compound under Different pH and Temperature Conditions
| pH | Temperature (°C) | Half-life |
| 3 | 25 | 30 days |
| 6 | 25 | 30 days |
| 9 | 25 | 1-2 hours |
| 3 | 42 | 35 days |
| 6 | 42 | 8 days |
| 9 | 42 | 1 day |
Data sourced from PubChem[1]
Table 2: Recovery of this compound using Different Analytical Methods
| Analytical Method | Matrix | Extraction/Cleanup Method | Average Recovery (%) |
| GC-ECD | Beeswax | LLE with n-hexane, SPE with Florisil | 77.4 - 87.3 |
| LC-MS | Crops, Soil, Water | LLE, SPE | 80 - 100 |
| HPLC-DAD | Beeswax | LLE with Dichloromethane:Isooctane | 85.3 - 96.4 |
| HPLC-DAD | Honey | LLE with Dichloromethane:Isooctane | 88.7 - 98.9 |
| GC-ECD | Honey | SPE with C8 cartridges | >85 |
Data compiled from various sources[2][3][4][5]
Experimental Protocols
1. Protocol for Extraction of this compound from Beeswax using LLE
This protocol is adapted from a method described for HPLC-DAD analysis.[2]
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Weigh 0.1 g of the beeswax sample into a vial.
-
Heat the sample to 60°C until fully melted.
-
In a separate beaker, heat the extraction solvent (dichloromethane:isooctane, 2:8 v/v) to 60°C.
-
Add the heated solvent to the melted beeswax sample.
-
Vortex the mixture until the wax is completely dissolved.
-
Transfer the solution to a centrifuge tube and cool at -18°C for 30 minutes.
-
Centrifuge at 5000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a clean tube for analysis.
2. Protocol for Solid-Phase Extraction (SPE) of this compound from Honey
This protocol is based on a method for GC-ECD analysis.[5]
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Weigh 10 g of honey and dissolve it in 20 mL of deionized water.
-
Condition a C8 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water through it.
-
Load the diluted honey sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 5 mL of deionized water to remove interferences.
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Dry the cartridge under a gentle stream of nitrogen.
-
Elute the this compound from the cartridge with 5 mL of dichloromethane.
-
The eluate is then ready for concentration and analysis.
Visualizations
Caption: Major degradation pathways of this compound.
Caption: Troubleshooting workflow for this compound analysis issues.
References
- 1. This compound | C26H22ClF3N2O3 | CID 50516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Detection of this compound Residues in Beeswax and Honey Using High Performance Liquid Chromatography with Diode Array Detector [foodandnutritionjournal.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Enhancing the resolution of fluvalinate stereoisomers in chiral chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the resolution of fluvalinate stereoisomers using chiral chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the common chiral stationary phases (CSPs) for separating this compound stereoisomers?
A1: Polysaccharide-based chiral stationary phases are highly effective for the separation of this compound stereoisomers. Specifically, columns with cellulose (B213188) or amylose (B160209) derivatives, such as cellulose-tris(3,5-dimethylphenylcarbamate), have demonstrated successful separation.[1] A Chiralcel OJ column has also been reported to achieve complete separation.[2] A systematic screening approach with different polysaccharide-based CSPs is recommended to find the optimal stationary phase for your specific application.
Q2: What is a typical mobile phase composition for normal-phase chiral separation of this compound?
A2: For normal-phase chiral chromatography of this compound, a mobile phase consisting of a non-polar primary solvent like n-hexane and a polar alcohol modifier is typically used.[1][2] Common starting ratios are in the range of 90:10 to 96:4 (v/v) of n-hexane to alcohol (e.g., ethanol (B145695) or 2-propanol).[1][2] The type and concentration of the alcohol modifier can significantly impact selectivity and resolution, so optimization of this component is crucial.
Q3: How does temperature affect the chiral resolution of this compound?
A3: Temperature is a critical parameter in optimizing chiral separations. For many pyrethroids, including this compound, lower temperatures often lead to better separation.[1] It is advisable to use a column oven to maintain a consistent and controlled temperature throughout the analysis to ensure reproducible results. Investigating a temperature range (e.g., 10°C to 40°C) can help determine the optimal condition for maximizing resolution.
Q4: Can I use reversed-phase chromatography for this compound analysis?
A4: While normal-phase chromatography is more common for the chiral separation of this compound, reversed-phase methods can be used for general analysis of tau-fluvalinate (B143150). One such method uses a mobile phase of acetonitrile, water, and phosphoric acid.[3] However, for achieving stereoisomeric resolution, chiral stationary phases under normal-phase or polar organic modes are generally more successful.
Q5: What are the key physicochemical properties of this compound to consider for method development?
A5: this compound has low solubility in water and is freely soluble in organic solvents like alcohols and aromatic hydrocarbons.[4] It is a viscous liquid.[5] The stability of this compound is pH-dependent, with greater stability at acidic to neutral pH.[4] These properties make it well-suited for normal-phase chromatography using organic mobile phases. Its UV absorbance allows for detection with a UV detector.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| No separation or poor resolution of stereoisomers | Inappropriate chiral stationary phase (CSP). | Screen different polysaccharide-based CSPs (e.g., cellulose and amylose derivatives). |
| Mobile phase composition is not optimal. | - Adjust the ratio of the non-polar solvent (e.g., n-hexane) to the polar modifier (e.g., 2-propanol, ethanol). - Try different alcohol modifiers (e.g., switch from ethanol to 2-propanol). | |
| Temperature is too high. | Decrease the column temperature. Use a column oven for precise control. | |
| Peak tailing | Sample overload. | Reduce the injection volume or the concentration of the sample. |
| Interactions with the stationary phase. | Consider adding a small amount of an acidic or basic additive to the mobile phase to improve peak shape. | |
| Irreproducible retention times | Fluctuations in temperature. | Use a column oven to ensure a stable temperature. |
| Mobile phase instability or evaporation. | Prepare fresh mobile phase daily and keep the solvent reservoir capped. | |
| Column not properly equilibrated. | Equilibrate the column with the mobile phase for a sufficient time before starting the analysis. | |
| Baseline noise or drift | Contaminated mobile phase or column. | Use high-purity solvents and filter the mobile phase. Flush the column with a strong solvent. |
| Detector issues. | Check the detector lamp and ensure it is properly warmed up. |
Experimental Protocols
Protocol 1: Separation of Tau-Fluvalinate Stereoisomers on a Cellulose-Based CSP
This protocol is based on the successful separation of tau-fluvalinate stereoisomers for toxicological studies.[1]
-
Chromatographic System: High-Performance Liquid Chromatography (HPLC) system with a UV or optical rotation detector.
-
Chiral Column: A semi-preparative chiral column with cellulose-tris(3,5-dimethylphenylcarbamate) as the chiral stationary phase.
-
Mobile Phase: n-hexane and 2-propanol in a 96:4 (v/v) ratio.
-
Flow Rate: 2.5 mL/min.
-
Detection: UV detector at an appropriate wavelength or an optical rotation detector.
-
Procedure:
-
Prepare the mobile phase and degas it.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Dissolve the this compound standard or sample in the mobile phase.
-
Inject the sample onto the column.
-
Monitor the separation and record the chromatogram. The (+)-stereoisomer is reported to elute first under these conditions.[1]
-
Protocol 2: Separation of Tau-Fluvalinate Enantiomers on a Chiralcel OJ Column
This method has been used for the determination of tau-fluvalinate and permethrin (B1679614) enantiomers in drinking water.[2]
-
Chromatographic System: High-Performance Liquid Chromatography (HPLC) with a UV detector.
-
Chiral Column: Chiralcel OJ column.
-
Mobile Phase: n-hexane and ethanol in a 90:10 (v/v) ratio.
-
Flow Rate: Not specified, but a typical starting point would be 1.0 mL/min for an analytical column.
-
Detection: UV detector.
-
Procedure:
-
Prepare and degas the n-hexane/ethanol mobile phase.
-
Equilibrate the Chiralcel OJ column with the mobile phase.
-
Prepare the this compound standard or extracted sample in the mobile phase.
-
Inject the solution into the HPLC system.
-
Run the analysis and record the data. This method is reported to achieve baseline resolution (Rs > 1.5).[2]
-
Quantitative Data Summary
| Parameter | Method 1 | Method 2 |
| Chiral Stationary Phase | Cellulose-tris(3,5-dimethylphenylcarbamate) | Chiralcel OJ |
| Mobile Phase | n-hexane : 2-propanol (96:4, v/v) | n-hexane : ethanol (90:10, v/v) |
| Flow Rate | 2.5 mL/min | Not specified |
| Resolution (Rs) | Baseline separation reported | > 1.5 |
Experimental Workflow Diagram
Caption: Workflow for enhancing this compound stereoisomer resolution.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Separation of tau-Fluvalinate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. This compound | C26H22ClF3N2O3 | CID 50516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Tau-Fluvalinate | C26H22ClF3N2O3 | CID 91768 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Acaricide Resistance to Fluvalinate in Varroa Control
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing acaricide resistance when using fluvalinate for Varroa destructor control.
Frequently Asked Questions (FAQs)
Understanding this compound Resistance
Q1: What is the primary mechanism of this compound resistance in Varroa destructor?
A1: The primary mechanism of resistance to tau-fluvalinate (B143150) in Varroa destructor is target-site insensitivity due to mutations in the voltage-gated sodium channel (VGSC) gene.[1][2] this compound, a pyrethroid acaricide, works by binding to these sodium channels, forcing them to remain open and leading to over-excitation of the mite's nervous system, resulting in paralysis and death.[2] Specific point mutations in the VGSC gene alter the channel's structure, reducing its affinity for this compound and rendering the acaricide less effective.[3]
Q2: Which specific mutations are associated with this compound resistance?
A2: Several amino acid substitutions at position 925 of the VGSC have been strongly correlated with this compound resistance. The most commonly cited mutation is a Leucine-to-Valine substitution (L925V).[1][4] Other mutations at this same locus, such as Leucine-to-Methionine (L925M) and Leucine-to-Isoleucine (L925I), have also been identified in resistant Varroa populations, particularly in North America.[4][5][6] These mutations are often referred to as "knockdown resistance" (kdr) mutations.[1]
Q3: Are there other mechanisms of resistance besides target-site mutations?
A3: Yes, metabolic resistance through the enhanced activity of detoxification enzymes is another potential mechanism. Studies have shown increased activity of monooxygenases (by approximately 20-fold) and esterases (by 1.5-2.5 fold) in this compound-resistant mite populations.[7][8] These enzymes can metabolize and detoxify the acaricide before it reaches its target site in the nervous system.
Q4: Can this compound resistance in Varroa mites decline if the treatment is discontinued?
A4: There is evidence to suggest that resistance to tau-fluvalinate can decrease over time if the mite population is no longer exposed to the acaricide.[1] Some studies have estimated a reversion period of 4-6 years for resistance to be lost.[1] However, the persistence of this compound residues in beeswax and beebread can continue to exert selective pressure, potentially slowing or preventing this decline in resistance.[9][10][11]
Detecting this compound Resistance
Q5: How can I determine if the Varroa mites in my experimental colonies are resistant to this compound?
A5: Resistance can be determined using bioassays or molecular methods.
-
Bioassays: Phenotypic tests like the Pettis test or vial assays directly measure the survival of mites after exposure to a specific concentration of this compound.[1][12][13]
-
Molecular Testing: Genotyping assays, such as PCR-RFLP or quantitative sequencing, can detect the presence and frequency of known resistance-associated mutations (e.g., L925V/I/M) in the VGSC gene.[1][5][14]
A high correlation has been found between the results of phenotypic tests and the presence of the L925V mutation.[1]
Q6: What is the Pettis test and how is it performed?
A6: The Pettis test is a field-friendly bioassay designed to detect resistance to various acaricides, including this compound.[12][15] It involves exposing a sample of approximately 150 bees (and their associated mites) to a strip of the acaricide in a jar with a mesh lid for a set period (e.g., 6 hours) and then determining the mortality rate of the mites.[12][16] A detailed protocol is provided in the "Experimental Protocols" section.
Q7: What are the typical outcomes of a bioassay for susceptible vs. resistant mites?
A7: In a well-calibrated bioassay, susceptible mite populations will exhibit high mortality (typically >85%) when exposed to a discriminating dose of this compound.[13][17] In contrast, resistant populations will show significantly lower mortality rates. For example, in one study, resistant mites had mortality rates of less than 30% and 50% at 2.5% and 10% this compound concentrations, respectively.[13][17]
Troubleshooting and Management
Q8: I've applied a this compound-based treatment (e.g., Apistan®), but the mite levels remain high. What should I do?
A8: If a this compound treatment has failed, it is highly likely that the mite population in your colonies has developed resistance. The first step is to confirm resistance using a bioassay or molecular testing. If resistance is confirmed, you should immediately switch to an acaricide with a different mode of action.[18] It is crucial to avoid re-treating with any pyrethroid-based acaricide (e.g., flumethrin), as cross-resistance is common.[19]
Q9: What are the principles of an Integrated Pest Management (IPM) program for Varroa control?
A9: Integrated Pest Management (IPM) is a sustainable approach that combines multiple control methods to keep Varroa populations below a damaging threshold, while minimizing the development of resistance.[18][20][21] Key components of an IPM program include:
-
Monitoring: Regularly assessing mite infestation levels.[21][22]
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Prevention: Implementing practices to slow the spread of mites between colonies.[20]
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Cultural and Mechanical Controls: Using non-chemical methods like drone brood removal or screened bottom boards.[20][23][24]
-
Chemical Controls: Applying acaricides only when mite levels exceed a predetermined threshold and rotating treatments with different modes of action.[18][23]
Q10: What alternative treatments are effective against this compound-resistant Varroa mites?
A10: Several acaricides with different modes of action are available for rotation in an IPM program. These include:
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Amitraz: An organophosphate that targets octopamine (B1677172) receptors.[2]
-
Organic Acids: Such as oxalic acid and formic acid.[2][21][23] These are most effective in broodless periods.[23]
-
Essential Oils: Thymol-based products are a common option.[2][23]
It is critical to rotate between these different chemical classes to delay the development of resistance to these alternative treatments as well.[18]
Quantitative Data Summary
Table 1: Bioassay Results for Susceptible vs. Resistant Varroa Mites
| Bioassay Type | Mite Population Status | This compound Concentration | Mortality Rate (%) | Citation(s) |
| Field Assay | Susceptible | 2.5% and 10% | > 85% | [13][17] |
| Field Assay | Resistant | 2.5% | < 30% | [13][17] |
| Field Assay | Resistant | 10% | < 50% | [13][17] |
| Vial Test | Susceptible (Control) | 0 µg/mL | ~29.6% (background) | [14] |
| Vial Test | Field Population | 0.25 µg/mL (discriminating dose) | ~34.3% (survivors indicate resistance) | [14] |
Table 2: Lethal Concentration (LC) Values for Tau-Fluvalinate in Susceptible and Resistant Varroa Mites
| Mite Population Status | LC50 (ppm) | Citation(s) |
| Susceptible | 15.9 - 18.5 | [7] |
| Resistant | 385 - 857 | [7] |
Experimental Protocols
Protocol 1: Pettis Test for Phenotypic Resistance to this compound
This protocol is adapted from the method developed by Dr. J. Pettis.[12][15]
Objective: To determine the level of this compound resistance in a Varroa mite population in a field or laboratory setting.
Materials:
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Wide-mouth canning jars (quart or pint size)
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Mesh lids for jars (1/8 inch or 3mm hardware cloth)
-
Solid lids for jars
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Index cards
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Stapler
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This compound strips (e.g., Apistan®)
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Scissors
-
Gloves
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1/4 cup measuring scoop
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Bucket or deep plastic tub
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White paper or sticky board
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70% Ethanol (B145695) or windshield washer fluid
Methodology:
-
Preparation of Test Jars:
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For each colony to be tested, prepare one jar.
-
Cut a 1 cm x 2.5 cm section from a this compound strip.[12] Always wear gloves when handling acaricide strips.
-
Staple the strip section to the center of an index card, ensuring the strip faces inwards in the jar.[12]
-
Place the card inside the jar.
-
Replace the solid lid insert with the mesh lid.
-
-
Sample Collection:
-
Incubation:
-
First Mite Count:
-
After 6 hours, hold the jar upside down over a piece of white paper.
-
Firmly tap the jar three times to dislodge mites that have died and fallen off the bees.[12]
-
Count and record the number of mites on the paper (Mites Killed by Acaricide).
-
-
Second Mite Count (Wash):
-
Remove the index card with the strip from the jar.
-
Fill the jar halfway with 70% ethanol or windshield washer fluid.[12]
-
Replace the mesh lid with a solid lid and shake vigorously for 5 minutes to dislodge any remaining mites (both live and dead).[12]
-
Pour the liquid and bees through a strainer to separate the bees.
-
Count the number of mites in the liquid (Mites Remaining on Bees).[12]
-
-
Calculation of Mortality Rate:
-
Total Mites = (Mites Killed by Acaricide) + (Mites Remaining on Bees)
-
Percent Mortality = (Mites Killed by Acaricide / Total Mites) x 100
-
-
Interpretation:
-
Susceptible: Mortality rate > 85%
-
Resistance Suspected: Mortality rate < 85%[16]
-
Protocol 2: Molecular Detection of L925V Mutation via PCR-RFLP
Objective: To genotype individual Varroa mites for the presence of the L925V resistance mutation.
Materials:
-
Individual Varroa mites
-
DNA extraction kit
-
PCR thermocycler
-
Primers flanking the L925 codon in the VGSC gene
-
Taq polymerase and PCR reagents
-
Restriction enzyme that specifically cuts either the susceptible or resistant allele
-
Gel electrophoresis equipment and reagents
-
UV transilluminator
Methodology:
-
DNA Extraction:
-
Extract genomic DNA from individual mites using a commercially available kit, following the manufacturer's instructions.
-
-
PCR Amplification:
-
Amplify the region of the VGSC gene containing the L925 codon using specific primers. PCR conditions (annealing temperature, extension time) should be optimized for the chosen primers.
-
-
Restriction Digest:
-
Digest the PCR product with a restriction enzyme that has a recognition site created or eliminated by the L925V mutation.
-
For example, if the mutation C(3004) → G results in the L(1002) → V substitution (equivalent to L925), an enzyme that recognizes the sequence in one allele but not the other would be used.[3]
-
Incubate the reaction according to the enzyme manufacturer's protocol.
-
-
Gel Electrophoresis:
-
Run the digested PCR products on an agarose (B213101) gel.
-
Include undigested PCR product as a control.
-
-
Interpretation of Results:
-
Homozygous Susceptible: A single band pattern corresponding to the digested or undigested fragment (depending on the enzyme).
-
Homozygous Resistant: A different single band pattern.
-
Heterozygous: A combination of both band patterns.
-
Visualizations
Caption: this compound mode of action and the mechanism of target-site resistance in Varroa mites.
Caption: Experimental workflow for detecting this compound resistance in Varroa destructor.
Caption: Troubleshooting guide for this compound treatment failure in Varroa control.
References
- 1. Varroa destructor resistance to tau‐this compound: relationship between in vitro phenotypic test and VGSC L925V mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pheromite.com [pheromite.com]
- 3. Point mutations in the sodium channel gene conferring tau-fluvalinate resistance in Varroa destructor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Mutations in the Voltage-Gated Sodium Channel of Pyrethroid-Resistant Varroa destructor Populations from the Southeastern USA | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. Investigation of resistance against to flumethrin using against Varroa destructor in Türkiye - PMC [pmc.ncbi.nlm.nih.gov]
- 7. First detection in Israel of this compound resistance in the varroa mite using bioassay and biochemical methods - ProQuest [proquest.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Residual Tau-Fluvalinate in Honey Bee Colonies Is Coupled with Evidence for Selection for Varroa destructor Resistance to Pyrethroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. www2.gov.bc.ca [www2.gov.bc.ca]
- 13. researchgate.net [researchgate.net]
- 14. Detection of tau-fluvalinate resistance in the mite Varroa destructor based on the comparison of vial test and PCR-RFLP of kdr mutation in sodium channel gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Field Bioassay to detect varroa mite resistance in the apiary - Véto-pharma [blog-veto-pharma.com]
- 16. m.youtube.com [m.youtube.com]
- 17. Publication : USDA ARS [ars.usda.gov]
- 18. Management — National Varroa Mite Management Program [varroa.org.au]
- 19. bobsbeekeeping.com.au [bobsbeekeeping.com.au]
- 20. honeybee.org.au [honeybee.org.au]
- 21. conwybeekeepers.org.uk [conwybeekeepers.org.uk]
- 22. nationalbeeunit.com [nationalbeeunit.com]
- 23. extension.psu.edu [extension.psu.edu]
- 24. beekeepclub.com [beekeepclub.com]
Technical Support Center: Reducing Fluvalinate Residues in Commercially Extracted Honey
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals engaged in experiments to reduce or eliminate fluvalinate residues from commercially extracted honey. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it found in honey?
This compound is a synthetic pyrethroid acaricide used by beekeepers to control the parasitic mite Varroa destructor in honeybee colonies. Due to its lipophilic (fat-soluble) nature, it can accumulate in beeswax and, from there, migrate into honey. Improper application or timing of treatments can lead to residues in commercially extracted honey.
Q2: What are the maximum residue limits (MRLs) for this compound in honey?
Maximum Residue Limits (MRLs) for this compound in honey vary by country and region. For instance, the European Union has set an MRL of 0.05 mg/kg.[1] It is crucial to consult the specific regulations of the target market for your honey product.
Q3: Is heat treatment or pasteurization effective at reducing this compound residues in honey?
No, studies have shown that tau-fluvalinate (B143150) is chemically stable in honey for extended periods, even at elevated temperatures. Heat treatment, similar to that used in honey packing processes, does not lead to the degradation of this compound residues.[2]
Q4: Can storing honey for a long period reduce this compound levels?
Extended storage is not an effective method for reducing this compound residues. Research indicates that tau-fluvalinate is persistent in honey for over 8 months, even when stored at 35°C in the dark.[2]
Q5: What is the primary source of this compound contamination in honey?
The primary source of this compound contamination in honey is contaminated beeswax.[3] Being a lipophilic compound, this compound readily accumulates in the wax of the honeycombs. It can then slowly leach into the honey that is stored in these combs.
Troubleshooting Guides
Issue 1: Ineffective Residue Reduction After Filtration
Q: I have filtered my honey, but I am still detecting significant levels of this compound. What could be the issue?
Possible Causes and Solutions:
-
Incorrect Filter Type: The effectiveness of filtration depends on the pore size and material of the filter. A study by Waliszewski et al. (2003) demonstrated successful removal of this compound to below the detection limit of 3 µg/kg using Whatman filter paper.[4] It is crucial to use a filter that can effectively separate the fine suspended particles to which the this compound is adsorbed.
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Incomplete Separation of Sediment: this compound residues are primarily associated with suspended particles in the honey.[4] Ensure that your filtration process is thoroughly separating all solid matter from the liquid honey. Pre-warming the honey slightly (to no more than 40°C) can reduce its viscosity and improve filtration efficiency without degrading the honey's quality.
-
Re-contamination from Equipment: Ensure all equipment used post-filtration is scrupulously clean and free from any this compound residues.
Issue 2: Difficulties with Adsorbent Treatment
Q: I am trying to use activated carbon to remove this compound, but my results are inconsistent.
Possible Causes and Solutions:
-
Incorrect Adsorbent Dosage: The amount of adsorbent used is critical. Too little will result in incomplete removal, while too much could potentially affect the honey's quality. While specific dosage recommendations for this compound in honey are not well-documented in scientific literature, general principles suggest starting with a small, empirically determined amount and scaling up.
-
Insufficient Contact Time: The adsorbent needs sufficient time in contact with the honey to bind the this compound residues. This will depend on the viscosity of the honey and the type of adsorbent used. Gentle agitation can improve the interaction.
-
Adsorbent Not Properly Incorporated: For effective removal, the adsorbent must be thoroughly and evenly dispersed throughout the honey. The high viscosity of honey can make this challenging. As with filtration, gentle warming can aid in this process.
-
Subsequent Removal of Adsorbent: After treatment, the adsorbent, now containing the this compound, must be completely removed from the honey, typically through filtration.
Issue 3: Analytical Challenges in Detecting this compound Residues
Q: My this compound measurements are not reproducible, or I am seeing a high matrix effect in my GC-MS analysis. What can I do?
Possible Causes and Solutions:
-
Matrix Effects: Honey is a complex matrix that can interfere with the accurate quantification of pesticide residues.[5] Co-extracted sugars and other compounds can enhance or suppress the analytical signal. To mitigate this, the use of matrix-matched calibration standards is highly recommended.[5]
-
Inadequate Sample Clean-up: Proper sample preparation is crucial. A common method involves liquid-liquid extraction (LLE) followed by a clean-up step using Solid Phase Extraction (SPE) with cartridges like Florisil or C8.[6][7] An inefficient clean-up will lead to matrix interferences.
-
Instrument Contamination: The high sugar content of honey extracts can contaminate the GC inlet and column, leading to poor peak shape and inconsistent results. Regular maintenance, including changing the inlet liner and trimming the column, is essential.
-
Inappropriate Analytical Method: While GC-ECD is a common method, for more complex matrices or lower detection limits, GC-MS/MS provides greater selectivity and sensitivity.[5]
Data Presentation
The following tables summarize quantitative data on the effectiveness of different methods for reducing this compound residues.
Table 1: Efficacy of Filtration in Reducing this compound Residues in Honey
| Treatment Method | Initial this compound Concentration (µg/kg) | Final this compound Concentration (µg/kg) | % Reduction | Reference |
| Filtration (Whatman filter paper) | 15 (average) | < 3 (detection limit) | > 80% | Waliszewski et al. (2003)[4] |
Table 2: Efficacy of Methanol (B129727) Extraction for Decontaminating Beeswax from this compound Residues
| Treatment Method | Initial this compound Concentration in Beeswax (µg/kg) | % Reduction | Reference |
| Methanol Extraction at 65°C | 100 - 300 | 80% - 90% | Luna et al. (2021)[8] |
Experimental Protocols
Protocol 1: Reduction of this compound Residues in Honey by Filtration
This protocol is based on the findings of Waliszewski et al. (2003).[4]
-
Preparation of Honey: If the honey is crystallized or highly viscous, gently warm it in a water bath to a temperature not exceeding 40°C to facilitate filtration.
-
Filtration Setup: Set up a filtration apparatus using Whatman filter paper or a filter of equivalent pore size. A vacuum filtration setup can expedite the process.
-
Filtration: Pass the honey through the filter paper. Collect the filtered honey in a clean, residue-free container.
-
Analysis: Analyze a subsample of the filtered honey for this compound residues using a validated analytical method (e.g., GC-ECD or GC-MS/MS) to confirm the reduction.
-
Note: The this compound residues will be concentrated in the sediment collected on the filter paper.
Protocol 2: Decontamination of this compound-Contaminated Beeswax using Methanol Extraction
This protocol is adapted from the pilot-scale study by Luna et al. (2021).[8]
-
Melting the Beeswax: In a suitable reaction vessel, melt the contaminated beeswax by heating it to 65°C.
-
Methanol Extraction: Add methanol to the melted beeswax (the original study used a pilot scale, so for laboratory scale, a starting ratio of 1:4 (w/v) of beeswax to methanol can be tested). Maintain the temperature at 65°C and stir the mixture at 200 rpm for a defined period (e.g., 30-60 minutes).
-
Separation: Separate the methanol phase, which now contains the extracted this compound, from the beeswax. This can be achieved by centrifugation followed by decantation.
-
Adequation Process (Washing): Add water to the decontaminated beeswax at 70°C and stir. This step helps to remove residual methanol. Decant the water after settling.
-
Drying: Dry the purified beeswax.
-
Analysis: Analyze a sample of the decontaminated beeswax to determine the final this compound concentration and calculate the percentage reduction.
Mandatory Visualizations
Caption: Workflow for reducing this compound residues in honey by filtration.
Caption: Workflow for the decontamination of this compound-contaminated beeswax.
References
- 1. Detection of this compound Residues in Beeswax and Honey Using High Performance Liquid Chromatography with Diode Array Detector [foodandnutritionjournal.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. shimadzu.com [shimadzu.com]
- 6. researchgate.net [researchgate.net]
- 7. Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Fluvalinate Stability and Degradation in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of pH on the stability and degradation of fluvalinate in aqueous solutions.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experimental work on this compound stability.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent this compound concentrations in replicate samples at the same pH and time point. | 1. Inaccurate pH adjustment of buffer solutions.2. Non-homogenous mixing of this compound stock solution into the aqueous buffers.3. Contamination of glassware or reagents.4. Variability in sample extraction efficiency. | 1. Calibrate the pH meter before each use with fresh, certified buffer standards. Ensure the pH of the final solution is stable before adding this compound.2. Vigorously mix the solution after adding the this compound stock to ensure uniform distribution. Use a vortex mixer for smaller volumes.3. Use scrupulously clean glassware, rinsed with solvent and dried, to avoid cross-contamination. Use high-purity reagents and HPLC-grade water.4. Standardize the extraction procedure for all samples. Use an internal standard to correct for variations in extraction recovery. |
| Rapid degradation of this compound observed at neutral or acidic pH, contrary to expected stability. | 1. Presence of microbial contamination in the buffer solutions.2. Photodegradation if samples are exposed to light.3. Presence of oxidizing agents or metal ions that can catalyze degradation. | 1. Use sterile buffer solutions and glassware. Filter-sterilize buffers through a 0.22 µm membrane filter. Consider adding a microbial inhibitor if the experiment is long-term.2. Conduct experiments in the dark or use amber glassware to protect samples from light.[1] this compound is susceptible to photodegradation.[1]3. Use high-purity water and reagents to minimize catalytic contaminants. If metal ion contamination is suspected, consider adding a chelating agent like EDTA as a control experiment. |
| Poor peak shape (e.g., tailing, fronting, or splitting) for this compound in HPLC analysis. | 1. Column degradation or contamination.2. Inappropriate mobile phase pH.3. Sample overload.4. Co-elution with an interfering compound. | 1. Flush the column with a strong solvent to remove contaminants. If the problem persists, the column may need to be replaced.2. Adjust the mobile phase pH to ensure this compound is in a single ionic state.3. Reduce the injection volume or dilute the sample.4. Optimize the chromatographic method (e.g., change the mobile phase composition, gradient, or temperature) to improve resolution. |
| Difficulty in detecting or quantifying this compound degradation products. | 1. Degradation products are present at very low concentrations.2. Degradation products do not have a strong chromophore for UV detection.3. The analytical method is not optimized for the degradation products. | 1. Use a more sensitive detector, such as a mass spectrometer (MS).[2] Concentrate the sample before analysis.2. Consider using a universal detector like an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer.3. Develop a new analytical method or modify the existing one to ensure the retention and detection of the expected degradation products. This may involve changing the column, mobile phase, or detection wavelength. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound degradation in aqueous solutions as a function of pH?
A1: The primary degradation pathway for this compound in aqueous solutions is alkaline hydrolysis.[3][4] This is a chemical reaction where the ester linkage in the this compound molecule is cleaved by hydroxide (B78521) ions (OH⁻), which are more abundant in alkaline (high pH) conditions. This process leads to the formation of two main degradation products: 2-chloro-4-(trifluoromethyl)aniline (B1199932) and 3-phenoxybenzoic acid.[5][6]
Q2: How does temperature affect the pH-dependent degradation of this compound?
A2: Temperature significantly accelerates the rate of hydrolysis. At a given pH, the degradation of this compound will be faster at higher temperatures. For instance, at pH 9, the half-life of this compound is 1-2 hours at 25°C, while it is only 1 day at 42°C, indicating a complex relationship where higher temperatures can in some cases appear to increase stability depending on the specific pH.[1]
Q3: What are the expected half-lives of this compound at different pH values?
A3: The stability of this compound is highly dependent on pH. Under acidic and neutral conditions, it is relatively stable, while it degrades rapidly under alkaline conditions. The table below summarizes the hydrolysis half-life of tau-fluvalinate (B143150) at different pH values and temperatures.
| pH | Temperature (°C) | Half-life |
| 3 | 25 | 30 days[1] |
| 5 | 20 | 48 days[1] |
| 6 | 25 | 30 days[1] |
| 7 | 20 | 22.5 days[1] |
| 9 | 20 | 1.25 days[1] |
| 9 | 25 | 1-2 hours[1] |
Q4: Are there other factors besides pH and temperature that can influence this compound degradation in aqueous solutions?
A4: Yes, other factors can influence this compound degradation. These include:
-
Photodegradation: this compound can be degraded by sunlight.[1] Therefore, stability studies should be conducted in the dark or using light-protective containers.
-
Microbial degradation: In non-sterile aqueous environments, microorganisms can contribute to the breakdown of this compound.[1]
-
Presence of other chemicals: The presence of oxidizing agents or certain metal ions can potentially catalyze degradation reactions.
Q5: What analytical techniques are most suitable for studying this compound degradation?
A5: High-Performance Liquid Chromatography (HPLC) with a UV or Diode Array Detector (DAD) is a common and effective technique for separating and quantifying this compound and its degradation products.[7][8] For higher sensitivity and confirmation of the identity of degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.[2] Gas Chromatography (GC) with an Electron Capture Detector (ECD) or a Mass Spectrometer (MS) can also be used, particularly for the analysis of the parent compound.[9]
Experimental Protocols
Detailed Methodology for a this compound Hydrolysis Study
This protocol outlines the steps to investigate the hydrolysis rate of this compound at different pH values according to OECD Guideline 111.
1. Materials and Reagents:
-
This compound analytical standard (high purity)
-
HPLC-grade acetonitrile (B52724) and water
-
Buffer salts (e.g., citrate (B86180) for pH 4, phosphate (B84403) for pH 7, borate (B1201080) for pH 9)
-
Hydrochloric acid and sodium hydroxide for pH adjustment
-
Sterile, amber glass vials with Teflon-lined caps
-
Calibrated pH meter
-
Analytical balance
-
HPLC system with a C18 column and UV/DAD or MS detector
2. Preparation of Buffer Solutions (pH 4, 7, and 9):
-
Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.
-
Use buffer concentrations of 0.01-0.05 M.
-
Filter-sterilize the buffers through a 0.22 µm membrane filter into sterile containers.
-
Confirm the final pH of each buffer solution using a calibrated pH meter.
3. Preparation of this compound Stock and Test Solutions:
-
Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., acetonitrile).
-
To prepare the test solutions, spike the sterile buffer solutions with the this compound stock solution. The final concentration of the organic solvent should be minimal (typically <1%) to avoid affecting the hydrolysis rate.
-
The final concentration of this compound in the test solutions should be less than half of its water solubility and allow for accurate quantification.
4. Incubation:
-
Dispense the test solutions into sterile amber glass vials, leaving minimal headspace.
-
Seal the vials tightly with Teflon-lined caps.
-
Incubate the vials in the dark at a constant temperature (e.g., 25°C or 50°C).
-
Prepare triplicate samples for each pH and time point. Also, include control samples (buffer without this compound) and analytical standards.
5. Sampling and Analysis:
-
At predetermined time intervals, remove triplicate vials for each pH.
-
Immediately analyze the samples by a validated HPLC method to determine the concentration of this compound and any major degradation products.
-
If analysis is delayed, store the samples under conditions that prevent further degradation (e.g., freezing).
6. Data Analysis:
-
Plot the concentration of this compound versus time for each pH.
-
Determine the order of the reaction kinetics (typically pseudo-first-order for pesticide hydrolysis).
-
Calculate the hydrolysis rate constant (k) and the half-life (t½) for this compound at each pH using the appropriate kinetic model.[10]
Visualizations
Caption: Experimental workflow for studying this compound degradation in aqueous solutions.
Caption: Simplified pathway of this compound degradation via alkaline hydrolysis.
References
- 1. This compound | C26H22ClF3N2O3 | CID 50516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of water pH on the stability of pesticides - MSU Extension [canr.msu.edu]
- 4. researchgate.net [researchgate.net]
- 5. EXTOXNET PIP - this compound [extoxnet.orst.edu]
- 6. Tau-Fluvalinate | C26H22ClF3N2O3 | CID 91768 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Detection of this compound Residues in Beeswax and Honey Using High Performance Liquid Chromatography with Diode Array Detector [foodandnutritionjournal.org]
- 8. Pesticide Residue Analysis with HPLC – Accurate Detection [knauer.net]
- 9. researchgate.net [researchgate.net]
- 10. epa.gov [epa.gov]
Managing cross-contamination in fluvalinate residue testing
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in fluvalinate residue testing. Our aim is to help you manage and prevent cross-contamination to ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the most common sources of cross-contamination in this compound residue analysis?
A1: Cross-contamination can be introduced at various stages of the testing workflow. Key sources include:
-
Sample Collection and Handling: Using contaminated tools, containers, or improper personal protective equipment (PPE) can introduce this compound residues.[1] Transporting and storing samples near other treated materials is another significant risk.[2][3]
-
Laboratory Environment: Pest control measures within or near the laboratory using pesticides containing this compound or similar compounds can lead to environmental contamination.[2][3]
-
Sample Preparation: Reusing glassware, pipette tips, or other equipment without scrupulous cleaning between samples is a primary cause of cross-contamination.[2][3] The use of scratched or etched glassware should be avoided.[2][3]
-
Analytical Instruments: Carryover from highly concentrated samples in autosamplers, injection ports, and chromatographic columns (GC or LC systems) can contaminate subsequent samples.
Q2: My blank samples are showing this compound peaks. What should I do?
A2: Detecting this compound in blank samples is a clear indicator of contamination. Follow these troubleshooting steps:
-
Isolate the Source:
-
Solvent Blank: Inject a pure solvent blank. If the peak persists, the contamination is likely within the instrument (injection port, column, detector).
-
Method Blank: Process a blank sample (a matrix free of this compound) through the entire extraction and cleanup procedure. If this blank shows contamination but the solvent blank is clean, the contamination source is in your sample preparation phase (e.g., glassware, reagents, standards).
-
-
Decontaminate:
-
Instrument: Clean the injection port, replace the liner and septum, and bake out the column according to the manufacturer's instructions.
-
Sample Preparation: Thoroughly clean all glassware with a high-purity solvent.[2][3] If possible, dedicate glassware for standards and sample extracts.[2][3] Prepare fresh reagents and solvents.
-
-
Prevent Recurrence: Review and reinforce laboratory best practices for preventing cross-contamination (see Q3).
Q3: What are the best practices for preventing cross-contamination in the laboratory?
A3: Implementing stringent laboratory practices is crucial for preventing cross-contamination:
-
Dedicated Equipment: Whenever possible, use dedicated glassware, syringes, and other equipment for standards and sample extracts.[2][3]
-
Thorough Cleaning: Scrupulously clean all reusable equipment between uses.[2]
-
Personal Protective Equipment (PPE): Use clean, disposable PPE, and change gloves between handling different samples.[1]
-
Sample Handling: Process samples in a logical sequence, from expected low concentrations to high concentrations, to minimize the impact of any potential carryover.
-
Fume Hoods: Ensure chemical fume hoods are functioning optimally to capture solvent vapors and airborne contaminants.[4]
-
Sample Storage: Store samples separately from standards and other potential sources of contamination.[2][3]
Q4: I am experiencing low recovery of this compound from my beeswax samples. What could be the cause?
A4: Low recovery from complex, high-fat matrices like beeswax is a common challenge.[4] Potential causes and solutions include:
-
Inefficient Extraction: this compound is lipophilic and binds strongly to the wax matrix.[5][6]
-
Solution: Ensure the beeswax is fully dissolved in the initial solvent (e.g., n-hexane).[7] Sonication can aid in this process.[7] Consider optimizing the solvent system; a mixture of dichloromethane (B109758) and isooctane (B107328) has been shown to be effective.[5][8]
-
-
Analyte Loss During Cleanup: this compound may be lost during the cleanup step if the procedure is not optimized.
-
Solution: Evaluate your cleanup cartridge (e.g., Florisil) and elution solvents.[7] Ensure the elution volume is sufficient to recover all the analyte.
-
-
Evaporation to Dryness: Evaporating extracts to complete dryness can lead to the loss of trace amounts of analytes.[3]
-
Solution: Use a "keeper" solvent with a high boiling point during evaporation, and maintain the evaporation temperature as low as is practical.[3]
-
Q5: How can I improve the sensitivity of my this compound analysis?
A5: To improve sensitivity and achieve lower limits of detection (LOD) and quantification (LOQ):
-
Optimize Instrumentation: For GC-based methods, an Electron Capture Detector (ECD) is highly sensitive to halogenated compounds like this compound.[7][9] For both GC and LC, tandem mass spectrometry (MS/MS) offers superior sensitivity and selectivity compared to single quadrupole MS or other detectors.[4][10][11]
-
Sample Concentration: Carefully concentrate the final extract to a smaller volume before injection. Be mindful of potential analyte loss during this step.[3]
-
Reduce Matrix Effects: Enhance your cleanup procedure to remove interfering co-extractives from the sample matrix.[4] This is particularly important for complex matrices like beeswax.[4] The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and effective sample preparation approach.[4][10]
Data Presentation
Table 1: Performance Characteristics of Various Analytical Methods for this compound Residue Testing
| Analytical Method | Matrix | Recovery (%) | LOD (µg/g) | LOQ (µg/g) | Reference |
| HPLC-DAD | Beeswax | 85.3 - 96.4 | 0.02 | 0.05 | [5][8] |
| HPLC-DAD | Honey | 88.7 - 98.9 | 0.005 | 0.012 | [5][8] |
| GC-ECD | Beeswax | 77.4 - 87.3 | - | 0.1 | [7] |
| GC-ECD | Honey | > 85 | - | 0.01 | [9][12] |
| LC-MS/MS | Soil | - | - | 0.005 | [13] |
| LC-MS/MS | Thatch | - | - | 0.01 | [13] |
| LC-MS/MS | Foliage | - | - | 0.02 | [13] |
Experimental Protocols
1. Modified Liquid-Liquid Extraction (LLE) for this compound in Honey and Beeswax (HPLC-DAD Analysis)
This protocol is adapted from a study on this compound detection in bee products.[5]
-
Sample Preparation (Honey):
-
Dissolve 1 g of honey in 10 mL of distilled water.
-
Add the appropriate extraction solvent (a mixture of dichloromethane:isooctane in a 2:8 v/v ratio was found to be optimal).[5][8]
-
Vortex the mixture thoroughly.
-
Allow the mixture to stand at room temperature until the layers separate.
-
Collect the organic phase for analysis.
-
-
Sample Preparation (Beeswax):
-
Freeze the beeswax sample at -18°C and then grind it in a mortar.[5]
-
Weigh 1 g of the ground sample into a heat-resistant beaker and heat to 70°C until fully melted.[5]
-
Add the extraction solvent to the melted wax and vortex until the sample is completely dissolved.[5]
-
Allow the sample to cool to room temperature.
-
Collect the extract for analysis.
-
2. QuEChERS-based Extraction for Multi-Residue Analysis (GC-MS/MS or LC-MS/MS)
The QuEChERS method is a streamlined approach suitable for a wide range of pesticides and matrices.[10]
-
Extraction:
-
Weigh 10-15 g of a homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer a portion of the supernatant (acetonitrile layer) to a d-SPE tube containing a cleanup sorbent (e.g., primary secondary amine (PSA) to remove organic acids and sugars, and C18 to remove fats).
-
Vortex for 30 seconds.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
The resulting supernatant is ready for analysis by GC-MS/MS or LC-MS/MS.
-
Visualizations
References
- 1. aquianuncios.com [aquianuncios.com]
- 2. eurl-pesticides.eu [eurl-pesticides.eu]
- 3. eurl-pesticides.eu [eurl-pesticides.eu]
- 4. Pesticide Residue Analysis and Chemical Safety in Agricultural Laboratories | Lab Manager [labmanager.com]
- 5. Detection of this compound Residues in Beeswax and Honey Using High Performance Liquid Chromatography with Diode Array Detector [foodandnutritionjournal.org]
- 6. deepdyve.com [deepdyve.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. hpst.cz [hpst.cz]
- 11. researchgate.net [researchgate.net]
- 12. Determination of tau-fluvalinate residues in honey | Semantic Scholar [semanticscholar.org]
- 13. epa.gov [epa.gov]
Selection of appropriate internal standards for fluvalinate analysis
This technical support center provides guidance on the appropriate selection and use of internal standards for the analysis of fluvalinate in various matrices. It is intended for researchers, scientists, and drug development professionals to assist with experimental setup and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is an internal standard and why is it crucial for accurate this compound analysis?
An internal standard (IS) is a compound with similar chemical and physical properties to the analyte of interest (this compound) that is added in a known concentration to all samples (calibrators, quality controls, and unknowns) before analysis. Its primary purpose is to correct for the variability that can occur during sample preparation and analysis, such as extraction inefficiencies, injection volume variations, and instrument response fluctuations. By comparing the analyte's response to the internal standard's response, a more accurate and precise quantification of this compound can be achieved.
Q2: What are the key criteria for selecting a suitable internal standard for this compound analysis?
When selecting an internal standard for this compound analysis, the following criteria should be considered:
-
Structural Similarity: The IS should be structurally similar to this compound to ensure similar behavior during extraction and chromatography.
-
Not Naturally Present: The selected IS must not be present in the sample matrix being analyzed.
-
Chromatographic Resolution: The IS should be well-resolved from this compound and other matrix components in the chromatogram.
-
Commercial Availability and Purity: The IS should be readily available in high purity.
-
Stability: The IS must be stable throughout the entire analytical procedure.
-
Similar Response Factor: Ideally, the IS should have a response factor close to that of this compound for better accuracy.
Q3: Which internal standards are recommended for this compound analysis?
Based on scientific literature, the following compounds have been successfully used as internal standards for the analysis of this compound and other pyrethroids:
-
Permethrin (B1679614): A synthetic pyrethroid insecticide that is structurally similar to this compound.
-
Chlorfenvinphos-d10: A deuterated organophosphate pesticide. Isotopically labeled standards are often preferred as they have nearly identical chemical properties to their non-labeled counterparts.
-
Triphenyl Phosphate (TPP): An organophosphate compound that has been used as an internal standard for the analysis of various pesticides.
Q4: Can I use a different pyrethroid, like cypermethrin (B145020) or deltamethrin, as an internal standard?
While other pyrethroids share structural similarities with this compound, it is crucial to validate their suitability for your specific method and matrix. Factors such as retention time, potential for co-elution with matrix interferences, and recovery must be thoroughly evaluated. Permethrin is a commonly cited and validated option.
Q5: When should I add the internal standard to my samples?
The internal standard should be added as early as possible in the sample preparation workflow. This ensures that it experiences the same potential losses as the analyte during all subsequent steps, including extraction, cleanup, and concentration. For instance, when analyzing beeswax, the internal standard should be added during the initial solvent extraction step.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low or inconsistent recovery of the internal standard. | 1. Inefficient extraction from the sample matrix.2. Degradation of the internal standard during sample processing.3. Adsorption of the internal standard to labware.4. Inappropriate pH during extraction. | 1. Optimize the extraction solvent and technique (e.g., vortex time, temperature).2. Ensure the stability of the IS in the chosen solvent and under the experimental conditions. Avoid prolonged exposure to harsh conditions.3. Use silanized glassware to minimize adsorption.4. Adjust the pH of the extraction solvent to ensure the IS is in a non-ionized form for efficient extraction. |
| Poor peak shape (tailing or fronting) for the internal standard. | 1. Column overload.2. Active sites on the GC liner or column.3. Incompatible injection solvent.4. Column degradation. | 1. Reduce the concentration of the internal standard.2. Use a deactivated GC liner and/or perform column conditioning.3. Ensure the injection solvent is compatible with the mobile phase (HPLC) or the initial oven temperature (GC).4. Replace the analytical column. |
| Internal standard peak co-elutes with a matrix interference. | 1. Inadequate chromatographic separation.2. Insufficient sample cleanup. | 1. Modify the chromatographic conditions (e.g., temperature program in GC, mobile phase composition in HPLC).2. Employ a more rigorous sample cleanup technique, such as solid-phase extraction (SPE) or dispersive solid-phase extraction (d-SPE). |
| High variability in the analyte/internal standard response ratio across replicates. | 1. Inconsistent addition of the internal standard.2. Non-homogeneous samples.3. Instrument instability. | 1. Use a calibrated pipette for adding the internal standard and ensure it is added to every sample, standard, and blank.2. Thoroughly homogenize the sample before taking an aliquot for extraction.3. Check the stability of the instrument's detector and injection system. |
Data Presentation: Performance of Recommended Internal Standards
The following table summarizes quantitative data for internal standards used in the analysis of this compound and other pyrethroids from various studies. Direct comparison should be made with caution due to differing matrices and analytical conditions.
| Internal Standard | Analyte(s) | Matrix | Analytical Method | Recovery (%) | Relative Standard Deviation (RSD) (%) | Linearity (R²) | Reference |
| Permethrin | tau-Fluvalinate | Beeswax | GC-MS | 97 - 108 | Not Reported | Not Reported | [2] |
| Chlorfenvinphos-d10 | tau-Fluvalinate | Wax, Beebread | GC-MS | 90 - 108 | < 6 | > 0.99 | [3][4] |
| Triphenyl Phosphate (TPP) | tau-Fluvalinate & metabolites | Soil, Thatch, Foliage | LC-MS/MS, GC-MS | Not specified for IS | Not Reported | > 0.938 | [5] |
| Triphenyl Phosphate (TPP) | Deltamethrin & metabolites | Pine Products | GC-QTOF-MS | Not specified for IS | Not Reported | Not Reported | [6] |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Method for this compound in Beeswax
This protocol is a general guideline and may require optimization for specific laboratory conditions.
-
Sample Preparation:
-
Weigh 1.0 g of homogenized beeswax into a 50 mL centrifuge tube.
-
Add 100 µL of the permethrin internal standard solution (10 µg/mL in acetonitrile).
-
Add 10 mL of acetonitrile (B52724).
-
Vortex for 1 minute to dissolve the wax. A brief warming in a water bath (60°C) may be necessary.
-
Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).
-
Vortex vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer 1 mL of the acetonitrile supernatant to a 2 mL d-SPE tube containing 150 mg MgSO₄ and 50 mg PSA (Primary Secondary Amine).
-
Vortex for 30 seconds.
-
Centrifuge at 10000 rpm for 2 minutes.
-
-
GC-MS Analysis:
-
Transfer the final extract into a GC vial.
-
Inject 1 µL into the GC-MS system.
-
GC Conditions (Example):
-
Column: DB-5MS (30 m x 0.25 mm, 0.25 µm)
-
Inlet Temperature: 280°C
-
Oven Program: 100°C (hold 1 min), ramp to 280°C at 20°C/min, hold for 5 min.
-
Carrier Gas: Helium at 1.0 mL/min
-
-
MS Conditions (Example):
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Monitor characteristic ions for this compound and permethrin.
-
-
High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD) for this compound in Honey
This protocol is a general guideline and may require optimization.
-
Sample Preparation:
-
Weigh 5.0 g of honey into a 50 mL centrifuge tube.
-
Add 10 mL of deionized water and vortex until the honey is dissolved.
-
Add 100 µL of the chlorfenvinphos-d10 internal standard solution (10 µg/mL in acetonitrile).
-
Add 10 mL of acetonitrile.
-
Vortex for 1 minute.
-
Add QuEChERS extraction salts.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
d-SPE Cleanup:
-
Follow the same d-SPE cleanup procedure as described in the GC-MS method.
-
-
HPLC-DAD Analysis:
-
Transfer the final extract into an HPLC vial.
-
Inject 10 µL into the HPLC system.
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase (e.g., 150 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile:Water (80:20, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 256 nm
-
-
Logical Workflow for Internal Standard Selection
The following diagram illustrates a logical workflow for selecting an appropriate internal standard for this compound analysis.
Caption: Workflow for selecting an internal standard for this compound analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. lcms.cz [lcms.cz]
- 3. A review of emerging techniques for pyrethroid residue detection in agricultural commodities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. epa.gov [epa.gov]
- 5. researchgate.net [researchgate.net]
- 6. Detection of this compound Residues in Beeswax and Honey Using High Performance Liquid Chromatography with Diode Array Detector [foodandnutritionjournal.org]
Validation & Comparative
Navigating the Resistance Maze: A Comparative Analysis of Tau-Fluvalinate and Amitraz for Varroa Control
A critical evaluation of two cornerstone acaricides in the fight against resistant Varroa destructor, this guide offers researchers, scientists, and drug development professionals an in-depth comparison of tau-fluvalinate (B143150) and amitraz (B1667126). We dissect experimental data on their efficacy, delve into the mechanisms of resistance, and provide detailed protocols for key assessment methodologies.
The ectoparasitic mite Varroa destructor stands as one of the most significant threats to modern apiculture, with untreated infestations leading to colony collapse within a few years[1]. Beekeepers have heavily relied on a limited arsenal (B13267) of synthetic acaricides, primarily pyrethroids like tau-fluvalinate and formamidines such as amitraz[1]. However, the intensive and often repeated use of these treatments has inevitably led to the selection of resistant mite populations, compromising their effectiveness and necessitating a more nuanced approach to Varroa management[2][3][4].
This guide provides a comprehensive comparison of tau-fluvalinate and amitraz, focusing on their performance against resistant Varroa populations. We present quantitative data from various studies in clearly structured tables, detail the experimental protocols used to generate this data, and visualize key concepts through diagrams to facilitate a deeper understanding of the challenges and opportunities in managing acaricide resistance.
Efficacy Under Pressure: Tau-Fluvalinate vs. Amitraz
The development of resistance has significantly impacted the field efficacy of both tau-fluvalinate and amitraz. While tau-fluvalinate was once a highly effective and widely used treatment, widespread resistance has been documented globally, rendering it ineffective in many regions[2][5][6]. Resistance to amitraz has also been reported, but it appears to be developing more slowly and is often more localized compared to pyrethroid resistance[7][8][9][10].
Recent studies continue to demonstrate high efficacy for amitraz-based products in areas where resistance is not established. For instance, field trials in Spain between 2019 and 2023 consistently showed efficacy rates for Apivar® (an amitraz-based product) above 99%[11]. In contrast, the effectiveness of tau-fluvalinate is highly variable and dependent on the resistance status of the local mite population.
Comparative Efficacy Data
The following tables summarize key findings from studies comparing the efficacy of tau-fluvalinate and amitraz against susceptible and resistant Varroa populations.
| Table 1: Field Efficacy of Amitraz and Tau-Fluvalinate in Various Studies | |||
| Acaricide | Product Name | Efficacy (%) | Location/Year |
| Amitraz | Apivar® | 99.68 | Spain/2019[11] |
| Amitraz | Apivar® | 99.72 | Spain/2020[11] |
| Amitraz | Apivar® | 99.81 - 99.95 | Spain/2021[11] |
| Amitraz | Biowar 500 | 94.6 | Poland/2011-2012[12] |
| Amitraz | Apivar® | 61.0 | Pakistan[13] |
| Tau-Fluvalinate | Apistan® | 81.6 | Pakistan[13] |
Note: Efficacy can be influenced by numerous factors including application method, colony conditions, and the presence of brood.
| Table 2: Laboratory Bioassay Results for Amitraz and Tau-Fluvalinate | ||||
| Acaricide | Population Status | LC50 (µg/mL) | LC90 (µg/mL) | Reference |
| Amitraz | Susceptible | - | 0.4 | [14][15] |
| Tau-Fluvalinate | Susceptible | - | 12 - 20 | [14][15] |
| Amitraz | Resistant (Veracruz, Mexico) | 0.526 mg/litre | - | [16] |
| Tau-Fluvalinate (as Flumethrin) | Resistant (Veracruz, Mexico) | 0.286 mg/litre | - | [16] |
LC50: Lethal concentration that kills 50% of the tested population. LC90: Lethal concentration that kills 90% of the tested population.
Mechanisms of Resistance
The molecular mechanisms underlying resistance to these two acaricides differ significantly, which may explain the observed differences in the rate and prevalence of resistance development.
Tau-fluvalinate resistance is primarily associated with target-site mutations in the voltage-gated sodium channel (VGSC) of the mites' nerve cells[17][18]. Pyrethroids act by keeping these channels open, leading to overstimulation of the nervous system and paralysis. Mutations in the VGSC gene can prevent the binding of tau-fluvalinate, rendering the mite resistant[17]. The L925V mutation, for example, has been shown to explain a significant portion of the resistance observed in phenotypic tests[18].
Amitraz resistance is more complex and appears to involve mutations in the β-adrenergic-like octopamine (B1677172) receptor[9][19]. Amitraz acts as an agonist of this receptor, leading to a cascade of effects that disrupt the mite's behavior and physiology[20]. Several mutations have been identified in amitraz-resistant populations in different parts of the world, such as the N87S mutation in France and the Y215H mutation in the United States[7][19]. However, studies suggest that these mutations alone may not be sufficient to confer resistance, indicating that other factors or a combination of mutations may be involved[9][19]. This complexity could contribute to the slower development of stable, high-level resistance to amitraz compared to tau-fluvalinate[9].
dot
Caption: Mechanisms of resistance to tau-fluvalinate and amitraz in Varroa destructor.
Experimental Protocols
Accurate assessment of acaricide resistance is crucial for effective Varroa management. Several standardized methods are used to determine the susceptibility of mite populations to tau-fluvalinate and amitraz.
Vial Test Bioassay
The vial test is a common laboratory method to determine the lethal concentration of an acaricide.
Objective: To determine the dose-response relationship of a Varroa population to a specific acaricide.
Materials:
-
Technical grade tau-fluvalinate or amitraz
-
Acetone (B3395972) (or a suitable solvent)
-
Micropipette
-
Vortex mixer
-
Fume hood
-
Live adult female Varroa mites
Procedure:
-
Prepare a series of dilutions of the acaricide in acetone.
-
Coat the inner surface of the vials with a specific volume of each dilution. A control group of vials is coated with acetone only.
-
Evaporate the solvent completely, leaving a thin film of the acaricide on the vial walls.
-
Introduce a known number of live Varroa mites into each vial.
-
Incubate the vials at a controlled temperature and humidity.
-
Record mite mortality at specific time intervals (e.g., 24 hours)[21][24].
-
Calculate the lethal concentrations (e.g., LC50, LC90) using probit analysis[22][24].
dot
Caption: Workflow for a standard vial test bioassay to determine acaricide resistance.
Field Bioassay (Adapted Pettis Test)
The Pettis test is a field-friendly method to assess the efficacy of formulated acaricide strips.
Objective: To quickly assess the level of resistance to a commercial acaricide product in a field setting.
Materials:
-
Commercial acaricide strips (e.g., Apistan® for tau-fluvalinate, Apivar® for amitraz)
-
Mason jars with screened lids
-
Approximately 150-200 worker bees from the colony to be tested
-
Sugar syrup or water source for the bees
-
Incubator or a temperature-controlled environment (optional, but recommended for consistency)[25]
Procedure:
-
Collect a sample of approximately 150-200 bees from the brood nest of a colony.
-
Place the bees in a Mason jar with a screened lid.
-
Introduce a piece of the acaricide strip into the jar. A control jar with bees but no strip should also be prepared.
-
Provide a small amount of sugar syrup or water to the bees.
-
Keep the jars in a dark, temperature-controlled environment for a specified period (e.g., 24 hours)[26].
-
After the exposure period, count the number of dead mites that have fallen to the bottom of the jar.
-
To determine the total number of mites, freeze the bees and then wash them with alcohol or soapy water to dislodge the remaining mites.
-
Calculate the percentage of mite mortality. High survival rates are indicative of resistance[26].
dot
Caption: Logical flow of an adapted Pettis test for field assessment of acaricide resistance.
Conclusion and Future Outlook
The management of resistant Varroa populations requires a multifaceted approach that includes monitoring for resistance, rotating treatments with different modes of action, and integrating non-chemical control methods. While tau-fluvalinate's utility has been severely diminished by widespread resistance, amitraz remains a valuable tool in many regions. However, the emergence of amitraz resistance underscores the need for continued vigilance and responsible use[8][10].
For researchers and drug development professionals, the focus should be on developing novel acaricides with new modes of action, as well as creating sensitive and practical diagnostic tools for the early detection of resistance. Understanding the complex genetic and molecular basis of amitraz resistance will be key to prolonging its efficacy and developing strategies to mitigate its spread. The data and protocols presented in this guide provide a foundation for the continued effort to stay ahead of the evolutionary curve of Varroa destructor.
References
- 1. Mechanisms of resistance to acaricides in Varroa destructor – CBP [cbp.uv.es]
- 2. Residual Tau-Fluvalinate in Honey Bee Colonies Is Coupled with Evidence for Selection for Varroa destructor Resistance to Pyrethroids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. preprints.org [preprints.org]
- 4. mdpi.com [mdpi.com]
- 5. academic.oup.com [academic.oup.com]
- 6. bee-health.extension.org [bee-health.extension.org]
- 7. mdpi.com [mdpi.com]
- 8. Detection of amitraz resistance and reduced treatment efficacy in the Varroa Mite, Varroa destructor, within commercial beekeeping operations | PLOS One [journals.plos.org]
- 9. Investigating amitraz resistance in French varroa mite (Varroa destructor) populations - Veto Pharma Blog [blog-veto-pharma.com]
- 10. Amitraz resistance in Varroa destructor: a global overview [izsvenezie.com]
- 11. vet-animal.pl [vet-animal.pl]
- 12. researchgate.net [researchgate.net]
- 13. researcherslinks.com [researcherslinks.com]
- 14. researchgate.net [researchgate.net]
- 15. apinov.com [apinov.com]
- 16. researchgate.net [researchgate.net]
- 17. vita-europe.com [vita-europe.com]
- 18. Varroa destructor resistance to tau‐fluvalinate: relationship between in vitro phenotypic test and VGSC L925V mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. veto-pharma.com [veto-pharma.com]
- 20. Field efficacy of acaricides against Varroa destructor - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Comparison of tau-fluvalinate, acrinathrin, and amitraz effects on susceptible and resistant populations of Varroa destructor in a vial test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. OAHN Bee Network Project: Refining the standard bioassay method for detecting resistance in populations of Varroa mites by acute toxicity - Ontario Animal Health Network [oahn.ca]
- 23. A Practical Bioassay to Assess Varroa destructor Resistance to Acaricides in Ontario | Bee Culture [beeculture.com]
- 24. researchgate.net [researchgate.net]
- 25. Field Bioassay to detect varroa mite resistance in the apiary - Véto-pharma [blog-veto-pharma.com]
- 26. researchgate.net [researchgate.net]
A Comparative Guide to HPLC-DAD Methods for Fluvalinate Quantification
For researchers, scientists, and drug development professionals, accurate quantification of active pharmaceutical ingredients is paramount. This guide provides a detailed comparison of a validated High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) method for the quantification of fluvalinate, a synthetic pyrethroid acaricide. The performance of this method is compared with alternative analytical techniques, supported by experimental data to inform methodological choices in a laboratory setting.
Comparative Analysis of this compound Quantification Methods
The selection of an analytical method for this compound quantification depends on various factors, including the matrix (e.g., honey, beeswax, pharmaceutical formulations), required sensitivity, and available instrumentation. While HPLC-DAD offers a robust and widely accessible method, other techniques such as Gas Chromatography (GC) and Liquid Chromatography-Mass Spectrometry (LC-MS) present viable alternatives.
| Parameter | HPLC-DAD Method[1][2][3] | GC-ECD Method[4] | GC-MS Method | LC-MS Method[5] |
| Principle | Separation based on polarity, detection by UV-Vis absorbance. | Separation based on volatility, detection by electron capture. | Separation based on volatility, detection by mass-to-charge ratio. | Separation based on polarity, detection by mass-to-charge ratio. |
| **Linearity (R²) ** | > 0.995[6] | Not explicitly stated, but good linearity is implied. | Method dependent, typically > 0.99. | Method dependent, typically > 0.99. |
| Accuracy (% Recovery) | Beeswax: 85.3-96.4% Honey: 88.7-98.9%[1][2][3] | > 85%[7] | Not explicitly stated, but generally high. | Overall mean recoveries of 80-100% in various matrices.[5] |
| Precision (%RSD) | < 5%[2][3] | Not explicitly stated. | Method dependent, typically < 15%. | Method dependent, typically < 15%. |
| LOD | Beeswax: 0.02 µg/g Honey: 0.005 µg/g[1][2][3] | 0.01 mg/kg in honey[7] | Not explicitly stated, but generally low. | 0.05 µg/L in drinking water.[5] |
| LOQ | Beeswax: 0.05 µg/g Honey: 0.012 µg/g[1][2][3] | Not explicitly stated, but the detection limit is 0.01 mg/kg.[7] | Not explicitly stated. | 0.01 mg/kg in crops, 0.005 mg/kg in soil.[5] |
| Strengths | Robust, reliable, widely available instrumentation. | High sensitivity for halogenated compounds like this compound. | High selectivity and structural information. | High selectivity and sensitivity, suitable for complex matrices. |
| Limitations | Lower sensitivity compared to MS detectors, potential for matrix interference. | Requires derivatization for some compounds, less versatile than MS. | Can be more expensive and complex to operate than ECD. | Higher cost of instrumentation and maintenance. |
Experimental Protocols
Validated HPLC-DAD Method for this compound in Beeswax and Honey[1][2][3]
This method was developed for the identification and quantification of this compound residues in beeswax and honey.
Sample Preparation:
-
Beeswax: A sample is heated to 60°C. The melted sample is dissolved in a heated mixture of dichloromethane (B109758) and isooctane (B107328) (2:8 v/v). The solution is then vortexed, centrifuged, and the supernatant is collected for analysis.
-
Honey: A 1 g sample is dissolved in 10 mL of distilled water. The this compound is then extracted using a suitable solvent.
Chromatographic Conditions:
-
Instrument: Shimadzu LC-20 Prominence chromatograph with a diode array detector.
-
Column: Shim-pack GWS C18 (150 × 4.6 mm, 5 µm).
-
Mobile Phase: Acetonitrile:Water (80:20 v/v) in isocratic mode.
-
Flow Rate: 1.2 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 256 nm.
-
Retention Time: Approximately 6.49 min.
Validation Parameters:
The method was validated according to the European Medicines Agency (EMA) guidelines.[1] The validation included specificity, linearity, accuracy, sensitivity (LOD and LOQ), and precision (repeatability and reproducibility).[1][2][3]
Alternative Method: Gas Chromatography with Electron-Capture Detection (GC-ECD) for this compound in Beeswax[4]
This method provides an alternative for the determination of residual this compound in beeswax.
Sample Preparation:
-
Wax samples are dissolved in n-hexane and sonicated.
-
The solution is transferred to a disposable diatomaceous earth column (Extrelut) for partitioning.
-
This compound is extracted with acetonitrile.
-
The extract is cleaned up using a Florisil cartridge.
-
The final elution is with diethyl ether-n-hexane (1:1), which is then analyzed by GC-ECD.
Method Validation Workflow
The following diagram illustrates the typical workflow for validating an analytical method like HPLC-DAD for this compound quantification.
Caption: General workflow for HPLC-DAD method validation.
This comprehensive guide provides a basis for selecting and implementing a suitable analytical method for this compound quantification. The detailed HPLC-DAD method and its comparison with alternatives offer valuable insights for researchers to make informed decisions based on their specific analytical needs and laboratory capabilities.
References
- 1. Detection of this compound Residues in Beeswax and Honey Using High Performance Liquid Chromatography with Diode Array Detector [foodandnutritionjournal.org]
- 2. Detection of this compound Residues in Beeswax and Honey Using High Performance Liquid Chromatography with Diode Array De… [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. Determination of this compound residues in beeswax by gas chromatography with electron-capture detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 7. researchgate.net [researchgate.net]
Navigating the Maze of Pyrethroid Resistance: A Comparative Guide to Fluvalinate Cross-Resistance
For researchers, scientists, and drug development professionals, the emergence of acaricide resistance is a critical challenge in veterinary and agricultural pest management. This guide provides an objective comparison of fluvalinate's performance against other pyrethroid acaricides, supported by experimental data, to aid in the development of effective resistance management strategies.
The widespread use of pyrethroid acaricides, such as this compound, for controlling mite and tick populations has inevitably led to the selection of resistant strains. Understanding the patterns of cross-resistance—where resistance to one pyrethroid confers resistance to others—is paramount for making informed decisions about treatment rotations and the development of novel control agents. This guide delves into the quantitative data on cross-resistance between this compound and other common pyrethroids, details the experimental protocols used to generate this data, and visualizes the underlying mechanisms and workflows.
Quantitative Comparison of Pyrethroid Acaricide Efficacy
The following tables summarize the lethal concentration (LC50) and lethal dose (LD50) values of this compound and other pyrethroids against susceptible and resistant populations of the parasitic mite Varroa destructor and various tick species. These values are critical indicators of the level of resistance and the potential for cross-resistance.
Table 1: Comparative LC50 Values of Pyrethroids against Varroa destructor
| Acaricide | Population Status | LC50 (µg/g) | LC50 (µ g/dish ) | Reference |
| Tau-fluvalinate | Susceptible (Italy) | 16-17 | - | [1](--INVALID-LINK--) |
| Resistant (Italy) | 385 - 857 | - | [1](--INVALID-LINK--) | |
| New Zealand Population | 1269 | - | [1](--INVALID-LINK--) | |
| Susceptible (Argentina) | - | 0.29 | [2](--INVALID-LINK--) | |
| Flumethrin | Susceptible (Italy) | 0.28 - 0.36 | - | [1](--INVALID-LINK--) |
| Resistant (Italy) | 11.4 - 20.4 | - | [1](--INVALID-LINK--) | |
| New Zealand Population | 12 | - | [1](--INVALID-LINK--) | |
| Susceptible (Argentina) | - | 0.34 | [2](--INVALID-LINK--) |
Table 2: Comparative LC50/LD50 Values of Pyrethroids against Ticks (Rhipicephalus microplus)
| Acaricide | Test Method | LC50 (ppm) | LD50 (µ g/tick ) | Reference |
| Deltamethrin | Adult Immersion Test | 0.79 (Zone 1) | - | [3](--INVALID-LINK--) |
| Adult Immersion Test | 0.45 (Zone 2) | - | [3](--INVALID-LINK--) | |
| Cypermethrin | Adult Immersion Test | - | - | Data not available in snippets |
| Flumethrin | Adult Immersion Test | - | - | Data not available in snippets |
The Molecular Basis of Pyrethroid Resistance
Resistance to pyrethroids, including this compound, in arthropods is primarily attributed to mutations in the voltage-gated sodium channel (VGSC), the target site of these insecticides.[4] These mutations reduce the sensitivity of the nerve cells to the toxic effects of the pyrethroids. This mechanism is often referred to as knockdown resistance (kdr).
Caption: Mechanism of pyrethroid action and target-site resistance.
Experimental Protocols for Assessing Acaricide Resistance
Accurate assessment of acaricide resistance is crucial for effective pest management. The following are detailed methodologies for key bioassays cited in the literature.
Petri Dish/Glass Vial Bioassay for Varroa destructor
This method is commonly used to determine the susceptibility of Varroa mites to acaricides through direct contact.
Materials:
-
Technical grade acaricide (e.g., tau-fluvalinate, flumethrin)
-
Solvent (e.g., hexane (B92381) or acetone)
-
Glass petri dishes (e.g., 60 mm diameter) or glass vials
-
Micropipette
-
Oven or incubator
-
Adult female Varroa destructor mites
-
Honey bee pupae (for post-exposure sustenance)
Procedure:
-
Preparation of Test Solutions: Prepare a series of dilutions of the technical grade acaricide in the chosen solvent. Concentrations should be selected to produce a range of mortality from 0% to 100%.
-
Coating the Petri Dishes/Vials: Apply a specific volume (e.g., 1 mL) of each acaricide solution to the inner surface of the petri dishes or vials.[4] A control group should be treated with the solvent only.
-
Solvent Evaporation: Allow the solvent to evaporate completely in a fume hood or well-ventilated area, leaving a residue of the acaricide coating the surface.
-
Mite Exposure: Introduce a known number of adult female Varroa mites (e.g., 15-20) into each treated and control dish/vial.[4]
-
Incubation: Place the dishes/vials in an incubator at a controlled temperature and humidity (e.g., 30 ± 1 °C, 60 ± 10% RH) for a specified exposure period (e.g., 1 hour).[4]
-
Post-Exposure: After the exposure period, transfer the mites to clean, untreated petri dishes containing honey bee pupae to serve as a food source.[4]
-
Mortality Assessment: Record mite mortality after a set period (e.g., 24 hours) post-exposure. Mites that are unable to move when gently prodded with a fine brush are considered dead.
-
Data Analysis: Correct mortality data using Abbott's formula if mortality is observed in the control group. Calculate LC50/LD50 values using probit analysis.
Caption: Workflow for Petri Dish/Glass Vial Bioassay.
Larval Packet Test (LPT) for Ticks
The LPT is a standard method recommended by the Food and Agriculture Organization (FAO) for detecting acaricide resistance in tick larvae.[5]
Materials:
-
Technical grade acaricide
-
Trichloroethylene (B50587) and olive oil (or other suitable solvents)
-
Filter paper (e.g., Whatman No. 1)
-
Pipette
-
Bulldog clips or heat sealer
-
14-21 day old tick larvae
-
Incubator
Procedure:
-
Preparation of Impregnated Papers: Prepare serial dilutions of the acaricide in a 2:1 mixture of trichloroethylene and olive oil.
-
Treating Filter Paper: Impregnate filter papers of a standard size with a specific volume of each dilution. Allow the solvent to evaporate completely.
-
Creating Packets: Fold the treated filter papers in half and seal two sides with bulldog clips or a heat sealer to create a packet.
-
Introducing Larvae: Place a known number of tick larvae (approximately 100) inside each packet and seal the open end.
-
Incubation: Incubate the packets at a controlled temperature and humidity (e.g., 27°C and 85-90% RH) for 24 hours.
-
Mortality Assessment: After 24 hours, open the packets and count the number of live and dead larvae. Larvae that are immobile are considered dead.
-
Data Analysis: Determine the percentage mortality for each concentration and calculate the LC50 and LC95 values using probit analysis.
Caption: Experimental workflow for the Larval Packet Test (LPT).
Adult Immersion Test (AIT) for Ticks
The AIT is used to assess acaricide resistance in adult ticks.
Materials:
-
Commercial or technical grade acaricide
-
Water and emulsifier (if using technical grade)
-
Beakers or petri dishes
-
Forceps
-
Filter paper
-
Engorged adult female ticks
-
Incubator
Procedure:
-
Preparation of Test Solutions: Prepare different concentrations of the acaricide in water. An emulsifier may be needed for non-water-soluble formulations.
-
Tick Immersion: Immerse a group of engorged adult female ticks (e.g., 10-20) in each test solution for a specific period (e.g., 10 minutes). A control group is immersed in water only.
-
Drying: After immersion, remove the ticks and dry them on filter paper.
-
Incubation: Place the ticks in individual containers and incubate them under controlled conditions (e.g., 27°C and 85% RH) to allow for oviposition.
-
Data Collection: Monitor the ticks for mortality, egg-laying capacity (egg mass weight), and egg hatchability over a period of several weeks.
-
Data Analysis: Calculate the Index of Oviposition and the percentage of inhibition of oviposition compared to the control group. These parameters are used to determine the level of resistance.[3]
Conclusion
The data presented in this guide clearly indicate the presence of significant cross-resistance between this compound and other pyrethroid acaricides, particularly flumethrin, in Varroa destructor. This is primarily driven by target-site mutations in the voltage-gated sodium channel. For ticks, while data is more varied, the principle of cross-resistance within the pyrethroid class holds true.
For researchers and drug development professionals, these findings underscore the critical need for:
-
Continuous monitoring of resistance levels in target pest populations using standardized bioassays.
-
Development of novel acaricides with different modes of action to overcome existing resistance mechanisms.
-
Implementation of integrated pest management (IPM) strategies that incorporate the rotation of acaricides from different chemical classes to delay the development of resistance.
By understanding the nuances of cross-resistance and employing robust experimental methodologies, the scientific community can work towards more sustainable and effective pest control solutions.
References
- 1. scielo.br [scielo.br]
- 2. Baseline LC50 levels of Amitraz, Coumaphos, this compound and Flumethrin in Varroa destructor susceptible populations from Buenos Aires province, Argentine. - CONICET [bicyt.conicet.gov.ar]
- 3. scielo.br [scielo.br]
- 4. Varroa destructor resistance to tau‐this compound: relationship between in vitro phenotypic test and VGSC L925V mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. openknowledge.fao.org [openknowledge.fao.org]
Acaricide Efficacy in Vial Tests: A Comparative Analysis of Tau-fluvalinate, Acrinathrin, and Amitraz for Varroa Mite Control
For researchers and drug development professionals, understanding the comparative efficacy of acaricides is paramount in the ongoing battle against the honey bee parasite, Varroa destructor. This guide provides a comprehensive analysis of the effectiveness of three prominent acaricides—tau-fluvalinate (B143150), acrinathrin, and amitraz (B1667126)—based on vial test methodologies.
This comparison synthesizes data from scientific studies to offer a clear perspective on the potency of these compounds in controlled laboratory settings. The vial test, a standard method for assessing acaricide resistance, provides valuable baseline data on the susceptibility of Varroa mite populations.
Comparative Efficacy Data
The following table summarizes the quantitative data on the efficacy of tau-fluvalinate, acrinathrin, and amitraz from vial test studies. Efficacy is primarily measured by mite mortality rates after a 24-hour exposure period.
| Acaricide | Mite Population | Mite Mortality Rate (%) | Discriminating Concentration (µg/mL) | Source |
| Tau-fluvalinate | Susceptible (Postrizin) | Not specified | 0.66 | [1][2] |
| Resistant (Kyvalka) | Not specified | 0.66 | [1][2] | |
| Minimally Effective (Ontario, Canada) | 72% | Not specified | [3][4] | |
| Acrinathrin | Susceptible (Postrizin) | Not specified | 0.26 | [1][2] |
| Resistant (Kyvalka) | Not specified | 0.26 | [1][2] | |
| Susceptible (Prelovice) | Not specified | 0.26 | [1][2] | |
| Amitraz | Susceptible (Postrizin) | Not specified | 0.19 | [1][2] |
| Resistant (Kyvalka) | Not specified | 0.19 | [1][2] | |
| Mostly Effective (Ontario, Canada) | 92% | Not specified | [3][4] |
Experimental Protocols: The Vial Test Methodology
The vial test is a crucial laboratory bioassay for determining the susceptibility or resistance of Varroa mites to various acaricides. The methodology, as described in the cited literature, generally follows these steps:
1. Preparation of Vials:
-
Glass or polypropylene (B1209903) vials are coated internally with a solution of the technical grade acaricide dissolved in a solvent, typically acetone.[1][2]
-
A range of concentrations is prepared to determine the dose-response relationship.
-
Control vials are treated only with the solvent to account for any mortality not caused by the acaricide.[1][2]
-
The solvent is allowed to evaporate completely, leaving a uniform layer of the acaricide on the inner surface of the vials.[1][2]
2. Mite Collection:
-
Adult female Varroa mites are collected from honey bee colonies.[1][2] This is often done by uncapping drone or worker brood cells, where mites reproduce.
-
Only healthy and active mites are selected for the assay to ensure the validity of the results.
3. Exposure:
-
A specific number of mites (e.g., 10-20) are introduced into each prepared vial.
-
The vials are then incubated under controlled conditions of temperature and humidity for a set period, typically 24 hours.[1][2]
4. Mortality Assessment:
-
After the exposure period, the number of dead and live mites in each vial is recorded.
-
Mites are considered dead if they are unable to move when gently prodded.
-
The mortality rate is calculated for each concentration and corrected for any mortality observed in the control group.
Experimental Workflow Diagram
The following diagram illustrates the key steps involved in the vial test methodology for assessing acaricide efficacy.
Caption: Vial Test Experimental Workflow
Discussion
The presented data indicates that in the studied populations, amitraz generally exhibits higher efficacy against Varroa destructor in vial tests compared to tau-fluvalinate.[3][4] For instance, a study in Ontario, Canada, found amitraz to be "mostly effective" with a 92% mite mortality rate, while tau-fluvalinate was "minimally effective" at 72%.[3][4]
It is crucial to note that resistance to acaricides is a significant and evolving issue. A study in Czechia identified Varroa populations resistant to tau-fluvalinate, acrinathrin, and amitraz.[1][2] The calculated discriminating concentrations from this study (0.66 µg/mL for tau-fluvalinate, 0.26 µg/mL for acrinathrin, and 0.19 µg/mL for amitraz) are valuable benchmarks for resistance monitoring programs.[1][2] These concentrations can be used in vial tests to quickly identify resistant mite populations.
The choice of vial material can also influence test outcomes. One study noted that they found the glass vial method to be "useless" for their purposes and subsequently developed a polypropylene vial bioassay.[1][2] This highlights the importance of methodological consistency and validation in comparative studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of tau-fluvalinate, acrinathrin, and amitraz effects on susceptible and resistant populations of Varroa destructor in a vial test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cambridge.org [cambridge.org]
- 4. Surveillance of synthetic acaricide efficacy against Varroa destructor in Ontario, Canada | The Canadian Entomologist | Cambridge Core [cambridge.org]
A Comparative Analysis of Fluvalinate and Tau-fluvalinate: Unraveling the Impact of Stereochemistry on Biological Activity
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic pyrethroid acaricides, fluvalinate and its refined counterpart, tau-fluvalinate (B143150), have been pivotal in managing ectoparasitic mites, most notably the honey bee pest Varroa destructor. While both compounds share a common chemical backbone, a subtle yet critical difference in their stereochemistry leads to a significant divergence in their biological efficacy. This guide provides an in-depth, objective comparison of the biological activities of this compound and tau-fluvalinate, supported by experimental data and detailed methodologies to aid researchers and professionals in drug development and pest management strategies.
The Decisive Difference: A Matter of Isomers
This compound is a racemic mixture, comprising four stereoisomers in roughly equal proportions. These isomers arise from two chiral centers in the molecule. In contrast, tau-fluvalinate is an enriched formulation containing only the two biologically active D-valinate diastereomers, specifically the (2R, αS) and (2R, αR) isomers. This targeted composition is the primary reason for the enhanced acaricidal activity observed with tau-fluvalinate.
Quantitative Comparison of Biological Activity
The enrichment of the more active isomers in tau-fluvalinate translates to a higher potency against target organisms. The following table summarizes key quantitative data comparing the biological activity of the two compounds. It is important to note that direct side-by-side comparisons in the literature are limited, and toxicity values can vary based on the tested population's susceptibility and the specific experimental conditions.
| Parameter | This compound | Tau-fluvalinate | Target Organism | Reference(s) |
| Composition | Racemic mixture of 4 stereoisomers | Enriched mixture of 2 active D-valinate isomers | N/A | [1] |
| LC50 (Oral, 96h) | Not explicitly found in a direct comparison | 13.700 mg/L | Apis mellifera (Honey Bee) | [1] |
| LD50 (Topical) | Not explicitly found in a direct comparison | 9.45 µ g/bee | Apis mellifera (Honey Bee) | [2] |
| Discriminating Concentration | Not commonly used | 0.66 µg/mL | Varroa destructor | [3] |
Note: The lack of directly comparable LC50/LD50 values for this compound and tau-fluvalinate from the same study highlights a gap in the existing literature. The data presented for tau-fluvalinate is from studies where it was the primary compound investigated.
Mechanism of Action: A Stereospecific Interaction
Both this compound and tau-fluvalinate are neurotoxins that act on the voltage-gated sodium channels of the nervous system in mites.[4] They bind to the open state of these channels, prolonging the influx of sodium ions and causing nerve hyperexcitability, which leads to paralysis and death of the mite.
The enhanced activity of tau-fluvalinate is attributed to the stereospecificity of this interaction. The D-valinate isomers present in tau-fluvalinate have a higher binding affinity for the target site on the sodium channel compared to the other isomers found in the racemic this compound mixture. Interestingly, honey bees possess a natural resistance to tau-fluvalinate due to a specific amino acid residue in their sodium channels that reduces the binding affinity of the acaricide.[2]
Experimental Protocols: Assessing Acaricide Efficacy
To determine the susceptibility of Varroa destructor to this compound and tau-fluvalinate, the residual contact vial bioassay is a commonly employed method. The following is a detailed protocol synthesized from established methodologies.[5][6]
Residual Contact Vial (RCV) Bioassay Protocol
Objective: To determine the lethal concentration (LC50) or discriminating concentration of this compound or tau-fluvalinate for Varroa destructor.
Materials:
-
Technical grade this compound or tau-fluvalinate
-
Acetone (B3395972) (analytical grade)
-
Glass scintillation vials (20 mL)
-
Micropipettes
-
Vortex mixer
-
Fume hood
-
Live adult female Varroa destructor mites
-
Fine paintbrush
-
Incubator
Procedure:
-
Preparation of Stock Solutions: Prepare a stock solution of the test compound (this compound or tau-fluvalinate) in acetone. From this stock solution, prepare a series of serial dilutions to create a range of desired concentrations. A control solution of acetone alone should also be prepared.
-
Coating the Vials:
-
Pipette 0.5 mL of each dilution into a glass scintillation vial.
-
Roll the vial on a roller or manually agitate to ensure the inner surface is evenly coated.
-
Allow the acetone to evaporate completely in a fume hood, leaving a dry, uniform residue of the acaricide on the vial's interior. Prepare at least four replicate vials for each concentration and the control.
-
-
Mite Collection:
-
Collect live adult female Varroa mites from heavily infested honey bee colonies. This can be done by uncapping drone brood and removing the mites with a fine paintbrush or by using a sugar shake method to dislodge mites from adult bees.
-
-
Exposure:
-
Introduce a known number of live mites (e.g., 10-20) into each coated vial.
-
Cap the vials and place them in an incubator at a constant temperature (e.g., 25-27°C) and humidity.
-
-
Mortality Assessment:
-
After a predetermined exposure time (typically 24 hours), count the number of dead mites in each vial. Mites that are immobile and do not respond to gentle prodding with a fine paintbrush are considered dead.
-
-
Data Analysis:
-
Calculate the percentage mortality for each concentration, correcting for any mortality in the control group using Abbott's formula.
-
The data can then be subjected to probit analysis to determine the LC50 value, which is the concentration that causes 50% mortality.
-
Visualizing the Relationships
To better understand the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Relationship between this compound and Tau-fluvalinate.
Caption: Mechanism of action of Tau-fluvalinate.
References
- 1. aloki.hu [aloki.hu]
- 2. bee-health.extension.org [bee-health.extension.org]
- 3. Comparison of tau-fluvalinate, acrinathrin, and amitraz effects on susceptible and resistant populations of Varroa destructor in a vial test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. New bioassay cage methodology for in vitro studies on Varroa destructor and Apis mellifera - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Navigating the Maze: An Inter-laboratory Comparison of Fluvalinate Residue Analysis Methods
For researchers, scientists, and drug development professionals, the accurate detection and quantification of fluvalinate residues in various matrices are paramount for ensuring food safety, environmental monitoring, and effective pest management. This guide provides an objective comparison of common analytical methods for this compound residue analysis, supported by experimental data to aid in selecting the most appropriate technique for specific research needs.
This compound, a synthetic pyrethroid acaricide, is widely used in agriculture and apiculture to control mite infestations.[1] Its persistence in the environment and potential accumulation in products like honey and beeswax necessitate robust and reliable analytical methods for residue monitoring.[2][3] This guide delves into the performance characteristics of prevalent techniques, including Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS/MS), offering a comprehensive overview for laboratory professionals.
Performance Comparison of Analytical Methods
The choice of an analytical method for this compound residue analysis is often a trade-off between sensitivity, selectivity, speed, and cost. The following tables summarize the quantitative performance data for various methods as reported in peer-reviewed literature.
Gas Chromatography (GC) Methods
Gas chromatography, particularly with an electron capture detector (GC-ECD), is a well-established and cost-effective method for this compound analysis.[2]
| Matrix | Method | LOD (µg/kg) | LOQ (µg/kg) | Recovery (%) | RSD (%) |
| Beeswax | GC-ECD | - | 100 | 77.4 - 87.3 | 5.12 - 8.31 |
| Honey | GC-ECD | - | 5 | 79 - 94.4 | 0.3 - 18.5 |
| Bee Pollen | GC-MS | 0.2 - 3.1 | 0.6 - 9.7 | 80 - 108 | <15 |
| Honey | GC-MS | 0.2 - 2.0 | 0.5 - 7.6 | 81 - 108 | <15 |
High-Performance Liquid Chromatography (HPLC) Methods
HPLC methods, often coupled with a Diode Array Detector (DAD) or UV detector, offer an alternative to GC, particularly for samples that are not easily volatilized.[1]
| Matrix | Method | LOD (µg/g) | LOQ (µg/g) | Recovery (%) | RSD (%) |
| Beeswax | HPLC-DAD | 0.02 | 0.05 | 85.3 - 96.4 | <5 |
| Honey | HPLC-DAD | 0.005 | 0.012 | 88.7 - 98.9 | <5 |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods
LC-MS/MS has emerged as a highly sensitive and selective technique for the analysis of pesticide residues, including this compound.[4]
| Matrix | Method | LOQ | Recovery (%) |
| Crops | LC-MS | 0.01 mg/kg | 80 - 100 |
| Soil | LC-MS | 0.005 mg/kg | 80 - 100 |
| Drinking Water | LC-MS | 0.05 µg/L | 80 - 100 |
| Tomatoes & Watermelons | QuEChERS & LC-MS/MS | 0.01 mg/kg | - |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for achieving reproducible and comparable results in an inter-laboratory setting. Below are summaries of typical methodologies for the key analytical techniques.
Gas Chromatography with Electron-Capture Detection (GC-ECD) for Beeswax
This method involves extraction, cleanup, and subsequent analysis by GC-ECD.[2]
-
Sample Preparation: Beeswax samples are dissolved in n-hexane.
-
Extraction: The solution is transferred to an Extrelut® column for liquid-liquid partitioning with acetonitrile.
-
Cleanup: A portion of the extract is cleaned up using a Florisil cartridge.
-
Elution: this compound is eluted with a mixture of diethyl ether and n-hexane.
-
Analysis: The final extract is analyzed by capillary gas chromatography with an electron-capture detector (GC-ECD).[2][5]
High-Performance Liquid Chromatography with Diode Array Detector (HPLC-DAD) for Beeswax and Honey
This method utilizes a modified liquid-liquid extraction followed by HPLC-DAD analysis.[1]
-
Sample Preparation: Honey is dissolved in distilled water, while beeswax is heated to 60°C.
-
Extraction: A modified liquid-liquid extraction is performed. The optimal solvent for beeswax is a mixture of dichloromethane (B109758) and isooctane (B107328) (2:8 v/v).[1][6]
-
Analysis: The extract is analyzed using an HPLC system equipped with a diode array detector (HPLC-DAD).[1]
Liquid Chromatography-Mass Spectrometry (LC-MS) for Various Matrices
LC-MS offers high selectivity, which can simplify sample cleanup procedures.[4]
-
Extraction: Crop samples are extracted with methanol, followed by a liquid-liquid partition into hexane (B92381) and then acetonitrile.
-
Analysis: The final extract is quantified by LC-MS. This technique's high selectivity allows for the analysis of a large number of samples with a high degree of confidence in the results.[4]
Visualization of Workflows and Comparisons
To better illustrate the processes and relationships involved in this compound residue analysis, the following diagrams have been generated using Graphviz.
Conclusion
The selection of an appropriate analytical method for this compound residue analysis is a critical decision that impacts the reliability and validity of research findings. Gas Chromatography offers a robust and cost-effective solution, particularly for routine monitoring in matrices like beeswax and honey.[2][7] High-Performance Liquid Chromatography provides a versatile alternative with good performance characteristics.[1] For applications demanding the highest sensitivity and selectivity, especially in complex matrices, Liquid Chromatography-Mass Spectrometry stands out as the premier choice, albeit at a higher cost.[4]
By understanding the performance characteristics and experimental protocols of each method, laboratories can make informed decisions, ensuring the generation of high-quality, comparable data in the vital task of monitoring this compound residues. Inter-laboratory comparison studies are essential for validating methods and ensuring consistency across different testing facilities.[8]
References
- 1. Detection of this compound Residues in Beeswax and Honey Using High Performance Liquid Chromatography with Diode Array Detector [foodandnutritionjournal.org]
- 2. academic.oup.com [academic.oup.com]
- 3. ujecology.com [ujecology.com]
- 4. researchgate.net [researchgate.net]
- 5. Determination of this compound residues in beeswax by gas chromatography with electron-capture detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Determination of malathion, coumaphos, and this compound residues in honey by gas chromatography with nitrogen-phosphorus or electron capture detectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Validation and interlaboratory comparison of anticoagulant rodenticide analysis in animal livers using ultra-performance liquid chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Validating a Rapid Screening Method for Fluvalinate in Honey: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The presence of acaricide residues, such as fluvalinate, in honey is a significant concern for consumer safety and international trade. This compound is a synthetic pyrethroid used to control the Varroa destructor mite in honeybee colonies.[1] Regulatory bodies in various regions, including Europe, the United States, and Australia, have established Maximum Residue Limits (MRLs) for this compound in honey, which range from 0.01 to 0.05 mg/kg.[1] Consequently, the development and validation of reliable and efficient methods for detecting this compound residues are paramount. This guide provides a comparative analysis of a rapid screening method using High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD) and a standard confirmatory method using Gas Chromatography with Electron Capture Detection (GC-µECD) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).
Performance Data Comparison
The following table summarizes the key performance indicators for the rapid HPLC-DAD screening method and the standard GC-µECD/GC-MS/MS confirmatory method for the determination of this compound in honey.
| Performance Parameter | Rapid HPLC-DAD Method | Standard GC-µECD/GC-MS/MS Method |
| Limit of Detection (LOD) | 0.005 µg/g (0.005 mg/kg)[1] | Not explicitly stated for this compound, but the method was validated at levels ≥ 0.010 mg/kg[2][3] |
| Limit of Quantification (LOQ) | 0.012 µg/g (0.012 mg/kg)[1] | 0.010 mg/kg[3] |
| Recovery Rate | 88.7 - 98.9%[1] | Not explicitly stated for this compound, but the method showed satisfactory trueness (bias) according to SANCO/12571/2013 guidelines[2][3] |
| Analysis Time | Shorter, with simplified extraction | Longer, involving multi-step extraction and cleanup |
| Instrumentation | HPLC with Diode Array Detector | GC with µECD and GC-MS/MS |
| Confirmation Capability | Presumptive identification based on retention time and UV spectrum | Definitive confirmation through mass spectrometry[2][3] |
Experimental Protocols
Rapid Screening Method: HPLC-DAD
This method, adapted from a published study, offers a straightforward approach for the quantification of this compound in honey.[1]
1. Sample Preparation and Extraction:
-
Weigh 1 g of honey into a centrifuge tube.
-
Dissolve the honey sample in 10 mL of distilled water.
-
Add a mixture of dichloromethane (B109758) and isooctane (B107328) (2:8 v/v) as the extraction solvent.
-
Vortex the mixture vigorously to ensure thorough mixing.
-
Allow the mixture to stand at room temperature until the organic and aqueous layers have separated.
-
Collect the organic (upper) layer containing the this compound.
-
Filter the extract through a 0.22 µm PTFE membrane filter prior to analysis.
2. HPLC-DAD Analysis:
-
Instrument: Shimadzu LC-20 Prominence chromatograph with a diode array detector.
-
Column: Shim-pack GWS C18 (150 × 4.6 mm, 5 µm).
-
Mobile Phase: Acetonitrile:Water (80:20 v/v) in isocratic mode.
-
Flow Rate: 1.2 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 256 nm.
-
Data Analysis: Labsolution Software.
Standard Confirmatory Method: GC-µECD and GC-MS/MS
This method provides a robust and highly sensitive approach for the determination and confirmation of this compound residues in honey, as part of a multi-residue analysis.[2][3]
1. Sample Preparation and Extraction:
-
Dissolve the honey sample in water.
-
Perform a liquid-liquid extraction of the pesticide residues using n-Hexane.
-
The resulting extract is subjected to a clean-up step using a Florisil Solid Phase Extraction (SPE) column.
-
Evaporate the cleaned extract and reconstitute it in a solution containing an internal standard (e.g., ethion).
2. GC-µECD Analysis (Quantification):
-
Instrument: Gas chromatograph equipped with a micro-Electron Capture Detector (µECD).
-
Injection: A 2 µL sample is injected in splitless mode.
-
Calibration: A matrix-matched calibration curve is used for quantification by plotting the area ratio of the analyte to the internal standard against the concentration.
3. GC-MS/MS Analysis (Confirmation):
-
Instrument: Gas chromatograph coupled with a triple quadrupole mass spectrometer.
-
Ionization Mode: Positive ion mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used to monitor for specific precursor and product ion transitions for this compound, ensuring highly selective and confirmatory identification.
Methodology Visualization
The following diagrams illustrate the workflows for the rapid screening and standard confirmatory methods, as well as the logical relationship for method validation.
Caption: Workflow for the rapid HPLC-DAD screening method.
Caption: Workflow for the standard GC-µECD/GC-MS/MS method.
Caption: Logical relationship for validating the rapid screening method.
References
- 1. Detection of this compound Residues in Beeswax and Honey Using High Performance Liquid Chromatography with Diode Array Detector [foodandnutritionjournal.org]
- 2. Rapid determination of residues of pesticides in honey by µGC-ECD and GC-MS/MS: Method validation and estimation of measurement uncertainty according to document No. SANCO/12571/2013 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
A Comparative Analysis of Fluvalinate Detoxification Mechanisms in Bees and Mites
Publication Guide for Researchers and Drug Development Professionals
The synthetic pyrethroid acaricide, tau-fluvalinate (B143150), has been a cornerstone of Varroa destructor mite control in honey bee (Apis mellifera) colonies for decades. Its efficacy relies on a critical balance: high toxicity to the parasitic mite and low toxicity to the honey bee host. This differential toxicity is largely governed by the distinct detoxification mechanisms employed by each organism. However, the widespread emergence of fluvalinate-resistant mite populations threatens this balance. Understanding the comparative molecular and physiological detoxification strategies is paramount for developing sustainable mite control solutions and safeguarding honey bee health.
This guide provides a comprehensive comparison of the detoxification pathways for this compound in honey bees and Varroa mites, supported by experimental data and detailed methodologies.
Core Detoxification Pathways: A Tale of Two Strategies
Both honey bees and Varroa mites utilize a conserved set of detoxification enzymes, primarily Cytochrome P450 monooxygenases (P450s), Glutathione (B108866) S-transferases (GSTs), and Carboxylesterases (COEs). These enzymes typically act in a multi-phase process to metabolize and eliminate xenobiotics like this compound. However, the relative importance and specific components of these pathways differ significantly between the two species.
In honey bees , tolerance to this compound is predominantly an active metabolic process driven by a robust P450 enzyme system.[1][2][3] These enzymes chemically modify the this compound molecule (Phase I metabolism), making it more water-soluble and easier to excrete. The role of GSTs and COEs in bee tolerance to this compound is considered minor.[1][3] The critical role of P450s is highlighted by studies where blocking these enzymes increased bee susceptibility to tau-fluvalinate by nearly 1000-fold.[4]
In Varroa mites , the story is more complex. While metabolic detoxification via P450s does contribute to this compound tolerance, the primary mechanism for high-level resistance in many mite populations is target-site insensitivity.[1][5] This involves specific mutations in the voltage-gated sodium channel (VGSC), the molecular target of pyrethroid insecticides, which prevent the toxin from binding effectively.[5][6] Metabolic resistance in mites often acts as a secondary defense, with certain P450 genes being upregulated in resistant populations.[5] However, the contribution of detoxification can be variable, with some studies showing that enzyme inhibitors do not always increase this compound toxicity in mites, suggesting target-site mutations are the dominant resistance mechanism in those populations.[2][3][7]
The following diagram illustrates the generalized detoxification pathway and highlights the key differences between bees and mites.
Figure 1. Comparative this compound action and detoxification pathways in honey bees and Varroa mites.
Comparative Data on Detoxification Enzymes
The differential response to this compound is rooted in the expression and activity of specific detoxification genes. While comprehensive quantitative data remains an active area of research, existing studies provide a clear comparative picture.
| Enzyme Family | Honey Bee (Apis mellifera) | Varroa Mite (Varroa destructor) |
| Cytochrome P450s (P450s) | Primary tolerance mechanism .[1][2][4] Specific enzymes CYP9Q1, CYP9Q2, and CYP9Q3 are identified in tau-fluvalinate detoxification.[8][9] Inhibition of P450s dramatically increases toxicity.[4] | Secondary resistance/tolerance mechanism .[5] Contributes to metabolic resistance, but often secondary to target-site mutations.[1] Specific P450 genes are upregulated in resistant populations, particularly in neuronal and cuticular tissues.[5] |
| Glutathione S-transferases (GSTs) | Minor role in this compound detoxification.[1][3] Primarily involved in detoxifying other xenobiotics and mitigating oxidative stress.[8][10] | Minimal to no significant role reported in this compound resistance. Studies using GST inhibitors failed to increase this compound toxicity.[2][3][7] |
| Carboxylesterases (COEs) | Minor role in this compound detoxification.[1][2] | Minimal to no significant role reported in this compound resistance. Studies using COE inhibitors failed to increase this compound toxicity.[2][3][7] |
Experimental Protocols
The following sections detail standardized methodologies for key experiments used to elucidate detoxification mechanisms.
Protocol 1: P450-Mediated Metabolism Assay (7-ethoxycoumarin O-deethylation)
This fluorometric assay measures the general activity of Cytochrome P450 enzymes by quantifying the conversion of a substrate (7-ethoxycoumarin) into a fluorescent product (7-hydroxycoumarin).
1. Preparation of Microsomes:
- Collect a sample of bees or mites (typically 50-100 individuals) and freeze them at -80°C.
- Homogenize the frozen sample in an ice-cold phosphate (B84403) buffer (0.1 M, pH 7.5) containing protease inhibitors (e.g., 1.0 mM EDTA, 1.0 mM DTT, 1.0 mM PMSF).[11]
- Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to pellet cell debris.
- Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the microsomal fraction.
- Resuspend the microsomal pellet in a known volume of phosphate buffer with glycerol (B35011) (10-20%) for stabilization and store at -80°C. Determine protein concentration using a Bradford or BCA assay.
2. Enzyme Assay:
- In a 96-well microplate, prepare a reaction mixture containing the microsomal sample (adjusted to a final protein concentration of ~0.1-0.5 mg/mL), phosphate buffer, and an NADPH-generating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[12]
- Initiate the reaction by adding the substrate, 7-ethoxycoumarin (B196162) (final concentration ~40-50 µM).[11]
- Incubate the plate at 30°C for 15-60 minutes, protected from light.
- Stop the reaction by adding a solution such as 15% trichloroacetic acid or a glycine-NaOH buffer.[11]
- Measure the fluorescence of the product, 7-hydroxycoumarin, using a microplate reader with an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.
- Quantify the results against a standard curve of pure 7-hydroxycoumarin to determine the rate of product formation (e.g., in pmol/min/mg of protein).
The following diagram outlines the general workflow for this protocol.
Figure 2. Experimental workflow for measuring Cytochrome P450 activity.
Protocol 2: Synergist Bioassay for Assessing Metabolic Resistance
This assay determines the contribution of specific enzyme families to this compound tolerance/resistance by co-administering this compound with a chemical that inhibits a particular enzyme class. An increase in mortality in the presence of the synergist indicates that the inhibited enzyme class is involved in detoxification.
1. Reagents and Materials:
- Acaricide: Tau-fluvalinate solution of known concentration.
- Synergists:
- Piperonyl butoxide (PBO) to inhibit P450s.
- S,S,S-tributyl phosphorotrithioate (DEF) to inhibit carboxylesterases.
- Diethyl maleate (B1232345) (DEM) to inhibit glutathione S-transferases.[1]
- Test Arenas: Petri dishes or glass vials.
- Test Subjects: Adult honey bees or Varroa mites of a consistent age/stage.
2. Experimental Procedure:
- Prepare serial dilutions of this compound alone and this compound mixed with a fixed concentration of a synergist (e.g., 1 µg of PBO).[1]
- Apply a precise volume (e.g., 1 µL) of each solution to the inner surface of the test arenas and allow the solvent to evaporate.
- Introduce a known number of bees or mites (e.g., 10-20) into each arena.
- Include control groups treated with solvent only and synergist only.
- Maintain the arenas under controlled conditions (e.g., 25°C, dark).
- Assess mortality at set time points (e.g., 6, 12, 24 hours). An individual is considered dead if it is unable to move when prodded.
- Calculate the lethal concentration that kills 50% of the population (LC50) for this compound alone and for each this compound + synergist combination using probit analysis.
3. Data Interpretation:
- The Synergism Ratio (SR) is calculated as: SR = LC50 of this compound alone / LC50 of this compound + synergist.
- An SR value significantly greater than 1.0 indicates that the inhibited enzyme class plays a role in detoxifying this compound. For example, a high SR for PBO would confirm the involvement of P450s.
Conclusion and Future Directions
The comparative analysis reveals a clear divergence in this compound detoxification strategies. Honey bees rely heavily on a sophisticated P450 system for tolerance, making them inherently more capable of metabolizing the acaricide. Conversely, Varroa mites have primarily evolved target-site insensitivity as their main defense, with metabolic detoxification playing a secondary, albeit important, role in some populations.
For drug development professionals, this distinction is critical. The development of novel acaricides could exploit these differences. For instance, compounds that require P450 activation to become toxic (pro-acaricides) could be selectively lethal to mites if the activating P450s are present in the mite but not the bee.[13] Furthermore, understanding the specific P450s involved in resistance could lead to the development of resistance-breaking synergists that could be co-formulated with existing pyrethroids to restore their efficacy. Continued research into the specific genes and metabolic products of these pathways will be essential for the next generation of sustainable Varroa management tools.
References
- 1. zacharyhuang.com [zacharyhuang.com]
- 2. experts.illinois.edu [experts.illinois.edu]
- 3. researchgate.net [researchgate.net]
- 4. bee-health.extension.org [bee-health.extension.org]
- 5. Identification and characterization of cytochrome p450s putatively associated with this compound resistance in Varroa mites - koreascholar [db.koreascholar.com]
- 6. Varroa destructor resistance to tau‐this compound: relationship between in vitro phenotypic test and VGSC L925V mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Detoxification mechanisms of honey bees (Apis mellifera) resulting in tolerance of dietary nicotine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A Rapid Luminescent Assay for Measuring Cytochrome P450 Activity in Individual Larval Culex pipiens Complex Mosquitoes (Diptera: Culicidae) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
Navigating Acaricide Resistance: A Comparative Analysis of Tau-fluvalinate and Coumaphos in Varroa destructor
For Researchers, Scientists, and Drug Development Professionals
The ectoparasitic mite Varroa destructor stands as a significant threat to global apiculture, with chemical control methods forming a primary line of defense. However, the evolution of resistance to commonly used acaricides, such as the pyrethroid tau-fluvalinate (B143150) and the organophosphate coumaphos (B1669454), presents a major challenge to effective mite management. This guide provides an objective comparison of the resistance mechanisms in Varroa mites to these two compounds, supported by experimental data and detailed methodologies to aid in research and the development of novel control strategies.
Mechanisms of Resistance: A Tale of Two Strategies
Varroa destructor has evolved distinct primary mechanisms of resistance to tau-fluvalinate and coumaphos, highlighting the adaptability of this parasite.
Tau-fluvalinate Resistance: Target-Site Modification
The primary mechanism of resistance to tau-fluvalinate is target-site insensitivity due to mutations in the voltage-gated sodium channel (VGSC) gene, the protein target of pyrethroid acaricides.[1][2][3][4] These mutations, often referred to as knockdown resistance (kdr), alter the binding site of the acaricide, reducing its efficacy. Several amino acid substitutions at position L925 of the VGSC have been strongly associated with tau-fluvalinate resistance, including L925V, L925I, and L925M.[5][6][7] The L925V mutation, in particular, has been shown to be a key factor in resistance.[6][8] While metabolic resistance involving esterases has been suggested, target-site mutations remain the most well-documented and significant mechanism.[9][10]
Coumaphos Resistance: Reduced Pro-acaricide Activation
In contrast to tau-fluvalinate, the principal mechanism of resistance to coumaphos is not target-site insensitivity or enhanced detoxification of the active compound.[5][11][12] Instead, resistant mites exhibit a reduced ability to activate the pro-acaricide coumaphos into its toxic form, coroxon.[5][11][12] This is achieved through the downregulation of a specific cytochrome P450 (CYP) monooxygenase enzyme responsible for this bioactivation step.[5][9][11][12] Consequently, less of the active toxin is available to exert its effect on the mite's nervous system. While the role of glutathione (B108866) S-transferases (GSTs) may have a supportive role, the suppression of P450-mediated activation is the main driver of resistance observed in some populations.[5]
Quantitative Comparison of Resistance
The following tables summarize key quantitative data from various studies, providing a snapshot of the levels of resistance observed and the prevalence of resistance-associated mutations.
Table 1: Acaricide Susceptibility in Susceptible and Resistant Varroa destructor Populations
| Acaricide | Population | LC50 (Lethal Concentration 50%) | Resistance Ratio (RR) | Reference |
| Tau-fluvalinate | Susceptible | - | - | |
| Resistant (L925V) | - | - | ||
| Flumethrin (B136387) (a pyrethroid) | Susceptible | - | 12.64-fold increase in LC50 for a population with a high frequency of L925V mutation | [2] |
| Coumaphos | Athens (Susceptible) | - | - | [12] |
| Andros (Resistant) | - | up to 217-fold | [12] |
Table 2: Frequency of Tau-fluvalinate Resistance Alleles in Varroa destructor Populations
| Mutation | Geographic Location | Frequency of Resistant Allele | Reference |
| L925V | Flanders, Belgium | Present in ~4 out of 10 screened apiaries | [2] |
| L925V/I/M | Various (general) | Widely distributed | [6][7] |
| L925V | France | 69% of mites in recently treated populations were homozygous mutant | [6] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of acaricide resistance. Below are protocols for key experiments cited in the literature.
Acaricide Bioassay (Glass Vial Method)
This method is used to determine the lethal concentration of an acaricide for a mite population.
-
Materials: Glass vials, technical grade acaricide (tau-fluvalinate or coumaphos), acetone, micropipettes, adult female Varroa mites, ventilated lids.
-
Procedure:
-
Prepare serial dilutions of the acaricide in acetone.
-
Coat the inner surface of the glass vials with a specific volume of each dilution and a control (acetone only).
-
Allow the solvent to evaporate completely, leaving a thin film of the acaricide.
-
Introduce a known number of adult female mites into each vial.
-
Cap the vials with ventilated lids and incubate under controlled conditions (e.g., 25°C and >70% relative humidity).
-
Assess mite mortality at specific time points (e.g., 24 hours). Mites are considered dead if they are unable to move when prodded.
-
Calculate the LC50 value using probit analysis.[13]
-
Biochemical Assays for Detoxification Enzymes
These assays measure the activity of enzymes potentially involved in metabolic resistance.
-
General Procedure:
-
Homogenize individual or pooled mites in a suitable buffer on ice.
-
Centrifuge the homogenate to obtain a supernatant containing the enzymes.
-
Use specific substrates to measure the activity of:
-
Esterases: using substrates like α-naphthyl acetate (B1210297) or p-nitrophenyl acetate.
-
Glutathione S-transferases (GSTs): using 1-chloro-2,4-dinitrobenzene (B32670) (CDNB) as a substrate.
-
Cytochrome P450 monooxygenases (P450s): often measured using model substrates like 7-ethoxycoumarin-O-deethylase (ECOD) or by quantifying cytochrome P450 content.
-
-
Measure the rate of product formation spectrophotometrically.
-
Normalize enzyme activity to the total protein concentration in the sample.
-
Molecular Detection of Target-Site Mutations (Allele-Specific PCR)
This technique is used to identify the presence of specific resistance-associated mutations in the VGSC gene.
-
Materials: DNA extraction kit, primers specific for the wild-type and mutant alleles, PCR reagents, thermocycler, gel electrophoresis equipment.
-
Procedure:
-
Extract genomic DNA from individual mites.
-
Perform two separate PCR reactions for each mite. One reaction uses a primer specific for the susceptible (wild-type) allele, and the other uses a primer for the resistant (mutant) allele.
-
Amplify the DNA using a thermocycler.
-
Visualize the PCR products on an agarose (B213101) gel. The presence or absence of a band in each reaction indicates the genotype of the mite (homozygous susceptible, homozygous resistant, or heterozygous).
-
Visualizing the Pathways and Processes
The following diagrams illustrate the mechanisms of action and resistance, as well as a typical experimental workflow.
Caption: Mechanism of tau-fluvalinate action and resistance in Varroa mites.
Caption: Mechanism of coumaphos action and resistance in Varroa mites.
Caption: Experimental workflow for assessing acaricide resistance in Varroa mites.
Conclusion
The development of resistance in Varroa destructor to tau-fluvalinate and coumaphos is a significant concern for beekeepers and researchers. The distinct mechanisms of resistance—target-site mutations for tau-fluvalinate and reduced pro-acaricide activation for coumaphos—underscore the need for a multi-faceted approach to mite control. Understanding these mechanisms at a molecular level is paramount for the development of sustainable integrated pest management (IPM) strategies, including the rotation of acaricides with different modes of action and the design of novel chemical controls that can circumvent existing resistance pathways. The experimental protocols and data presented in this guide serve as a resource for the continued investigation and monitoring of acaricide resistance in this critical honey bee pest.
References
- 1. Point mutations in the sodium channel gene conferring tau-fluvalinate resistance in Varroa destructor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrethroid target-site resistance mutations in populations of the honey bee parasite <i>Varroa destructor</i> (Acari: Varroidae) from Flanders, Belgium - ProQuest [proquest.com]
- 3. vita-europe.com [vita-europe.com]
- 4. Varroa destructor resistance to tau‐fluvalinate: relationship between in vitro phenotypic test and VGSC L925V mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Investigation of resistance against to flumethrin using against Varroa destructor in Türkiye - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Residual Tau-Fluvalinate in Honey Bee Colonies Is Coupled with Evidence for Selection for Varroa destructor Resistance to Pyrethroids [mdpi.com]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. Frontiers | Integrated resistance management for acaricide use on Varroa destructor [frontiersin.org]
- 10. tandfonline.com [tandfonline.com]
- 11. Reduced proinsecticide activation by cytochrome P450 confers coumaphos resistance in the major bee parasite Varroa destructor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Reduced proinsecticide activation by cytochrome P450 confers coumaphos resistance in the major bee parasite Varroa destructor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sensitivity and Resistance of Parasitic Mites (Varroa destructor, Tropilaelaps spp. and Acarapis woodi) Against Amitraz and Amitraz-Based Product Treatment: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle: Selecting the Optimal Solid-Phase Extraction Cartridge for Fluvalinate Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of fluvalinate, a synthetic pyrethroid acaricide used in apiculture, is critical for ensuring the safety of honey and other bee products. Solid-Phase Extraction (SPE) is a cornerstone of the analytical workflow, but the choice of SPE cartridge can significantly impact recovery, reproducibility, and overall data quality. This guide provides a comparative overview of the performance of different SPE cartridges for this compound analysis, supported by experimental data to inform your method development.
Performance Benchmarks: A Data-Driven Comparison
The selection of an appropriate SPE cartridge is dictated by the analyte's properties and the sample matrix. For this compound, a relatively nonpolar compound, various reversed-phase and normal-phase cartridges have been employed. Below is a summary of performance data from several studies, highlighting the efficacy of different SPE sorbents.
| SPE Cartridge Type | Matrix | Recovery (%) | Relative Standard Deviation (RSD) (%) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Analytical Method |
| Reversed-Phase C8 (RP C-8) | Honey | >85 | Not Reported | 0.01 mg/kg | Not Reported | GC-ECD |
| Florisil | Beeswax | Not Reported | Not Reported | Not Reported | Not Reported | HPLC-PDA |
| Florisil | Beeswax | 77.4 - 87.3 | 5.12 - 8.31 | Not Reported | 100 µg/kg | GC-ECD |
| C18 | Water | 75 - 107 | Not Reported | Not Reported | Not Reported | GC-NPD |
In-Depth Look: Common SPE Cartridges for this compound Analysis
C8 and C18 Cartridges: These reversed-phase silica-based cartridges are widely used for the extraction of nonpolar to moderately polar compounds from aqueous matrices. For this compound analysis in honey, a method using two RP C-8 cartridges in series demonstrated high recovery rates of over 85% and a low detection limit of 0.01 mg/kg.[1][2] Similarly, C18 cartridges have shown satisfactory recovery rates for a range of pesticides in water samples. The primary retention mechanism is hydrophobic interaction between the nonpolar this compound molecule and the C8 or C18 alkyl chains bonded to the silica (B1680970) support.
Florisil Cartridges: Florisil, a magnesium silicate-based sorbent, is a popular choice for normal-phase SPE. It is particularly effective for the cleanup of pesticide residues from fatty matrices like beeswax. One study successfully employed Florisil SPE cartridges for the determination of this compound in beeswax, demonstrating its utility in complex sample cleanup.[3] Another study on beeswax reported recoveries between 77.4% and 87.3% with RSDs ranging from 5.12% to 8.31% using Florisil cartridges.
Oasis HLB Cartridges: Oasis HLB (Hydrophilic-Lipophilic Balanced) cartridges contain a polymeric sorbent made of a copolymer of divinylbenzene (B73037) and N-vinylpyrrolidone. This unique chemistry provides a dual retention mechanism, allowing for the extraction of a wide range of compounds, from polar to nonpolar. While specific quantitative data for this compound using Oasis HLB was not found in the reviewed literature, its broad applicability and successful use in multi-residue pesticide analysis suggest it is a strong candidate for this compound extraction.[4] The key difference from silica-based sorbents like C18 is that Oasis HLB is a fully porous polymeric packing, whereas Sep-Pak C18 is a fully porous silica-based packing.[5]
Experimental Protocols: A Practical Guide
Below are detailed methodologies for this compound analysis using different SPE cartridges, as described in the cited literature.
Method 1: this compound Analysis in Honey using Reversed-Phase C8 SPE
This method is adapted from a gas chromatographic method for the determination of tau-fluvalinate (B143150) in honey samples.[1][2]
-
Sample Preparation: Weigh 12.5 g of honey and dissolve it in water to a final volume of 25 ml.
-
SPE Cartridge Conditioning: Condition two RP C-8 cartridges connected in series.
-
Sample Loading: Pass the honey solution through the conditioned cartridges.
-
Elution: Elute the this compound from the cartridges. The specific elution solvent was not detailed in the abstract but is typically a nonpolar organic solvent.
-
Analysis: Analyze the eluate by Gas Chromatography with an Electron Capture Detector (GC-ECD).
Method 2: this compound Analysis in Beeswax using Florisil SPE
This protocol is based on a study analyzing this compound residues in different types of beeswax.[3]
-
Sample Preparation: An initial extraction of this compound from the beeswax sample into an organic solvent is performed.
-
SPE Cartridge: Utilize a Florisil SPE cartridge for cleanup.
-
Elution: Elute the this compound from the cartridge.
-
Analysis: The final determination is carried out using High-Performance Liquid Chromatography with a Photo Diode Array (HPLC-PDA) detector.
Visualizing the Workflow
To better understand the analytical process, the following diagram illustrates a general experimental workflow for this compound analysis using SPE.
References
- 1. An Optimized Extraction Procedure for Determining Acaricide Residues in Foundation Sheets of Beeswax by Using Gas Chromatography-Mass Spectrometry [mdpi.com]
- 2. The analysis of this compound in beeswax using GC/MS [ouci.dntb.gov.ua]
- 3. Impact of the use of this compound on different types of beeswax from Spanish hives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
- 5. support.waters.com [support.waters.com]
A Comparative Guide: GC-ECD vs. LC-MS for Fluvalinate Residue Determination
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of fluvalinate residues in various matrices is crucial for ensuring food safety, environmental monitoring, and supporting drug development processes. Two common analytical techniques employed for this purpose are Gas Chromatography with Electron Capture Detection (GC-ECD) and Liquid Chromatography with Mass Spectrometry (LC-MS). This guide provides an objective comparison of these methods, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate technique for their specific needs.
Quantitative Performance Comparison
The selection of an analytical method often hinges on its performance characteristics. The following table summarizes the key quantitative parameters for this compound residue determination using GC-ECD and LC-MS/MS in different matrices.
| Parameter | GC-ECD | LC-MS/MS |
| Matrix | Beeswax[1][2][3][4][5] | Soil[1] |
| Limit of Detection (LOD) | - | ~3 µg/L[1] |
| Limit of Quantification (LOQ) | 100 µg/kg[1][2][3][4][5] | 5 µg/kg (ppb)[1] |
| Recovery | 77.4 - 87.3%[1][2][3][4][5] | Not specified |
| Relative Standard Deviation (RSD) | 5.12 - 8.31%[1][2][3][4][5] | Not specified |
| Matrix | Honey[6] | Thatch & Foliage[1] |
| Limit of Detection (LOD) | 9 µg/kg[6] | ~3 µg/L (Thatch), ~30 µg/L (Foliage for ACBA metabolite)[1] |
| Limit of Quantification (LOQ) | - | 10 µg/kg (Thatch), 20 µg/kg (Foliage)[1] |
| Recovery | 97 - 108%[3] | Not specified |
| Relative Standard Deviation (RSD) | Not specified | Not specified |
Methodological Overview and Experimental Protocols
The choice between GC-ECD and LC-MS is influenced by the analyte's properties and the complexity of the sample matrix. This compound, a synthetic pyrethroid, possesses characteristics that make it amenable to both techniques, though the sample preparation and instrumentation differ significantly.
Gas Chromatography with Electron Capture Detection (GC-ECD)
GC-ECD is a well-established and robust technique for the analysis of halogenated compounds like this compound. The electron capture detector is highly sensitive to electrophilic compounds, providing excellent selectivity for pyrethroids.
Experimental Protocol: this compound Residue in Beeswax [1][2][3][4][5]
-
Sample Preparation:
-
Dissolve 1g of beeswax sample in n-hexane.
-
Sonicate the solution to ensure complete dissolution.
-
-
Extraction:
-
Transfer the n-hexane solution to a disposable diatomaceous earth (Extrelut®) column.
-
Extract the this compound from the column with acetonitrile (B52724).
-
-
Clean-up:
-
Pass a portion of the acetonitrile extract through a Florisil® cartridge for clean-up.
-
Elute the this compound from the Florisil® cartridge using a mixture of diethyl ether and n-hexane (1:1, v/v).
-
-
Analysis:
-
Analyze the final eluate directly by capillary GC-ECD.
-
Caption: Workflow for GC-ECD analysis of this compound in beeswax.
Liquid Chromatography with Mass Spectrometry (LC-MS)
LC-MS, particularly with a tandem mass spectrometer (MS/MS), offers high selectivity and sensitivity, making it a powerful tool for analyzing a wide range of pesticides in complex matrices. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a common sample preparation approach for LC-MS analysis of pesticide residues in food and environmental samples.
Experimental Protocol: this compound Residue in Soil (using QuEChERS) [1]
-
Sample Preparation & Extraction:
-
Weigh 10g of soil sample into a 50 mL centrifuge tube.
-
Add extraction solution (e.g., acetonitrile with 1% acetic acid).
-
Shake vigorously and centrifuge.
-
-
Clean-up (Dispersive Solid-Phase Extraction - dSPE):
-
Take an aliquot of the supernatant.
-
Add a mixture of sorbents (e.g., primary secondary amine (PSA) and anhydrous magnesium sulfate) to remove matrix interferences.
-
Vortex and centrifuge.
-
-
Analysis:
-
Filter the supernatant through a 0.45 µm syringe filter.
-
Analyze the filtrate by LC-MS/MS.
-
Caption: QuEChERS workflow for LC-MS/MS analysis of this compound.
Objective Comparison
-
Sensitivity and Selectivity: While GC-ECD is highly sensitive to halogenated compounds like this compound, LC-MS/MS generally offers superior selectivity and sensitivity for a broader range of pesticides, especially in complex matrices. The ability of MS/MS to monitor specific precursor-product ion transitions significantly reduces matrix interference and provides a higher degree of confidence in compound identification.
-
Sample Preparation: The QuEChERS method, commonly used with LC-MS/MS, is designed to be rapid and requires smaller volumes of organic solvents compared to traditional methods often employed for GC-ECD analysis. However, the complexity of the matrix will dictate the extent of the clean-up required for both techniques.
-
Versatility: LC-MS/MS is generally more versatile for multi-residue analysis, capable of analyzing a wider range of pesticides with varying polarities and thermal stabilities in a single run. GC-based methods can be limited by the volatility and thermal stability of the analytes.
-
Cost and Accessibility: GC-ECD systems are typically less expensive to purchase and maintain than LC-MS/MS instruments. This can be a significant factor for laboratories with budget constraints.
Conclusion
Both GC-ECD and LC-MS are valuable techniques for the determination of this compound residues.
GC-ECD is a cost-effective, robust, and highly sensitive method, particularly well-suited for targeted analysis of this compound in less complex matrices where its halogenated structure provides excellent detector response.
LC-MS/MS , especially when coupled with the QuEChERS sample preparation method, offers superior selectivity, high sensitivity, and is ideal for multi-residue screening in complex food and environmental matrices. Its versatility makes it a powerful tool for comprehensive pesticide analysis.
The choice between these two techniques will ultimately depend on the specific requirements of the analysis, including the matrix type, the number of target analytes, the required level of sensitivity and confirmation, and budgetary considerations. For routine monitoring of this compound in specific, well-characterized matrices, GC-ECD can be a reliable and economical choice. For broader pesticide screening, analysis of complex matrices, and research applications requiring the highest level of confidence, LC-MS/MS is the preferred method.
References
- 1. epa.gov [epa.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. eurl-pesticides.eu [eurl-pesticides.eu]
- 5. eurl-pesticides.eu [eurl-pesticides.eu]
- 6. Optimization and Validation of a QuEChERS-Based Method Combined with Gas Chromatography–Tandem Mass Spectrometry for Analyzing Pesticide Residues in Edible Insect Samples - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating Fluvalinate Treatment Durations for Varroa Mite Control: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Fluvalinate, a synthetic pyrethroid, has been a long-standing treatment for combating the parasitic mite Varroa destructor in honeybee colonies. While its efficacy has been challenged by the development of resistance, understanding the optimal duration of treatment is critical for maximizing mite control while minimizing adverse effects on bee health and hive products. This guide provides an objective comparison of different this compound treatment durations, supported by experimental data, to inform research and drug development in apiculture.
Key Findings on Treatment Duration
The standard recommended treatment period for this compound-impregnated strips, such as Apistan®, is typically a six-week period.[1] However, scientific evidence suggests that a significant portion of the treatment's effectiveness is achieved in a shorter timeframe. A key study on the efficacy and this compound content of Apistan® strips during a 10-week treatment period revealed that over 97% of the total mite mortality occurred within the first four weeks.[2] This finding suggests that shorter treatment durations may be sufficient for effective mite control, which could have significant implications for colony health and residue management.
Prolonged exposure to this compound has been linked to increased residue accumulation in beeswax.[3][4] Studies have shown that this compound residues in brood combs can range from 1.8 to 48 mg/kg after a normal treatment, and these levels increase with longer treatment durations.[3] This is a critical consideration as residues in wax can lead to chronic exposure of the colony to the active ingredient, potentially contributing to sublethal effects on bees and the development of mite resistance.[5]
Data Summary: Mite Mortality and Residue Accumulation
The following table summarizes key quantitative data regarding this compound treatment duration, efficacy, and residue levels.
| Parameter | 4-Week Treatment | 6-Week (Standard) Treatment | >6-Week Treatment |
| Mite Mortality | >97% of total mite fall achieved[2] | High efficacy (over 99% in susceptible mite populations)[2] | Marginal increase in total mite mortality compared to 4 weeks[2] |
| This compound Residue in Wax | Lower potential for accumulation | Standard level of accumulation[3] | Increased residue levels with longer exposure[3] |
| This compound Content in Strips | Active ingredient remains high[2] | Active ingredient remains high[2][6] | Active ingredient remains high[2] |
| Considerations | Potentially sufficient for effective control with reduced residue risk. | Widely recommended and proven effective in non-resistant populations.[1] | Increased risk of residue buildup and potential for sublethal effects on bees. |
Experimental Protocols
Experiment 1: Efficacy and this compound Persistence During Treatment
This section details the methodology from a study evaluating the efficacy and this compound content of Apistan® strips over a 10-week period.[2]
-
Objective: To determine the rate of mite mortality and the persistence of this compound in the treatment strips over an extended treatment period in colonies with sealed worker brood.
-
Experimental Setup: Honeybee colonies (Apis mellifera) infested with Varroa destructor were treated with Apistan® strips.
-
Treatment Application: Two Apistan® strips were placed in the brood chamber of each hive.
-
Data Collection:
-
Mite Mortality: The number of fallen mites was recorded throughout the 10-week treatment period.
-
This compound Content: The concentration of this compound in the plastic strips was analyzed at the beginning and end of the 10-week treatment.
-
-
Key Findings:
-
Over 97% of the total mite mortality was observed within the first four weeks of treatment.
-
The this compound concentration in the strips remained nearly constant, decreasing only slightly from an initial 11.5% to 10.7% after 10 weeks, indicating that the active ingredient is more than sufficient for the entire treatment period.
-
The overall efficacy of the treatment in this study was over 99%.
-
Visualizing Experimental Workflow and Logical Relationships
Experimental Workflow for Evaluating this compound Treatment Efficacy
Caption: Workflow for a comparative study on this compound treatment durations.
Signaling Pathway of this compound Action and Potential Consequences
Caption: this compound's mode of action and associated outcomes.
Conclusion and Recommendations for Future Research
The available data indicates that a this compound treatment duration of four weeks can achieve a mite mortality rate comparable to the standard six-week treatment in areas with susceptible mite populations. Opting for a shorter treatment period could offer the significant advantages of reducing this compound residue accumulation in beeswax and minimizing the duration of sublethal exposure for the honeybee colony.
However, the pervasive issue of Varroa resistance to this compound remains a primary determinant of its effectiveness, regardless of treatment duration. Therefore, it is imperative for researchers and drug development professionals to:
-
Conduct further comparative studies that directly evaluate multiple treatment durations (e.g., 2, 4, 6, and 8 weeks) and comprehensively measure mite efficacy, sublethal effects on bees (including impacts on queen health and brood development), and residue levels in both honey and wax.
-
Investigate the efficacy of shorter duration treatments in mite populations with low to moderate levels of resistance.
-
Develop and promote integrated pest management (IPM) strategies that rotate this compound with other acaricides with different modes of action to mitigate the development of resistance.
By refining our understanding of the optimal treatment duration, the beekeeping industry can better leverage this compound as part of a sustainable and effective Varroa management program.
References
- 1. vita-europe.com [vita-europe.com]
- 2. This compound content of Apistan® strips during treatment and efficacy in colonies containing sealed worker brood | Apidologie [apidologie.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Residual Tau-Fluvalinate in Honey Bee Colonies Is Coupled with Evidence for Selection for Varroa destructor Resistance to Pyrethroids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. beekeepingfiji.com [beekeepingfiji.com]
An Objective Comparison of the Environmental Safety Profiles of Fluvalinate and Other Common Miticides
This guide provides a comparative environmental safety assessment of tau-fluvalinate (B143150) against other widely used miticides, including the synthetic acaricides amitraz, coumaphos (B1669454), and flumethrin, and the organic acids formic acid and oxalic acid. The information is intended for researchers, scientists, and drug development professionals, with a focus on quantitative data from experimental studies to facilitate an objective evaluation.
Overview of Miticide Classes and Modes of Action
Miticides used for the control of parasitic mites, particularly the Varroa destructor mite in honey bee colonies, can be broadly categorized into synthetic chemicals and organic acids. Their environmental safety profiles are intrinsically linked to their chemical properties, mode of action, and application methods.
-
Tau-fluvalinate and Flumethrin: These are synthetic pyrethroids that act as neurotoxins.[1] They target voltage-gated sodium channels in the nerve cells of mites, causing prolonged channel opening, hyperexcitability, paralysis, and death.[1][2] While effective, their lipophilic nature leads to persistence in beeswax, raising concerns about long-term colony exposure and the development of resistance.[3][4]
-
Amitraz: This formamidine (B1211174) pesticide acts on octopamine (B1677172) receptors in the mite's nervous system, leading to a different neurotoxic effect than pyrethroids.[2] It is generally less persistent in the environment compared to pyrethroids.[5]
-
Coumaphos: An organophosphate insecticide, coumaphos inhibits the critical enzyme acetylcholinesterase, causing paralysis and death.[6] Its use has declined due to concerns about its toxicity to bees and its potential for synergistic toxic effects when combined with other pesticides.[7]
-
Formic Acid and Oxalic Acid: These organic acids are naturally occurring compounds.[8][9] Formic acid is believed to inhibit cellular respiration.[6][10] The precise mode of action for oxalic acid is less clear, but its direct contact is toxic to mites.[6] Both are volatile or water-soluble and degrade rapidly in the environment, posing a lower risk of long-term contamination outside the hive.[8][11]
Below is a diagram illustrating the neuronal mode of action for pyrethroid miticides like fluvalinate.
Caption: Mode of action of pyrethroid miticides on a neuron's sodium channel.
Comparative Ecotoxicity Data
The environmental risk of a miticide is determined by its toxicity to non-target organisms. The following tables summarize acute toxicity data for this compound and its alternatives.
Table 1: Acute Toxicity to Honey Bees (Apis mellifera)
| Miticide | Type | Contact LD₅₀ (µ g/bee ) | Oral LD₅₀ (µ g/bee ) | Key Sublethal Effects |
| Tau-fluvalinate | Synthetic Pyrethroid | 0.2[3] | 0.97 - 6.75[12] | Impaired learning and memory, reduced flight capacity.[12][13] |
| Flumethrin | Synthetic Pyrethroid | Data not readily available | Data not readily available | Considered relatively safe for bees in strip formulation.[2] |
| Amitraz | Formamidine | >25 (topical)[14] | 12[15] | Can cause decreased growth and food consumption at high doses.[16] |
| Coumaphos | Organophosphate | ~1.2 (topical) | 20.3 | Synergistic toxicity with other pesticides, damages nerves.[7] |
| Formic Acid | Organic Acid | Highly toxic on contact | Not applicable (vapor action) | Can cause significant brood and adult bee mortality if not applied correctly.[9][17] |
| Oxalic Acid | Organic Acid | Low acute toxicity to adults | Not applicable (contact/vapor) | Can be toxic to bee brood.[8] |
LD₅₀ (Lethal Dose, 50%) is the dose required to kill half the members of a tested population.
Table 2: Acute Toxicity to Aquatic and Avian Species
| Miticide | Organism | Endpoint | Value | Toxicity Classification |
| Tau-fluvalinate | Fish (Rainbow Trout) | 96-hr LC₅₀ | 2.9 µg/L | Very Highly Toxic |
| Aquatic Invertebrates | 48-hr EC₅₀ | 2.9 µg/L | Very Highly Toxic | |
| Birds (Bobwhite Quail) | Oral LD₅₀ | >2510 mg/kg | Practically Non-toxic | |
| Amitraz | Fish (Rainbow Trout) | 96-hr LC₅₀ | 0.74 mg/L (740 µg/L)[18] | Moderately Toxic[18] |
| Aquatic Invertebrates (Daphnia) | 48-hr EC₅₀ | 0.035 mg/L (35 µg/L)[18] | Highly Toxic | |
| Birds (Bobwhite Quail) | Oral LD₅₀ | 788 mg/kg[18] | Slightly Toxic[18] | |
| Coumaphos | Fish (Rainbow Trout) | 96-hr LC₅₀ | 5.9 mg/L[19] | Moderately Toxic[19] |
| Aquatic Invertebrates | 96-hr LC₅₀ | 0.00015 mg/L (0.15 µg/L)[19] | Very Highly Toxic[19] | |
| Birds (Mallard Duck) | Oral LD₅₀ | 29.4 mg/kg[19] | Highly Toxic[19] | |
| Flumethrin | Fish | - | Harmful to aquatic life with long lasting effects.[20] | Toxic |
| Birds | - | Data not readily available | - | |
| Formic Acid | General Aquatic Life | - | Harmful to aquatic life.[10] | Harmful |
| Oxalic Acid | General Environment | - | Not expected to pose a significant risk due to rapid degradation.[8] | Low Risk |
LC₅₀ (Lethal Concentration, 50%) is the concentration in water that kills half the test population over a specific time. EC₅₀ is the concentration causing an effect in 50% of the population.
Environmental Fate and Persistence
The persistence and mobility of a miticide determine its potential for long-term environmental contamination.
Table 3: Environmental Fate Characteristics
| Miticide | Persistence in Soil | Persistence in Water (Hydrolysis) | Bioaccumulation Potential |
| Tau-fluvalinate | Half-life: 4-8 days (aerobic)[21] | Stable at environmental pHs[21] | High potential; lipophilic, accumulates in beeswax.[3][4] |
| Amitraz | Not persistent; rapid degradation.[5] | Poor stability in water.[18] | Some concern for bioaccumulation.[5] |
| Coumaphos | Low to moderate persistence; binds to soil.[19] | Resistant to hydrolysis.[19] | Tends to accumulate slightly in fish.[19] |
| Flumethrin | Unlikely to be introduced to the environment from hive use.[22] | - | - |
| Formic Acid | Rapidly degrades. | Naturally occurring, part of the carbon cycle. | Negligible. |
| Oxalic Acid | Rapidly degrades.[8] | Highly soluble and mobile, but degrades quickly.[8] | Negligible.[8] |
Experimental Protocols
Standardized methodologies are crucial for generating comparable toxicity data. The values presented in the tables are typically derived from studies following guidelines from organizations like the OECD (Organisation for Economic Co-operation and Development) or the EPA (Environmental Protection Agency).
Key Experimental Protocol: Honey Bee Acute Contact Toxicity (based on OECD 214)
This test determines the contact LD₅₀ of a substance on adult worker honey bees.
-
Test Substance Preparation: The miticide is dissolved in a suitable solvent (e.g., acetone) to create a range of concentrations.
-
Bee Collection: Young adult worker bees of a uniform age and from a healthy, queen-right colony are collected.
-
Application: A micro-applicator is used to apply a precise, small droplet (e.g., 1 µL) of the test solution directly to the dorsal thorax of each bee. A control group is treated with the solvent only.
-
Incubation: Bees are held in cages (typically 10 bees per cage, with multiple replicates per concentration) and provided with a sucrose (B13894) solution. They are kept in a dark incubator at a controlled temperature and humidity for 48-96 hours.
-
Mortality Assessment: Mortality is recorded at specific intervals (e.g., 4, 24, 48, 72, 96 hours). Bees that are moribund (unable to move) are counted as dead.
-
Data Analysis: The mortality data is analyzed using statistical methods (e.g., probit analysis) to calculate the LD₅₀ value with 95% confidence limits.
The workflow for this type of experiment is visualized below.
Caption: Generalized workflow for a honey bee acute contact toxicity test.
Environmental Risk Assessment Framework
Assessing the overall environmental safety profile involves integrating data on both toxicity and potential exposure. A substance with high toxicity may still be considered safe if environmental exposure is negligible, and vice-versa.
Caption: Logical framework for environmental risk assessment of a pesticide.
Conclusion
The environmental safety of a miticide is a multifactorial issue.
-
This compound and Flumethrin (Pyrethroids): These exhibit high efficacy but also high toxicity to bees and very high toxicity to aquatic organisms. Their primary environmental drawback is their lipophilic nature, leading to persistence and accumulation in beeswax, which can cause sublethal effects in bees and contribute to the selection of resistant mites.[3][23]
-
Amitraz: Shows lower toxicity to bees than this compound and is less persistent in the environment.[5][15] However, it is still moderately to highly toxic to aquatic life.[18]
-
Coumaphos: Poses a significant risk to a wide range of non-target organisms, including high toxicity to birds and extreme toxicity to aquatic invertebrates.[19] Its persistence and potential for synergistic toxicity make it a less favorable option from an environmental standpoint.
-
Formic and Oxalic Acid: As naturally occurring, rapidly degrading substances, their risk to the wider environment outside the hive is minimal.[8][11] However, their application requires careful management, as formic acid, in particular, can be highly toxic to the bee colony itself if temperatures are not optimal.[10][17]
The choice of miticide requires a balanced consideration of efficacy against Varroa mites and the potential for adverse effects on the honey bee colony and the broader environment. While synthetic miticides like this compound offer ease of use, their environmental persistence is a significant concern. Organic acids present a lower risk of environmental contamination but demand more precise application protocols to ensure colony safety.
References
- 1. mdpi.com [mdpi.com]
- 2. pheromite.com [pheromite.com]
- 3. scientificbeekeeping.com [scientificbeekeeping.com]
- 4. Residual Tau-Fluvalinate in Honey Bee Colonies Is Coupled with Evidence for Selection for Varroa destructor Resistance to Pyrethroids | MDPI [mdpi.com]
- 5. Amitraz (Ref: ENT 27967) [sitem.herts.ac.uk]
- 6. mdpi.com [mdpi.com]
- 7. nj.gov [nj.gov]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. mdpi.com [mdpi.com]
- 10. Formic Pro — National Varroa Mite Management Program [varroa.org.au]
- 11. assets.hpra.ie [assets.hpra.ie]
- 12. journals.biologists.com [journals.biologists.com]
- 13. Effects of sublethal doses of this compound on honey bees [blog-veto-pharma.com]
- 14. researchgate.net [researchgate.net]
- 15. EXTOXNET PIP - AMITRAZ [extoxnet.orst.edu]
- 16. researchgate.net [researchgate.net]
- 17. manukahoneyandbeekeepingconsultancy.com [manukahoneyandbeekeepingconsultancy.com]
- 18. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 19. EXTOXNET PIP - COUMAPHOS [extoxnet.orst.edu]
- 20. merck.com [merck.com]
- 21. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 22. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 23. Residual Tau-Fluvalinate in Honey Bee Colonies Is Coupled with Evidence for Selection for Varroa destructor Resistance to Pyrethroids - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Fluvalinate: A Guide for Laboratory Professionals
IMMEDIATE SAFETY AND LOGISTICAL INFORMATION
Fluvalinate, a synthetic pyrethroid acaricide, requires careful handling and disposal to mitigate risks to personnel and the environment. Due to its high toxicity to aquatic life, improper disposal is a significant concern.[1][2][3][4][5] This guide provides procedural, step-by-step instructions for the safe disposal of this compound waste in a laboratory setting. Adherence to local, regional, and national regulations is mandatory for all disposal methods.[3][4]
Core Principles of this compound Waste Management
-
Avoid Environmental Release: Under no circumstances should this compound or its containers be disposed of in sewers, drains, or waterways.[1][2][6] It is very toxic to aquatic life with long-lasting effects.[1][2][3][4][5]
-
Regulatory Compliance: All disposal activities must be in accordance with applicable federal, state, and local laws and regulations.[3][4] Consult your institution's environmental health and safety (EHS) department for specific guidance.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side-shields, and protective clothing, when handling this compound waste.[1][6] If there is a risk of inhalation, respiratory protection should be worn.[1][4]
Step-by-Step Disposal Procedures
Disposal of Unused or Excess this compound
The primary and preferred method for managing excess this compound is to use it for its intended purpose according to the product label.[7][8][9] If this is not possible, the following steps should be taken:
-
Designate as Hazardous Waste: Unwanted this compound must be treated as hazardous waste.[4][10]
-
Licensed Chemical Destruction: The most appropriate disposal method is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]
-
Incineration: Dissolve or mix the material with a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.[6]
-
-
Contact a Hazardous Waste Contractor: Arrange for disposal with a licensed hazardous waste contractor. Your institution's EHS department can provide a list of approved contractors.[8]
Disposal of Empty this compound Containers
Properly decontaminated containers may be disposed of in a sanitary landfill or recycled, depending on local regulations.[1][2] Never reuse empty pesticide containers for any other purpose.[7]
-
Triple Rinsing: For non-refillable containers, a triple rinse procedure is mandatory.[1][11]
-
Empty the remaining contents into the application equipment or a mix tank.
-
Fill the container approximately one-quarter full with water and recap.
-
Shake for 10 seconds.
-
Pour the rinsate into the application equipment or a mix tank for later use or disposal.
-
Repeat this procedure two more times.
-
-
Puncturing: After rinsing, puncture the container to make it unusable for other purposes.[1][2]
-
Disposal Options:
-
Recycling: Offer the cleaned container for recycling if available.[2][11]
-
Sanitary Landfill: If recycling is not an option, dispose of the punctured container in a sanitary landfill.[1][2]
-
Incineration: Combustible packaging materials may be disposed of through controlled incineration with flue gas scrubbing.[1]
-
Management of Spills and Contaminated Materials
In the event of a this compound spill, immediate action is required to contain and clean up the material.
-
Containment: Absorb the spill with inert material such as sand, earth, or vermiculite.[2]
-
Collection: Collect the absorbed material and any contaminated soil or items into a suitable, closed, and labeled container for disposal.[1][6]
-
Disposal: Dispose of the contaminated waste as hazardous waste through a licensed disposal facility.[4]
Quantitative Data Summary
While specific disposal limits are determined by local regulations, the following table summarizes key physical and environmental fate properties of this compound relevant to its disposal.
| Parameter | Value | Reference |
| UN Number | 2902 or 3082 | [1][6] |
| Proper Shipping Name | PESTICIDE, LIQUID, TOXIC, N.O.S. or ENVIRONMENTALLY HAZARDOUS SUBSTANCE, LIQUID, N.O.S. | [1][6] |
| Water Solubility | Very low (practically insoluble) | [12] |
| Soil Half-life (Aerobic) | 4 to 8 days | [13][14] |
| Soil Half-life (Anaerobic) | Approximately 15 days | [13][14] |
| Aquatic Photodegradation Half-life | 0.6 to 1 day | [14] |
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the proper disposal of different this compound waste streams.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. dl.novachem.com.au [dl.novachem.com.au]
- 3. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 4. cdn.chemservice.com [cdn.chemservice.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. biosynth.com [biosynth.com]
- 7. Disposal of Pesticides [npic.orst.edu]
- 8. PI-18/PI010: Proper Disposal of Pesticide Waste [edis.ifas.ufl.edu]
- 9. epa.gov [epa.gov]
- 10. benchchem.com [benchchem.com]
- 11. forestry-suppliers.com [forestry-suppliers.com]
- 12. This compound | C26H22ClF3N2O3 | CID 50516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. EXTOXNET PIP - this compound [extoxnet.orst.edu]
- 14. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Navigating the Safe Handling of Fluvalinate: A Guide for Laboratory Professionals
The effective and safe use of Fluvalinate in a research environment hinges on a thorough understanding of its properties and the implementation of rigorous safety protocols. This guide provides essential safety and logistical information, including detailed personal protective equipment (PPE) requirements, operational procedures, and disposal plans to ensure the well-being of laboratory personnel and environmental protection.
Hazard Profile of this compound
This compound presents several health and environmental hazards that necessitate careful handling. The primary risks include harm if swallowed, inhaled, or in contact with skin, as well as causing skin and serious eye irritation.[1][2][3][4] Furthermore, it is classified as very toxic to aquatic life with long-lasting effects.[2][3] Certain formulations, particularly those in flammable solvents like acetonitrile, are considered highly flammable liquids and vapors.[1][4]
Quantitative Hazard Summary
For clarity, the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals hazard statements associated with this compound are summarized below.
| Hazard Code | Description | Reference |
| H302 | Harmful if swallowed | [1][2][3] |
| H312 | Harmful in contact with skin | [3][4] |
| H315 | Causes skin irritation | [2][3] |
| H319 | Causes serious eye irritation | [1][4] |
| H332 | Harmful if inhaled | [3][4] |
| H410 | Very toxic to aquatic life with long lasting effects | [2][3] |
| H225 | Highly flammable liquid and vapor (for some solutions) | [1][4] |
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory to minimize exposure. The selection of appropriate PPE is the final line of defense and must be used in conjunction with engineering controls like fume hoods.
1. Hand Protection:
-
Gloves: Always wear unlined, elbow-length, chemical-resistant gloves.[5]
-
Material: Nitrile or PVC gloves are recommended for handling this compound.[6] Never use leather or cotton gloves, as they can absorb the chemical.[5]
-
Procedure: Inspect gloves for any damage before use.[7] Wash the exterior of the gloves with water before removing them, and wash hands thoroughly with soap and water after handling.[6][7]
2. Eye and Face Protection:
-
Primary Protection: Wear tightly fitting safety goggles with side-shields.[7]
-
Enhanced Protection: For tasks with a higher risk of splashing, such as mixing or pouring concentrates, use a full-face shield in addition to goggles, or a full-face respirator.[5]
3. Body Protection:
-
Coveralls: Wear long-sleeved coveralls buttoned at the neck and wrist.[8]
-
Apron: A chemical-resistant apron should be worn over coveralls, especially when mixing, loading, or cleaning equipment, to protect against spills.[5][8]
-
Clothing: Wear fire or flame-resistant and impervious clothing.[7]
4. Respiratory Protection:
-
Ventilation: Always handle this compound in a well-ventilated area or a certified chemical fume hood.[3][7]
-
Respirator: If ventilation is inadequate or if there is a risk of inhaling dust, mists, or vapors, a full-face respirator with an appropriate cartridge must be used.[5][7] Ensure the respirator is properly fit-tested before use.[9]
References
- 1. agilent.com [agilent.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. dl.novachem.com.au [dl.novachem.com.au]
- 4. cpachem.com [cpachem.com]
- 5. Welcome to PSEP! [core.psep.cce.cornell.edu]
- 6. PPE [growsafe.co.nz]
- 7. chemicalbook.com [chemicalbook.com]
- 8. Pesticide use and personal protective equipment [health.vic.gov.au]
- 9. epa.gov [epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
